22-Hydroxyvitamin D3
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C27H44O2 |
|---|---|
Poids moléculaire |
400.6 g/mol |
Nom IUPAC |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2S,3R)-3-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C27H44O2/c1-18(2)8-15-26(29)20(4)24-13-14-25-21(7-6-16-27(24,25)5)10-11-22-17-23(28)12-9-19(22)3/h10-11,18,20,23-26,28-29H,3,6-9,12-17H2,1-2,4-5H3/b21-10+,22-11-/t20-,23-,24+,25-,26+,27+/m0/s1 |
Clé InChI |
OCHNORYGWPYCAK-ROIDTVJZSA-N |
SMILES isomérique |
C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)[C@@H](CCC(C)C)O |
SMILES canonique |
CC(C)CCC(C(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)O |
Synonymes |
22-hydroxycholecalciferol 22-hydroxyvitamin D3 |
Origine du produit |
United States |
Foundational & Exploratory
A Technical Guide to the Cutaneous Synthesis of 22-Hydroxyvitamin D3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the non-canonical synthesis pathway of 22-hydroxyvitamin D3 (22(OH)D3) in human skin cells. This alternative metabolic route, initiated by the enzyme CYP11A1, generates a unique profile of vitamin D3 hydroxyderivatives with distinct biological activities. This document outlines the core synthesis pathway, presents quantitative data, details relevant experimental protocols, and visualizes the key molecular interactions and workflows.
Introduction: A Novel Axis of Vitamin D Metabolism in the Skin
Beyond the well-established pathway of vitamin D3 activation involving 25-hydroxylation in the liver and 1α-hydroxylation in the kidney, the skin possesses an independent enzymatic machinery for vitamin D3 metabolism.[1] A key player in this cutaneous system is the cytochrome P450 enzyme CYP11A1, traditionally known for its role in steroidogenesis.[2][3] In the skin, CYP11A1 hydroxylates vitamin D3 at multiple positions on its side chain, including C20, C22, and C23, leading to the formation of a family of novel, biologically active secosteroids.[2] Among these is this compound (22(OH)D3), a metabolite that, along with other CYP11A1-derived products, exhibits potent anti-proliferative and pro-differentiation effects on skin cells without inducing hypercalcemia.[2] This localized production of active vitamin D compounds underscores the skin's role as a site of endocrine signaling and highlights a potential avenue for the development of novel dermatological therapies.
The this compound Synthesis Pathway
The synthesis of 22(OH)D3 in skin cells is initiated by the action of CYP11A1 on the vitamin D3 substrate. This process occurs within the mitochondria of epidermal keratinocytes and dermal fibroblasts.
The primary reaction involves the hydroxylation of vitamin D3 at the C22 position to yield 22(OH)D3. However, CYP11A1 can also hydroxylate vitamin D3 at the C20 position to form 20-hydroxyvitamin D3 (20(OH)D3), which is often the major product. Subsequently, CYP11A1 can further hydroxylate these monohydroxylated products. For instance, 22(OH)D3 can be converted to 20,22-dihydroxyvitamin D3 (20,22(OH)2D3). Similarly, 20(OH)D3 can also be a substrate for the production of 20,22(OH)2D3.
Quantitative Data
The following table summarizes the available quantitative data on the CYP11A1-mediated metabolism of vitamin D3. It is important to note that while 20(OH)D3 is consistently reported as the major metabolite, the precise kinetic parameters for the formation of 22(OH)D3 are not always detailed separately from the overall reaction.
| Parameter | Value | Substrate | Enzyme | Source |
| Vmax | ~1.4 nmol/min/nmol P450 | Vitamin D3 | Recombinant bovine CYP11A1 | |
| Km | Not precisely determined, but saturation kinetics observed | Vitamin D3 | Recombinant bovine CYP11A1 | |
| Relative Product Yield | 20(OH)D3 > 20,23(OH)2D3 > 22(OH)D3, 20,22(OH)2D3 | Vitamin D3 | Recombinant bovine CYP11A1 | |
| Inhibition of Keratinocyte Proliferation (IC50) | ~10-8 M | 22(OH)D3 | Human Keratinocytes |
Experimental Protocols
Human Keratinocyte Culture for Vitamin D Metabolism Studies
This protocol outlines the general procedure for culturing human epidermal keratinocytes to investigate the metabolism of vitamin D3.
-
Cell Seeding: Plate human epidermal keratinocytes (neonatal or adult) in T-75 flasks at a density of 5,000-7,500 cells/cm².
-
Culture Medium: Culture the cells in Keratinocyte Serum-Free Growth Medium. For initial plating and growth, the medium is typically supplemented with bovine pituitary extract.
-
Incubation: Incubate the flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Medium Change: Change the medium every 2-3 days.
-
Subculturing: When cells reach 70-80% confluency, subculture them using a trypsin/EDTA solution to detach the cells.
-
Experimental Setup: For metabolism studies, plate the keratinocytes in smaller format vessels (e.g., 6-well plates). Once the cells reach the desired confluency, replace the growth medium with a serum-free, defined medium to eliminate confounding factors.
-
Substrate Addition: Add vitamin D3 (or other test compounds) to the culture medium at the desired concentration (e.g., 1-10 µM) and incubate for a specified period (e.g., 24-48 hours).
-
Harvesting: After incubation, harvest both the cells and the culture medium for metabolite extraction and analysis.
In Vitro CYP11A1 Enzyme Assay
This protocol describes a reconstituted in vitro enzyme assay to determine the activity of CYP11A1 with vitamin D3 as a substrate.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
50 mM potassium phosphate buffer (pH 7.4)
-
1 µM purified recombinant CYP11A1
-
10 µM adrenodoxin
-
2 µM adrenodoxin reductase
-
-
Substrate Addition: Add vitamin D3 (dissolved in a suitable solvent like ethanol or cyclodextrin) to the reaction mixture to achieve the desired final concentration (e.g., 10-100 µM).
-
Initiation of Reaction: Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching solvent, such as two volumes of dichloromethane or ethyl acetate.
-
Extraction: Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.
-
Sample Preparation for Analysis: Collect the organic phase, evaporate it to dryness under a stream of nitrogen, and reconstitute the residue in a suitable solvent for HPLC or LC-MS analysis.
Analysis of this compound and Other Metabolites by HPLC-MS
This protocol provides a general workflow for the separation and identification of vitamin D3 metabolites.
-
Chromatographic Separation (HPLC):
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: Employ a gradient elution using a mixture of solvents such as acetonitrile, methanol, and water, with or without a modifier like formic acid. A typical gradient might start with a higher aqueous composition and ramp up to a higher organic composition.
-
Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.2-1.0 mL/min).
-
Detection: Monitor the elution of compounds using a UV detector, typically at 265 nm.
-
-
Mass Spectrometry (MS) Analysis:
-
Ionization: Utilize an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Mass Analyzer: Employ a tandem mass spectrometer (MS/MS) for sensitive and specific detection.
-
Detection Mode: Operate in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for quantitative analysis. This involves selecting the precursor ion (the molecular weight of the metabolite of interest) and specific fragment ions generated upon collision-induced dissociation.
-
Data Analysis: Identify and quantify the metabolites by comparing their retention times and mass spectra to those of authentic standards.
-
Signaling Pathways of this compound
22(OH)D3 and other CYP11A1-derived vitamin D3 metabolites exert their biological effects by interacting with nuclear receptors, primarily the Vitamin D Receptor (VDR). These compounds act as partial agonists of the VDR. Upon binding, the ligand-VDR complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.
One of the key signaling pathways regulated by VDR activation is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. VDR activation has been shown to inhibit NF-κB activity, which is a central mediator of inflammation. One mechanism for this inhibition is the VDR-mediated upregulation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes.
In addition to the VDR, these novel secosteroids can also interact with other nuclear receptors, including the Liver X Receptor (LXR) and the Retinoic Acid-related Orphan Receptors (RORs), suggesting a broader range of biological activities.
Conclusion
The cutaneous synthesis of this compound via the CYP11A1-initiated pathway represents a significant, alternative route of vitamin D metabolism with important physiological implications for skin health. The resulting hydroxyderivatives are biologically active, regulating keratinocyte proliferation and differentiation and exerting anti-inflammatory effects through modulation of signaling pathways such as NF-κB. The non-calcemic nature of these compounds makes them attractive candidates for the development of novel therapies for a range of dermatological disorders. Further research into the quantitative aspects of this pathway and the full spectrum of signaling interactions will continue to unveil new opportunities for therapeutic intervention.
References
- 1. The Yin and Yang of vitamin D receptor (VDR) signaling in neoplastic progression: Operational networks and tissue-specific growth control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of CYP11A1 in the production of vitamin D metabolites and their role in the regulation of epidermal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
A Technical Guide to the Enzymatic Synthesis of 22-Hydroxyvitamin D3 by CYP11A1
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the enzymatic synthesis of 22-hydroxyvitamin D3 (22(OH)D3) and related metabolites through the catalytic action of Cytochrome P450 Family 11 Subfamily A Member 1 (CYP11A1), also known as P450scc. Traditionally recognized for its rate-limiting role in converting cholesterol to pregnenolone in steroidogenesis, recent research has unveiled a novel metabolic pathway where CYP11A1 hydroxylates vitamin D3 at various positions on its side chain.[1][2][3] This guide details the metabolic cascade, quantitative kinetics, experimental protocols for synthesis and analysis, and the biological implications of the resulting secosteroids.
The CYP11A1-Mediated Vitamin D3 Metabolic Pathway
CYP11A1 catalyzes the sequential hydroxylation of the vitamin D3 side chain, producing a diverse array of at least 10 distinct metabolites.[4][5] Unlike its action on cholesterol, which involves side-chain cleavage, its interaction with vitamin D3 results solely in hydroxylation. The initial and major hydroxylation event occurs at the C20 position, yielding 20S-hydroxyvitamin D3 (20(OH)D3) as the principal product.
Hydroxylation at the C22 position to form this compound (22(OH)D3) occurs as a minor pathway. These monohydroxylated products can then serve as substrates for further enzymatic action by CYP11A1. Specifically, 22(OH)D3 can be converted to 20S,22-dihydroxyvitamin D3 (20,22(OH)₂D₃). Similarly, the major product 20(OH)D3 can be further metabolized to both 20,22(OH)₂D₃ and 20,23(OH)₂D₃. This cascade demonstrates a complex enzymatic process resulting in multiple di- and trihydroxyvitamin D3 derivatives.
Quantitative Analysis of Enzymatic Kinetics
The metabolic efficiency of CYP11A1 varies significantly depending on the substrate. The rate of vitamin D3 metabolism is approximately half that of cholesterol. As hydroxyl groups are added to the vitamin D3 molecule, the binding affinity (reflected by Kₘ) tends to increase, while the catalytic rate (kcat) decreases. However, the overall catalytic efficiency (kcat/Kₘ) for subsequent hydroxylations is higher than for the initial conversion of vitamin D3.
| Substrate | System | Kₘ | Vₘₐₓ / kcat | Catalytic Efficiency (kcat/Kₘ) | Reference |
| Cholesterol | Reconstituted | - | 7.5 nmol/min/nmol CYP11A1 | - | |
| Vitamin D3 | Reconstituted | - | ~3.8 nmol/min/nmol CYP11A1 | - | |
| Vitamin D3 | Phospholipid Vesicles | 3.3 mol/mol phospholipid | - | Lower than cholesterol | |
| 20(OH)D3 | Phospholipid Vesicles | 22-fold lower than D3 | 6-fold lower than D3 | 4-fold higher than D3 | |
| 20,23(OH)₂D₃ | Phospholipid Vesicles | Lower than 20(OH)D3 | Lower than 20(OH)D3 | 3-fold higher than 20(OH)D3 |
Experimental Protocols for Synthesis and Analysis
The production and characterization of 22(OH)D3 involves recombinant protein expression, a reconstituted enzymatic assay, and subsequent purification and analytical identification steps.
The enzymatic system requires three components: CYP11A1, adrenodoxin (Adx), and adrenodoxin reductase (Adr).
-
Expression: Bovine recombinant CYP11A1, Adr, and Adx are typically expressed in Escherichia coli (e.g., JM109 strain, potentially with chaperone plasmids like pGro7 to improve folding).
-
Purification: The expressed proteins are purified using standard chromatography techniques. Protein concentrations are determined spectrophotometrically using their specific molar extinction coefficients.
The synthesis is performed in a reconstituted system that mimics the mitochondrial environment.
-
Reaction Buffer: A typical buffer consists of 20 mM HEPES (pH 7.4), 100 mM NaCl, 0.1 mM dithiothreitol, and 0.1 mM EDTA.
-
Substrate Solubilization: Vitamin D3 is poorly soluble in aqueous buffers. To facilitate its availability to the enzyme, it is complexed with 2-hydroxypropyl-β-cyclodextrin (final concentration typically 0.9%).
-
Enzyme and Cofactor Mix: The reaction mixture contains purified bovine CYP11A1 (e.g., 2 µM), adrenodoxin (e.g., 15 µM), and adrenodoxin reductase (e.g., 0.3 µM).
-
NADPH Regeneration System: A continuous supply of NADPH is crucial. This is achieved by adding 2 mM glucose-6-phosphate, 2 U/ml glucose-6-phosphate dehydrogenase, and an initial amount of 50 µM NADPH.
-
Incubation: The reaction is initiated by adding NADPH after a brief preincubation period. The mixture is then incubated for a set duration (e.g., 3 hours) at 37°C with shaking.
-
Extraction: Following incubation, the reaction is stopped, and the lipid-soluble vitamin D3 metabolites are extracted from the aqueous phase using an organic solvent such as dichloromethane.
-
Thin-Layer Chromatography (TLC): The dried extract is subjected to TLC for initial separation of the different hydroxylated products from the unreacted substrate.
-
High-Performance Liquid Chromatography (HPLC): The bands corresponding to hydroxylated products are scraped from the TLC plate and further purified by HPLC. A combination of normal-phase and reversed-phase columns (e.g., C18) with different solvent systems (e.g., methanol/water or acetonitrile gradients) is used to resolve the individual metabolites, including 22(OH)D3 and 20,22(OH)₂D₃.
-
Structural Analysis: The definitive structures of the purified metabolites are determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Quantification is typically performed using HPLC with UV detection or by LC-MS.
Biological Activity and Downstream Signaling
The novel metabolites produced by CYP11A1 are not inert; they exhibit biological activity. Both 22(OH)D3 and 20,22(OH)₂D₃, along with other CYP11A1-derived secosteroids, function as partial agonists for the Vitamin D Receptor (VDR). Upon binding, they stimulate the translocation of the VDR from the cytoplasm to the nucleus, where it can modulate gene expression.
In cell-based assays using human keratinocytes, 22(OH)D3 and 20,22(OH)₂D₃ have been shown to inhibit cell proliferation and stimulate differentiation, although their potency is generally lower than that of 20(OH)D3 and the canonical active form of vitamin D, 1,25(OH)₂D₃. This suggests that the CYP11A1 pathway represents an alternative, intracrine mechanism for generating biologically active vitamin D compounds that can regulate cellular functions.
Conclusion
The enzymatic activity of CYP11A1 on vitamin D3 establishes a novel metabolic pathway that operates in parallel to the classical vitamin D activation cascade. The synthesis of 22(OH)D3, although a minor branch of this pathway, contributes to a pool of biologically active secosteroids with potential physiological significance. For researchers, this pathway offers new avenues for exploring vitamin D endocrinology and developing novel analogs with targeted therapeutic effects, particularly in dermatology and oncology where cellular proliferation and differentiation are key processes. The detailed protocols provided herein offer a foundational framework for the synthesis, purification, and analysis of these promising compounds.
References
- 1. pnas.org [pnas.org]
- 2. Novel activities of CYP11A1 and their potential physiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. The role of CYP11A1 in the production of vitamin D metabolites and their role in the regulation of epidermal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of CYP11A1 in the production of vitamin D metabolites and their role in the regulation of epidermal functions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Role of 22-Hydroxyvitamin D3 in Keratinocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the biological functions of 22-Hydroxyvitamin D3 (22(OH)D3) in human keratinocytes. 22(OH)D3, a metabolite of vitamin D3 synthesized in the skin through the action of the enzyme CYP11A1, has emerged as a significant regulator of keratinocyte biology. This document details its synthesis, signaling pathways, and its effects on key cellular processes including proliferation and differentiation. Quantitative data from relevant studies are summarized, and detailed experimental protocols for assessing the activity of 22(OH)D3 are provided. Furthermore, this guide includes visualizations of the key signaling pathways and experimental workflows to facilitate a comprehensive understanding of the multifaceted role of 22(OH)D3 in skin health.
Introduction
The skin is the primary site of vitamin D3 synthesis, a process initiated by exposure to ultraviolet B (UVB) radiation. Beyond the classical endocrine pathway involving liver and kidney hydroxylation to its active form, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), the skin possesses its own intricate vitamin D metabolic machinery. Keratinocytes, the predominant cell type in the epidermis, can locally synthesize and respond to various vitamin D3 metabolites. Among these is this compound (22(OH)D3), a product of the alternative vitamin D3 activation pathway mediated by the cytochrome P450 enzyme CYP11A1.[1][2] This guide focuses on the specific biological functions of 22(OH)D3 in keratinocytes, highlighting its potential as a therapeutic target for skin disorders characterized by abnormal proliferation and differentiation.
Synthesis and Metabolism of this compound in Keratinocytes
In keratinocytes, the synthesis of 22(OH)D3 is part of a novel vitamin D3 hydroxylation pathway initiated by the mitochondrial enzyme CYP11A1, also known as P450scc (side-chain cleavage enzyme).[1] This pathway is distinct from the classical pathway that produces 1,25(OH)2D3.
The process begins with the conversion of 7-dehydrocholesterol to pre-vitamin D3 in the skin upon UVB exposure, which then thermally isomerizes to vitamin D3. Vitamin D3 serves as a substrate for CYP11A1, which hydroxylates it at position C22 to form 22(OH)D3.[1] Further metabolism of 22(OH)D3 can occur, leading to the formation of other dihydroxy- and trihydroxy-vitamin D3 derivatives.[1]
Molecular Mechanism of Action: The Vitamin D Receptor Signaling Pathway
The biological effects of 22(OH)D3 in keratinocytes are primarily mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.
The signaling cascade is initiated by the binding of 22(OH)D3 to the cytoplasmic VDR. This binding induces a conformational change in the VDR, leading to its translocation into the nucleus. In the nucleus, the 22(OH)D3-VDR complex heterodimerizes with the Retinoid X Receptor (RXR). This heterodimeric complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. The binding of the VDR/RXR heterodimer to VDREs modulates the transcription of these genes, leading to changes in protein expression and ultimately altering cellular function. The transcriptional activity of the VDR complex is further regulated by the recruitment of co-activator and co-repressor proteins.
Biological Functions in Keratinocytes
The primary biological functions of 22(OH)D3 in keratinocytes are the inhibition of proliferation and the induction of differentiation, processes that are crucial for maintaining epidermal homeostasis.
Inhibition of Keratinocyte Proliferation
22(OH)D3 has been shown to significantly inhibit the proliferation of keratinocytes in a dose-dependent manner. This anti-proliferative effect is critical for preventing hyperproliferative skin disorders such as psoriasis.
Induction of Keratinocyte Differentiation
22(OH)D3 promotes the terminal differentiation of keratinocytes, a process essential for the formation of the protective skin barrier. A key marker of keratinocyte differentiation is the protein involucrin, and studies have shown that vitamin D analogs can stimulate its expression.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of 22(OH)D3 and related vitamin D compounds on keratinocyte proliferation and differentiation markers.
Table 1: Effect of Vitamin D Analogs on Keratinocyte Proliferation
| Compound | Cell Line | Concentration | Incubation Time | % Inhibition of Proliferation (relative to control) | Reference |
| 22(OH)D3 | HaCaT | 0.1 - 100 nM | 72 hours | Dose-dependent inhibition | |
| 1,25(OH)2D3 | HaCaT | 10 nM | 72 hours | Significant inhibition | |
| 20(OH)D3 | HaCaT | 10 nM | 72 hours | Significant inhibition |
Table 2: Effect of Vitamin D Analogs on Keratinocyte Differentiation Markers
| Compound | Cell Line | Concentration | Incubation Time | Fold Change in Gene Expression (relative to control) | Reference |
| 20,23(OH)2D3 | HEKn | 100 nM | 6 hours | ~6.5-fold increase in Involucrin mRNA | |
| 1,25(OH)2D3 | HEKn | 100 nM | 6 hours | ~6-fold increase in Involucrin mRNA | |
| 1,25(OH)2D3 | HaCaT | 100 nM | 24 hours | >4000-fold increase in CYP24A1 mRNA | |
| 22(OH)D3 | HaCaT | 100 nM | 24 hours | Little to no stimulation of CYP24A1 mRNA |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological functions of 22(OH)D3 in keratinocytes.
Cell Culture
-
Cell Line: Human immortalized keratinocytes (HaCaT) are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
Keratinocyte Proliferation Assay ([3H]Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Keratinocyte Differentiation Assay (Involucrin Immunofluorescence)
This method visualizes the expression of the differentiation marker involucrin.
-
Cell Plating: Seed HaCaT cells on chamber slides.
-
Treatment: Treat cells with 100 nM 22(OH)D3 for 24 hours.
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate with a primary antibody against involucrin.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Counterstaining: Stain the nuclei with a DNA dye (e.g., DAPI).
-
Imaging: Visualize and capture images using a fluorescence microscope.
Gene Expression Analysis (Real-Time Quantitative PCR - qPCR)
qPCR is used to quantify the mRNA levels of target genes, such as CYP24A1.
VDR Translocation Assay
This assay monitors the movement of the VDR from the cytoplasm to the nucleus upon ligand binding.
-
Cell Transfection: Transfect cells (e.g., SKMEL-188) with a vector expressing a fluorescently tagged VDR (e.g., VDR-GFP).
-
Treatment: Treat the transfected cells with 22(OH)D3 at various concentrations.
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity to determine the extent of VDR translocation.
Conclusion
This compound, a product of the alternative CYP11A1-mediated vitamin D3 pathway in keratinocytes, is a biologically active metabolite that plays a crucial role in regulating epidermal homeostasis. Its ability to inhibit keratinocyte proliferation and promote differentiation underscores its potential as a therapeutic agent for various skin disorders, including psoriasis and certain types of skin cancer. The VDR-mediated signaling pathway provides a clear mechanism for its action. The experimental protocols detailed in this guide offer a robust framework for further investigation into the specific functions and therapeutic applications of 22(OH)D3 and other novel vitamin D3 metabolites in dermatology. Further research is warranted to fully elucidate the downstream targets of 22(OH)D3 and to explore its efficacy and safety in clinical settings.
References
22-Hydroxyvitamin D3: A Technical Guide to its Role in Gene Expression Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D3 is a crucial prohormone that, after sequential hydroxylation in the liver and kidneys to its active form, 1α,25-dihydroxyvitamin D3 (Calcitriol), plays a pivotal role in calcium homeostasis and a myriad of other physiological processes. However, alternative metabolic pathways of vitamin D3 have been identified, leading to the generation of a number of metabolites with unique biological activities. Among these, 22-hydroxyvitamin D3 (22(OH)D3), a product of the action of the enzyme CYP11A1 (cytochrome P450scc) on vitamin D3, has emerged as a significant regulator of gene expression. This technical guide provides an in-depth overview of the mechanisms of action of 22(OH)D3, its target genes, and the experimental protocols used to elucidate its function, with a focus on its dual role through both the Vitamin D Receptor (VDR) and VDR-independent pathways.
Mechanism of Action: A Dual Signaling Paradigm
This compound exerts its effects on gene expression through two primary mechanisms: a classical pathway involving the nuclear Vitamin D Receptor (VDR) and a non-classical, VDR-independent pathway primarily mediated by the retinoic acid-related orphan receptors (RORs).
VDR-Dependent Signaling
Similar to the canonical action of calcitriol, 22(OH)D3 functions as a partial agonist for the VDR. Upon binding to the VDR in the cytoplasm, 22(OH)D3 induces a conformational change in the receptor, leading to its translocation into the nucleus.[1][2] In the nucleus, the 22(OH)D3-VDR complex heterodimerizes with the retinoid X receptor (RXR). This heterodimeric complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes, thereby modulating their transcription. This can lead to either activation or repression of gene expression, depending on the specific gene and the cellular context.
VDR-Independent Signaling
Emerging evidence indicates that 22(OH)D3 and other vitamin D3 metabolites can also regulate gene expression independently of the VDR.[3] This non-classical pathway is primarily mediated through the nuclear receptors RORα and RORγ. 22(OH)D3 has been shown to act as an inverse agonist on these receptors. By binding to RORα and RORγ, 22(OH)D3 can inhibit their transcriptional activity, thereby influencing the expression of ROR target genes. This VDR-independent mechanism is crucial for understanding the full spectrum of 22(OH)D3's biological effects, particularly in tissues where RORs play a significant role.
Regulation of Key Signaling Pathways
The gene regulatory functions of 22(OH)D3 extend to the modulation of critical cellular signaling pathways, including the Hedgehog and Wnt/β-catenin pathways, which are often dysregulated in cancer. Vitamin D signaling, in general, has been shown to inhibit these pathways. While direct studies on 22(OH)D3 are ongoing, its partial agonistic activity on the VDR suggests it may contribute to the VDR-mediated suppression of Wnt/β-catenin signaling by promoting the interaction of VDR with β-catenin, thus preventing its nuclear translocation and transcriptional activity. Similarly, vitamin D compounds have been shown to inhibit the Hedgehog signaling pathway by downregulating the expression of key components like Gli1.
Target Genes of this compound
The dual signaling capacity of 22(OH)D3 results in the regulation of a diverse set of genes involved in various cellular processes, most notably in skin keratinocytes.
VDR-Dependent Target Genes
In keratinocytes, 22(OH)D3 has been demonstrated to regulate genes involved in cellular differentiation and proliferation.
-
Involucrin (IVL): A key marker of keratinocyte terminal differentiation, the expression of involucrin is induced by 22(OH)D3.[1][2]
-
CYP24A1 (24-hydroxylase): This gene encodes the enzyme responsible for the catabolism of vitamin D metabolites. While 1,25(OH)2D3 is a potent inducer of CYP24A1, 22(OH)D3 shows little to no stimulation of its expression, which may contribute to a more sustained local action.
-
Vitamin D Receptor (VDR): 22(OH)D3 has been shown to upregulate the expression of the VDR gene itself, suggesting a positive feedback loop.
VDR-Independent Target Genes (via RORα/γ)
As an inverse agonist of RORα and RORγ, 22(OH)D3 is predicted to downregulate the expression of their target genes. The precise downstream targets of this regulation by 22(OH)D3 are an active area of research. RORα and RORγ are known to regulate genes involved in inflammation, immune responses, and cellular metabolism.
Quantitative Data on this compound Activity
The following table summarizes the available quantitative data on the biological activity of this compound and related compounds.
| Compound | Target | Cell Type | Assay | Parameter | Value | Reference |
| 22(OH)D3 | Proliferation | Keratinocytes | [³H]thymidine incorporation | Inhibition | Dose-dependent | |
| 22(OH)D3 | Differentiation | Keratinocytes | Involucrin expression | Induction | Heterogeneous effect | |
| 22(OH)D3 | VDR mRNA | Keratinocytes | Real-time PCR | Induction | Significant | |
| 22(OH)D3 | CYP24A1 mRNA | Keratinocytes | Real-time PCR | Stimulation | Little to none |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of this compound in gene expression.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for VDR
This protocol is designed to identify the genomic binding sites of the Vitamin D Receptor (VDR) in response to this compound treatment.
-
Cell Culture and Treatment: Culture human keratinocytes (e.g., HaCaT) to 80-90% confluency. Treat cells with this compound (typically 10-100 nM) or vehicle control (e.g., ethanol) for a specified time (e.g., 24 hours).
-
Cross-linking: Add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 0.125 M.
-
Cell Lysis and Chromatin Sonication: Harvest the cells and lyse them to release the nuclei. Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to shear the DNA into fragments of 200-500 base pairs.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for VDR.
-
Immune Complex Capture: Add protein A/G beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and sequence using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to the human genome and use a peak-calling algorithm to identify VDR binding sites that are enriched in the this compound-treated samples compared to the control.
RNA Sequencing (RNA-seq) for Gene Expression Profiling
This protocol outlines the steps to analyze the global changes in gene expression in response to this compound.
-
Cell Culture and Treatment: Culture cells of interest (e.g., keratinocytes) and treat with this compound (e.g., 100 nM) and a vehicle control for a desired time point (e.g., 24 hours).
-
RNA Isolation: Harvest the cells and isolate total RNA using a commercial RNA extraction kit, ensuring to include a DNase treatment step to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quality and quantity of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).
-
Library Preparation: Prepare RNA-seq libraries from the total RNA. This typically involves poly(A) selection or ribosomal RNA depletion, followed by RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly differentially expressed between the this compound-treated and control groups.
-
Pathway and Functional Analysis: Perform gene ontology and pathway enrichment analysis on the differentially expressed genes to identify the biological processes and pathways affected by this compound.
-
VDR Luciferase Reporter Assay
This assay is used to quantify the ability of this compound to activate the Vitamin D Receptor.
-
Cell Culture and Transfection: Plate cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with three plasmids:
-
A VDR expression vector.
-
A luciferase reporter plasmid containing multiple copies of a Vitamin D Response Element (VDRE) upstream of a minimal promoter driving the firefly luciferase gene.
-
A control plasmid expressing Renilla luciferase under a constitutive promoter (for normalization).
-
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound, a positive control (e.g., calcitriol), and a vehicle control.
-
Cell Lysis: After a 24-hour incubation with the compounds, lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways of this compound and the experimental workflows described above.
Caption: VDR-Dependent Signaling Pathway of this compound.
Caption: VDR-Independent Signaling Pathway of this compound via RORs.
Caption: ChIP-seq Experimental Workflow for VDR.
Caption: RNA-seq Experimental Workflow.
Caption: VDR Luciferase Reporter Assay Workflow.
Conclusion
This compound is a biologically active metabolite of vitamin D3 that regulates gene expression through both VDR-dependent and VDR-independent mechanisms. Its ability to act as a partial agonist of the VDR and an inverse agonist of RORα and RORγ highlights its complex and multifaceted role in cellular physiology, particularly in the skin. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of this compound and other non-classical vitamin D metabolites. Further research, particularly large-scale transcriptomic and proteomic studies, will be crucial to fully elucidate the complete network of genes and pathways regulated by this intriguing compound.
References
The Discovery and Initial Characterization of 22-Hydroxyvitamin D3: A Technical Guide
Introduction
Vitamin D3, traditionally recognized for its crucial role in calcium and phosphate homeostasis, is now understood to be a precursor to a diverse array of metabolites with unique biological activities. Beyond the classical activation pathway that produces 1α,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), alternative metabolic routes yield novel secosteroids with potential therapeutic applications. This guide provides a detailed technical overview of the discovery and initial characterization of one such metabolite, 22-hydroxyvitamin D3 (22(OH)D₃), a product of the cytochrome P450scc (CYP11A1) enzyme. We will explore its synthesis, structural elucidation, and initial biological evaluation in skin cells, offering insights for researchers in endocrinology, dermatology, and drug development.
Discovery and Enzymatic Synthesis
The discovery of 22(OH)D₃ emerged from studies into the broader metabolic capabilities of cytochrome P450scc (CYP11A1), the enzyme that initiates steroidogenesis by converting cholesterol to pregnenolone. Research revealed that CYP11A1 can also hydroxylate vitamin D3 at various positions on its side chain.[1][2][3][4] While 20S-hydroxyvitamin D₃ is the major product of this reaction, further analysis of the reaction mixture identified 22-hydroxyvitamin D₃ [22(OH)D₃] and 20S,22-dihydroxyvitamin D₃ [20,22(OH)₂D₃] as novel, minor products.[1] This established a new, non-classical pathway for vitamin D3 metabolism.
The initial production of 22(OH)D₃ was achieved through in vitro enzymatic reaction using purified CYP11A1. This process demonstrated that vitamin D3 serves as a substrate for this versatile enzyme, expanding its known function beyond cholesterol metabolism.
Caption: Metabolic pathway of Vitamin D3 hydroxylation by CYP11A1.
Structural Characterization and Purification
Following the enzymatic synthesis, rigorous purification and structural analysis were essential to confirm the identity of the new metabolites.
Purification: High-Performance Liquid Chromatography (HPLC) was the primary method used to isolate 22(OH)D₃ from the complex mixture of reaction products. Initial purification steps were followed by more refined chromatography, sometimes using different column and solvent systems (e.g., C18 columns with methanol/water or acetonitrile/water mobile phases) to achieve separation from other similar hydroxy-metabolites like 20,23(OH)₂D₃.
Structural Elucidation: The definitive structure of 22(OH)D₃ was determined using Nuclear Magnetic Resonance (NMR) spectroscopy. Analysis of one-dimensional (¹H NMR) and two-dimensional NMR spectra allowed for the precise assignment of the hydroxyl group to the C22 position on the vitamin D3 side chain.
Caption: Experimental workflow for 22(OH)D3 identification.
Initial Characterization of Biological Activity
The initial characterization of 22(OH)D₃ focused on its effects on human skin cells (keratinocytes), a key target for vitamin D action. Its activity was compared with the canonical active form, 1,25(OH)₂D₃, and other CYP11A1-derived metabolites.
Interaction with the Vitamin D Receptor (VDR): Like the classical vitamin D hormone, 22(OH)D₃ exerts its effects through the Vitamin D Receptor (VDR). Studies showed that 22(OH)D₃ stimulated the translocation of the VDR from the cytoplasm to the nucleus in keratinocytes. This is a critical step in VDR-mediated gene regulation. However, the effect was noted to be less pronounced than that induced by 1,25(OH)₂D₃ and 20(OH)D₃.
Effects on Keratinocytes:
-
Inhibition of Proliferation: 22(OH)D₃ was found to significantly inhibit the proliferation of keratinocytes in a dose-dependent manner. This anti-proliferative effect is a hallmark of active vitamin D compounds in the skin.
-
Induction of Differentiation: The compound was tested for its ability to induce keratinocyte differentiation, measured by the expression of the marker protein involucrin. While 22(OH)D₃ did induce differentiation, its effect was described as heterogeneous and less potent compared to 1,25(OH)₂D₃, 20(OH)D₃, and 20,22(OH)₂D₃.
-
CYP24A1 Gene Expression: A key difference from 1,25(OH)₂D₃ was observed in the regulation of the CYP24A1 gene, which encodes the enzyme that catabolizes vitamin D metabolites. While 1,25(OH)₂D₃ is a potent inducer of CYP24A1 mRNA expression, 22(OH)D₃ showed little to no stimulation. This suggests a lower potential for initiating its own breakdown and possibly a reduced risk of hypercalcemic side effects.
Caption: Signaling pathway of 22(OH)D3 in keratinocytes via VDR.
Summary of Biological Activities
The following table summarizes the initial quantitative and qualitative findings on the biological activity of 22(OH)D₃ compared to other relevant vitamin D metabolites in human keratinocytes.
| Metabolite | Inhibition of Proliferation | Induction of Differentiation (Involucrin Expression) | Stimulation of VDR Translocation | Induction of CYP24A1 mRNA |
| 1,25(OH)₂D₃ | Significant, Dose-Dependent | Strong | Strong | Very Strong (>4000-fold) |
| 22(OH)D₃ | Significant, Dose-Dependent | Heterogeneous/Moderate | Less than 1,25(OH)₂D₃ | Little or None |
| 20S(OH)D₃ | Significant, Dose-Dependent | Strong | Strong | Poor/Insignificant |
| 20S,22(OH)₂D₃ | Significant, Dose-Dependent | Strong | Less than 1,25(OH)₂D₃ | Not specified |
Experimental Protocols
Enzymatic Synthesis and Purification of 22(OH)D₃
-
Reaction Mixture: A typical reaction mixture includes Vitamin D₃, purified bovine CYP11A1, purified bovine adrenodoxin, and an NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺) in a suitable buffer. A control incubation is run without a key component (e.g., adrenodoxin) to ensure the reaction is enzyme-dependent.
-
Incubation: The mixture is incubated, for example, at 37°C for a specified time (e.g., 30-60 minutes).
-
Extraction: The reaction is stopped, and the sterols are extracted from the aqueous phase using an organic solvent mixture like chloroform/methanol.
-
HPLC Purification: The extracted sterols are dried, redissolved, and subjected to HPLC. A reverse-phase C18 column is commonly used with a mobile phase gradient, such as methanol in water, to separate the different hydroxylated products based on their polarity. Fractions are collected and analyzed by UV absorbance at 265 nm.
Analysis of Keratinocyte Proliferation
-
Cell Culture: Human neonatal epidermal keratinocytes are cultured in a specialized serum-free medium.
-
Treatment: Cells are seeded in multi-well plates and, after a period of attachment, are treated with various concentrations of 22(OH)D₃, 1,25(OH)₂D₃, or other metabolites (or vehicle control) for a defined period (e.g., 3-6 days).
-
Quantification: Cell proliferation is assessed by counting the cells at the end of the treatment period. This can be done using a hemocytometer or automated cell counter.
Analysis of Keratinocyte Differentiation
-
Cell Culture and Treatment: Keratinocytes are cultured and treated with the vitamin D metabolites as described above.
-
Immunofluorescence for Involucrin:
-
Cells are fixed (e.g., with methanol) and permeabilized.
-
They are then incubated with a primary antibody against human involucrin, followed by a fluorescently-labeled secondary antibody.
-
The cells are visualized using fluorescence microscopy.
-
-
Quantification: Differentiation can be quantified by counting the percentage of involucrin-positive cells or by measuring the total fluorescence intensity per field of view using image analysis software.
Analysis of VDR Translocation
-
Cell Culture and Treatment: Keratinocytes are grown on coverslips and treated with vitamin D metabolites for a short period (e.g., 1 hour).
-
Immunofluorescence for VDR:
-
Cells are fixed and permeabilized.
-
They are incubated with a primary antibody against the VDR, followed by a fluorescently-labeled secondary antibody.
-
Nuclei are counterstained with a DNA dye (e.g., DAPI).
-
-
Analysis: The subcellular localization of the VDR is observed by fluorescence microscopy. A shift in fluorescence from a diffuse cytoplasmic pattern to a concentrated nuclear pattern indicates VDR translocation.
References
- 1. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of 22-Hydroxy Metabolites of Vitamin D3 by Cytochrome P450scc (CYP11A1) and Analysis of Their Biological Activities on Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. [PDF] Production of 22-Hydroxy Metabolites of Vitamin D3 by Cytochrome P450scc (CYP11A1) and Analysis of Their Biological Activities on Skin Cells | Semantic Scholar [semanticscholar.org]
Early Studies on the Anti-proliferative Effects of 22-Hydroxyvitamin D3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D3 and its metabolites have long been recognized for their crucial role in calcium homeostasis and bone health. However, a growing body of early research has unveiled their potent anti-proliferative and pro-differentiating properties in various cell types, including cancer cells. Among the numerous vitamin D3 analogs, 22-Hydroxyvitamin D3 (22(OH)D3) has emerged as a molecule of interest due to its distinct biological activities. This technical guide provides an in-depth analysis of the foundational studies investigating the anti-proliferative effects of 22(OH)D3, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Data Presentation: Anti-proliferative Activity
Early investigations into the biological activity of 22(OH)D3 demonstrated its ability to inhibit cell proliferation, particularly in human keratinocytes. While specific IC50 values from the earliest studies are not always available in comprehensive tables, the dose-dependent inhibitory effects were clearly established. The following table summarizes the qualitative and comparative anti-proliferative data from a key early study.
| Compound | Cell Line | Proliferation Assay | Concentration Range Tested | Observed Effect on Proliferation | Reference |
| This compound | Human Keratinocytes | [³H]Thymidine incorporation | Not specified | Significant dose-dependent inhibition | [1] |
| 1α,25-Dihydroxyvitamin D3 | Human Keratinocytes | [³H]Thymidine incorporation | Not specified | Significant dose-dependent inhibition | [1] |
| 20-Hydroxyvitamin D3 | Human Keratinocytes | [³H]Thymidine incorporation | Not specified | Significant dose-dependent inhibition | [1] |
| 20,22-Dihydroxyvitamin D3 | Human Keratinocytes | [³H]Thymidine incorporation | Not specified | Significant dose-dependent inhibition | [1] |
| 20,23-Dihydroxyvitamin D3 | Human Keratinocytes | [³H]Thymidine incorporation | Not specified | Significant dose-dependent inhibition | [1] |
Experimental Protocols
The foundational research on the anti-proliferative effects of 22(OH)D3 relied on established in vitro methodologies to assess cell growth. The following is a detailed description of a typical experimental protocol employed in these early studies.
Cell Culture and Treatment
-
Cell Lines: Primary human epidermal keratinocytes were a primary model system.
-
Culture Conditions: Cells were maintained in appropriate culture media (e.g., Keratinocyte-SFM) supplemented with growth factors such as epidermal growth factor (EGF) and bovine pituitary extract. Cultures were maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: this compound and other vitamin D3 analogs were dissolved in a suitable solvent (e.g., ethanol) and added to the cell culture medium at various concentrations. Control cultures received the vehicle alone.
Proliferation Assay ([³H]Thymidine Incorporation)
This assay measures the rate of DNA synthesis, which is a direct indicator of cell proliferation.
-
Cell Seeding: Keratinocytes were seeded in 96-well plates at a predetermined density to ensure exponential growth during the experiment.
-
Treatment: After allowing the cells to adhere, the culture medium was replaced with a medium containing various concentrations of 22(OH)D3 or other test compounds.
-
Radiolabeling: Following a specific incubation period (e.g., 24-72 hours), [³H]thymidine (a radioactive precursor of DNA) was added to each well.
-
Incubation: The cells were incubated for a further period (e.g., 4-6 hours) to allow for the incorporation of [³H]thymidine into newly synthesized DNA.
-
Harvesting: The cells were harvested onto glass fiber filters using a cell harvester. This process involves lysing the cells and trapping the DNA on the filters.
-
Scintillation Counting: The amount of radioactivity incorporated into the DNA on the filters was quantified using a liquid scintillation counter.
-
Data Analysis: The counts per minute (CPM) were used to determine the percentage of inhibition of cell proliferation compared to the vehicle-treated control.
Signaling Pathways and Mechanisms of Action
The anti-proliferative effects of vitamin D3 and its analogs, including 22(OH)D3, are primarily mediated through the nuclear vitamin D receptor (VDR). Upon binding to the VDR, these compounds initiate a cascade of genomic events that ultimately lead to cell cycle arrest.
VDR-Mediated Genomic Signaling Pathway
The binding of 22(OH)D3 to the VDR is a critical initiating step. This ligand-receptor complex then heterodimerizes with the retinoid X receptor (RXR). This VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) located in the promoter regions of target genes. This binding modulates the transcription of genes involved in cell cycle regulation.
Caption: VDR-mediated genomic signaling of 22(OH)D3.
Induction of Cell Cycle Arrest
A key mechanism underlying the anti-proliferative effects of vitamin D compounds is the induction of cell cycle arrest, primarily at the G1/S phase transition. This is achieved through the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27. These proteins inhibit the activity of cyclin-CDK complexes that are essential for cell cycle progression.
References
22-Hydroxyvitamin D3: A Non-Calcemic Regulator of Skin Homeostasis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Vitamin D3 is essential for skin health, playing a critical role in the regulation of keratinocyte proliferation, differentiation, and the skin's immune response. While the classical vitamin D3 metabolic pathway, culminating in the hormonally active 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), is well-established, a novel, alternative pathway initiated by the enzyme CYP11A1 has emerged, generating a new class of non-calcemic vitamin D3 hydroxyderivatives. Among these, 22-hydroxyvitamin D3 (22(OH)D3) has garnered significant interest for its potent effects on skin homeostasis. This technical guide provides a comprehensive overview of the synthesis, metabolism, mechanism of action, and biological functions of 22(OH)D3 in the skin, with a focus on its potential for therapeutic applications in dermatology.
Synthesis and Metabolism of this compound
The synthesis of 22(OH)D3 represents a departure from the canonical vitamin D3 activation pathway. This alternative pathway is initiated by the mitochondrial enzyme CYP11A1, also known as P450scc, which is expressed in the skin.[1][2]
Key Metabolic Steps:
-
Initiation by CYP11A1: Vitamin D3 is hydroxylated by CYP11A1 at various positions on its side chain. This enzymatic action can produce a range of monohydroxy-, dihydroxy-, and trihydroxy-vitamin D3 metabolites.[1]
-
Formation of 22(OH)D3: One of the initial products of CYP11A1 activity on vitamin D3 is this compound (22(OH)D3).[3]
-
Further Metabolism: 22(OH)D3 can be further hydroxylated by CYP11A1 to form 20,22-dihydroxyvitamin D3 (20,22(OH)2D3).[3] This pathway operates in parallel with the formation of other CYP11A1-derived metabolites such as 20-hydroxyvitamin D3 (20(OH)D3) and its subsequent dihydroxy-metabolite, 20,23-dihydroxyvitamin D3 (20,23(OH)2D3).
This CYP11A1-initiated pathway provides the skin with a local supply of active vitamin D3 metabolites that can act in an autocrine or paracrine manner to regulate cutaneous functions.
Molecular Mechanism of Action
22(OH)D3 and other CYP11A1-derived metabolites exert their biological effects in skin cells primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor.
VDR-Dependent Signaling:
-
Ligand Binding and VDR Translocation: 22(OH)D3 binds to the VDR in the cytoplasm of keratinocytes. This binding induces a conformational change in the VDR, leading to its translocation into the nucleus.
-
Heterodimerization and DNA Binding: In the nucleus, the 22(OH)D3-VDR complex heterodimerizes with the Retinoid X Receptor (RXR). This heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.
-
Transcriptional Regulation: The binding of the VDR/RXR heterodimer to VDREs modulates the transcription of genes involved in keratinocyte proliferation, differentiation, and inflammation.
A key distinction from the classical 1,25(OH)2D3 pathway is that 22(OH)D3 and its related metabolites do not significantly induce the expression of CYP24A1, the enzyme responsible for catabolizing active vitamin D metabolites. This lack of feedback induction may contribute to their sustained local activity in the skin.
Effects on Skin Homeostasis
22(OH)D3 plays a significant role in maintaining skin homeostasis by influencing key cellular processes in keratinocytes.
Inhibition of Keratinocyte Proliferation
22(OH)D3, along with other CYP11A1-derived metabolites, significantly inhibits the proliferation of human keratinocytes in a dose-dependent manner. This anti-proliferative effect is comparable to that of 1,25(OH)2D3 and is crucial for preventing hyperproliferative skin disorders.
Induction of Keratinocyte Differentiation
A hallmark of vitamin D action in the skin is the promotion of keratinocyte differentiation, a process essential for the formation of a functional epidermal barrier. 22(OH)D3 has been shown to be a potent inducer of keratinocyte differentiation. This is evidenced by the increased expression of key differentiation markers:
-
Involucrin: A precursor protein of the cornified envelope.
-
Loricrin: The major protein component of the cornified envelope.
-
Filaggrin: A protein that aggregates keratin filaments and is crucial for stratum corneum integrity.
The induction of these proteins strengthens the skin barrier, enhancing its protective function.
Anti-inflammatory Effects
22(OH)D3 exhibits anti-inflammatory properties by inhibiting the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway in keratinocytes. The mechanism of inhibition involves:
-
Increased IκBα expression: 22(OH)D3, acting through the VDR, upregulates the expression of IκBα, an inhibitor of NF-κB.
-
Sequestration of NF-κB: Increased IκBα levels lead to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus.
-
Reduced pro-inflammatory gene transcription: The inhibition of NF-κB nuclear translocation results in decreased transcription of pro-inflammatory cytokines and chemokines.
This anti-inflammatory action suggests a potential role for 22(OH)D3 in the management of inflammatory skin diseases.
Quantitative Data on the Biological Activities of 22(OH)D3
| Biological Activity | Compound | Cell Type | Parameter | Result | Citation |
| Keratinocyte Proliferation | 22(OH)D3 | Human Keratinocytes | Inhibition | Dose-dependent inhibition | |
| 1,25(OH)2D3 | Human Keratinocytes | Inhibition | Dose-dependent inhibition | ||
| Keratinocyte Differentiation | 22(OH)D3 | Human Keratinocytes | Involucrin Expression | Heterogeneous effect | |
| 20,22(OH)2D3 | Human Keratinocytes | Involucrin Expression | Strong induction | ||
| 1,25(OH)2D3 | Human Keratinocytes | Involucrin Expression | Strong induction | ||
| Gene Regulation | 22(OH)D3 | Human Keratinocytes | CYP24A1 mRNA Expression | Little to no stimulation | |
| 1,25(OH)2D3 | Human Keratinocytes | CYP24A1 mRNA Expression | Significant stimulation | ||
| VDR Translocation | 22(OH)D3 | Human Keratinocytes | Nuclear Translocation | Less effective than 1,25(OH)2D3 | |
| 20,22(OH)2D3 | Human Keratinocytes | Nuclear Translocation | Less effective than 1,25(OH)2D3 | ||
| 1,25(OH)2D3 | Human Keratinocytes | Nuclear Translocation | Strong stimulation |
Non-Calcemic Profile of this compound
A significant advantage of 22(OH)D3 and other CYP11A1-derived vitamin D3 metabolites is their non-calcemic nature. Unlike 1,25(OH)2D3, which can cause hypercalcemia at therapeutic doses due to its potent effects on intestinal calcium absorption and bone resorption, these novel metabolites exhibit minimal to no calcemic activity. This favorable safety profile makes them attractive candidates for topical and potentially systemic therapies for skin disorders without the risk of disrupting calcium homeostasis.
Experimental Protocols
Analysis of Vitamin D3 Metabolites by HPLC-MS/MS
Objective: To separate and quantify 22(OH)D3 and other CYP11A1-derived metabolites from cell culture extracts or skin tissue homogenates.
Workflow:
Detailed Methodology:
-
Sample Preparation:
-
For cultured keratinocytes, wash cells with PBS, scrape, and homogenize in a suitable buffer.
-
For skin tissue, homogenize in a lysis buffer containing protease inhibitors.
-
-
Extraction:
-
Perform a liquid-liquid extraction using a mixture of organic solvents (e.g., ethyl acetate:hexane, 1:1 v/v) to extract the lipophilic vitamin D3 metabolites.
-
Vortex vigorously and centrifuge to separate the organic and aqueous phases.
-
Collect the organic phase and evaporate to dryness under a stream of nitrogen.
-
-
Solid-Phase Extraction (SPE):
-
Reconstitute the dried extract in a small volume of a non-polar solvent.
-
Apply the sample to a pre-conditioned SPE cartridge (e.g., silica-based).
-
Wash the cartridge with non-polar solvents to remove interfering lipids.
-
Elute the vitamin D3 metabolites with a more polar solvent mixture.
-
Evaporate the eluate to dryness.
-
-
Derivatization (Optional but Recommended for Sensitivity):
-
Reconstitute the sample in an aprotic solvent.
-
Add a derivatizing agent such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) to form a stable adduct with the conjugated diene system of the vitamin D molecule, which enhances ionization efficiency.
-
-
HPLC-MS/MS Analysis:
-
Reconstitute the final sample in the initial mobile phase.
-
Inject the sample onto a reversed-phase HPLC column (e.g., C18).
-
Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier (e.g., formic acid or ammonium formate).
-
Couple the HPLC to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of 22(OH)D3 and other metabolites of interest.
-
Western Blot Analysis of Keratinocyte Differentiation Markers
Objective: To quantify the protein expression of involucrin, loricrin, and filaggrin in keratinocytes treated with 22(OH)D3.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture human keratinocytes in appropriate media.
-
Treat cells with varying concentrations of 22(OH)D3 or vehicle control for a specified time (e.g., 48-72 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against involucrin, loricrin, or filaggrin overnight at 4°C. (Typical antibody dilutions range from 1:500 to 1:2000).
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To measure the mRNA expression levels of involucrin, loricrin, filaggrin, CYP24A1, and VDR in keratinocytes treated with 22(OH)D3.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture and treat keratinocytes as described for Western blotting.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells using a commercial kit (e.g., RNeasy Mini Kit).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target genes and a reference gene (e.g., GAPDH or ACTB), and a SYBR Green or TaqMan master mix.
-
Perform the qPCR reaction in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
-
Primer Sequences (Human):
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| Involucrin (IVL) | GGTCCAAGACATTCAACCAGCC | TCTGGACACTGCGGGTGGTTAT |
| Loricrin (LOR) | TCTCATGATGCTACCCGAGGTTTG | GGGTTGGGAGGTAGTTGTACAGAA |
| Filaggrin (FLG) | GAGGAAGACTGCAAAGAGGAAGG | CTGCTTCATCTTCTTGAGGTTGG |
| CYP24A1 | CAAACCGTGGAAGGCTATC | AGTCTTCCCCTTCCAGGATCA |
| VDR | CTTCAGGCGAAGCATGAAGC | CCTTCATCATGCCGATGTCC |
| GAPDH | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC |
Conclusion
This compound and other metabolites from the CYP11A1-initiated pathway represent a novel class of endogenous regulators of skin homeostasis. Their ability to inhibit keratinocyte proliferation, promote differentiation, and exert anti-inflammatory effects through a VDR-dependent mechanism, coupled with their non-calcemic profile, positions them as promising candidates for the development of new dermatological therapies. Further research into their precise molecular mechanisms and in vivo efficacy will be crucial for translating these findings into clinical applications for a range of skin disorders, from psoriasis to inflammatory dermatoses.
References
- 1. 20,23-dihydroxyvitamin D3, novel P450scc product, stimulates differentiation and inhibits proliferation and NF-kappaB activity in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vitamin-d-regulated-keratinocyte-differentiation - Ask this paper | Bohrium [bohrium.com]
- 3. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of Action of 22-Hydroxyvitamin D3 on Skin Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The skin, our body's largest organ, is a dynamic environment of continuous cellular renewal and differentiation. Keratinocytes, the primary cell type of the epidermis, undergo a complex and tightly regulated differentiation process to form the protective outer barrier. Vitamin D3 and its metabolites are crucial regulators of this process, with the hormonally active form, 1α,25-dihydroxyvitamin D3 (calcitriol), being the most extensively studied. However, recent research has shed light on a novel pathway of vitamin D3 metabolism initiated by the enzyme CYP11A1, leading to the production of several hydroxyderivatives with unique biological activities. Among these is 22-hydroxyvitamin D3 (22(OH)D3), a metabolite that has demonstrated significant effects on skin cell proliferation and differentiation. This technical guide provides an in-depth exploration of the mechanism of action of 22(OH)D3 on skin cell differentiation, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.
Core Mechanism: VDR-Mediated Transcriptional Regulation
The primary mechanism through which 22(OH)D3 exerts its effects on keratinocytes is by acting as a ligand for the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors.[1][2][3][4] While its binding affinity may differ from that of calcitriol, 22(OH)D3 has been shown to be an agonist of the VDR.[5]
The binding of 22(OH)D3 to the VDR initiates a cascade of molecular events:
-
Nuclear Translocation : Upon ligand binding, the VDR undergoes a conformational change and translocates from the cytoplasm to the nucleus. Studies have shown that 22(OH)D3 stimulates the translocation of the VDR to the nucleus, although this effect may be less pronounced than that induced by calcitriol.
-
Heterodimerization : In the nucleus, the 22(OH)D3-VDR complex forms a heterodimer with the Retinoid X Receptor (RXR).
-
VDRE Binding : This heterodimeric complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.
-
Transcriptional Regulation : The binding of the VDR/RXR heterodimer to VDREs recruits a complex of co-activator or co-repressor proteins, which in turn modulate the transcription of genes involved in keratinocyte proliferation and differentiation.
Effects on Keratinocyte Proliferation and Differentiation
22(OH)D3 has been demonstrated to inhibit the proliferation of keratinocytes and promote their terminal differentiation, key processes for maintaining epidermal homeostasis.
Inhibition of Keratinocyte Proliferation
22(OH)D3 significantly inhibits keratinocyte proliferation in a dose-dependent manner. This anti-proliferative effect is a hallmark of active vitamin D compounds and is crucial for the transition of keratinocytes from the basal layer to the upper layers of the epidermis.
| Compound | Cell Line | Assay | Endpoint | Observed Effect | Citation |
| 22(OH)D3 | HaCaT Keratinocytes | [3H]thymidine incorporation | DNA Synthesis | Significant inhibition at 72h | |
| 22(OH)D3 | ASZ001 (SCC cell line) | Spheroid Formation Assay | Colony Formation | No significant inhibition at 10⁻⁷ M |
Induction of Keratinocyte Differentiation
A critical aspect of 22(OH)D3's function is its ability to induce the expression of key proteins involved in keratinocyte differentiation and the formation of the cornified envelope, the outermost layer of the epidermis.
| Differentiation Marker | Compound | Cell Line | Assay | Observed Effect | Citation |
| Involucrin | 22(OH)D3 | HaCaT Keratinocytes | Immunofluorescence | Weaker induction compared to 1,25(OH)2D3, 20(OH)D3, and 20,22(OH)2D3 | |
| Loricrin | Calcitriol | NC/Nga mice (in vivo) | qRT-PCR, Immunocytochemistry | Upregulation of mRNA and protein expression | |
| Filaggrin | Calcitriol | NC/Nga mice (in vivo) | qRT-PCR, Immunocytochemistry | Upregulation of mRNA and protein expression |
Note: Data for the effects of 22(OH)D3 on loricrin and filaggrin are not yet available. The provided data for calcitriol illustrates the expected effects of a VDR agonist on these markers.
Signaling Pathways
The molecular signaling cascades initiated by 22(OH)D3 in skin cells are complex and involve the interplay of various pathways. The central axis of this signaling is the activation of the VDR, leading to the regulation of target gene expression.
VDR-Mediated Signaling Pathway
The canonical signaling pathway for vitamin D compounds, which 22(OH)D3 is understood to follow, is depicted below.
Caption: VDR-mediated signaling pathway of 22(OH)D3.
Interaction with Calcium Signaling
The differentiation of keratinocytes is also heavily dependent on the extracellular calcium concentration. Vitamin D signaling and calcium signaling pathways are intricately linked. 1,25(OH)2D3 has been shown to upregulate the expression of the Calcium-Sensing Receptor (CaSR), thereby enhancing the keratinocyte's sensitivity to calcium-induced differentiation. It is plausible that 22(OH)D3, as a VDR agonist, also participates in this crosstalk, although direct evidence is still needed.
Caption: Proposed interaction of 22(OH)D3 and calcium signaling.
Experimental Protocols
Detailed, step-by-step protocols are essential for the accurate and reproducible investigation of the effects of 22(OH)D3 on keratinocyte biology.
Keratinocyte Proliferation Assay ([3H]thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
Human keratinocytes (e.g., HaCaT cell line)
-
Keratinocyte growth medium
-
22(OH)D3 stock solution (in ethanol or DMSO)
-
[3H]thymidine (1 µCi/well)
-
Trichloroacetic acid (TCA), cold
-
Sodium hydroxide (NaOH)
-
Scintillation fluid
-
96-well cell culture plates
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed keratinocytes in a 96-well plate at a density of 2-5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of 22(OH)D3 (e.g., 10⁻¹⁰ to 10⁻⁷ M) or vehicle control for 72 hours.
-
Radiolabeling: Add 1 µCi of [3H]thymidine to each well and incubate for 4-6 hours.
-
Harvesting:
-
Aspirate the medium and wash the cells with cold PBS.
-
Precipitate the DNA by adding cold 10% TCA and incubating on ice for 30 minutes.
-
Wash the wells twice with cold 5% TCA.
-
-
Lysis and Counting:
-
Solubilize the precipitate by adding 0.1 M NaOH to each well.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Caption: Workflow for the [3H]thymidine incorporation assay.
Immunofluorescence Staining for Involucrin
This method is used to visualize and quantify the expression of the differentiation marker involucrin.
Materials:
-
Keratinocytes grown on coverslips
-
22(OH)D3 stock solution
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking solution (e.g., BSA or serum in PBS)
-
Primary antibody: anti-involucrin
-
Secondary antibody: fluorescently-labeled (e.g., FITC, Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow keratinocytes on coverslips and treat with 22(OH)D3 or vehicle for the desired time.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the anti-involucrin antibody (diluted in blocking solution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS, stain with DAPI for 5 minutes, wash again, and mount the coverslips on microscope slides using mounting medium.
-
Imaging: Visualize and capture images using a fluorescence microscope. The intensity of the fluorescence can be quantified using image analysis software.
Future Directions
The study of 22(OH)D3 and other novel vitamin D3 metabolites is a rapidly evolving field. Future research should focus on:
-
Quantitative VDR Binding Affinity: Determining the precise binding affinity (Kd) of 22(OH)D3 for the VDR to better understand its potency relative to other vitamin D compounds.
-
Comprehensive Gene Expression Analysis: Utilizing techniques like RNA-sequencing to identify the complete set of genes regulated by 22(OH)D3 in keratinocytes.
-
Elucidation of Downstream Pathways: Investigating the specific downstream signaling cascades, beyond VDR activation, that are modulated by 22(OH)D3.
-
In Vivo Studies: Conducting further in vivo studies to confirm the efficacy and safety of 22(OH)D3 in promoting skin health and treating skin disorders.
Conclusion
This compound is a biologically active metabolite of vitamin D3 that plays a significant role in regulating skin cell differentiation. By acting as a VDR agonist, it inhibits keratinocyte proliferation and promotes the expression of differentiation markers. While its effects appear to be qualitatively similar to the classical active form of vitamin D3, there are quantitative differences in its potency and a degree of phenotypic heterogeneity in its actions. The detailed mechanisms and full therapeutic potential of 22(OH)D3 are still under investigation, making it a promising area for future research and drug development in dermatology. This guide provides a foundational understanding for scientists and researchers to further explore the intricate role of this novel secosteroid in skin biology.
References
- 1. Role of the calcium-sensing receptor in calcium regulation of epidermal differentiation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Production of 22-Hydroxy Metabolites of Vitamin D3 by Cytochrome P450scc (CYP11A1) and Analysis of Their Biological Activities on Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin D and the aging skin: insights into oxidative stress, inflammation, and barrier function - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LC-MS/MS Quantification of 22-Hydroxyvitamin D3 in Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D and its metabolites are crucial regulators of calcium homeostasis and have been implicated in a wide range of physiological processes. While 25-hydroxyvitamin D3 is the primary circulating form and a well-established biomarker of vitamin D status, other hydroxylated metabolites are gaining interest for their potential biological activities. 22-Hydroxyvitamin D3 is one such metabolite, produced by the action of the enzyme CYP11A1 on vitamin D3.[1][2] Accurate quantification of this and other minor metabolites is essential for understanding their physiological roles and potential as biomarkers or therapeutic agents. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of vitamin D metabolites due to its high selectivity and sensitivity.[3][4]
This document provides a detailed application note and protocol for the quantification of this compound in human serum using LC-MS/MS. The methodology is based on established principles for the analysis of similar vitamin D analogs.
Vitamin D Metabolic Pathway
The metabolism of Vitamin D3 is a multi-step process primarily occurring in the liver and kidneys, leading to the formation of various hydroxylated metabolites. The following diagram illustrates a simplified pathway, including the generation of this compound.
Figure 1: Simplified Vitamin D3 Metabolic Pathway.
Experimental Protocol
This protocol is designed for the quantitative analysis of this compound in serum. It is based on widely accepted methods for other vitamin D metabolites and should be validated in the user's laboratory.
Materials and Reagents
-
Analytical Standards:
-
This compound (analytical standard)
-
Deuterated this compound (e.g., d3- or d6-22-hydroxyvitamin D3) as an internal standard (IS).
-
-
Solvents and Chemicals:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Zinc sulfate solution (0.1 M in water)
-
-
Sample Preparation Supplies:
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Centrifuge
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or phospholipid removal plates.
-
Sample Preparation Workflow
The following diagram outlines the recommended sample preparation workflow, which involves protein precipitation followed by a cleanup step to remove phospholipids, which are known to cause ion suppression in the MS source.
Figure 2: Experimental Workflow for Serum Sample Preparation.
Detailed Sample Preparation Protocol
-
Pipette 100 µL of serum into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution (deuterated this compound in methanol) to each sample, calibrator, and quality control sample.
-
Add 200 µL of 0.1 M zinc sulfate solution and vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or the well of a phospholipid removal plate.
-
If using SPE, condition the C18 cartridge with 1 mL of methanol followed by 1 mL of water. Load the supernatant and wash with a weak organic solvent (e.g., 20% methanol in water). Elute the analyte with a strong organic solvent (e.g., 100% methanol).
-
If using a phospholipid removal plate, follow the manufacturer's instructions.
-
Evaporate the final extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The following are suggested starting conditions that should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | Start at 50% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Predicted MRM Transitions
The exact MRM transitions for this compound need to be determined by infusing a pure standard into the mass spectrometer. However, based on the known fragmentation of other vitamin D metabolites, the following transitions are predicted. The precursor ion will be the protonated molecule [M+H]+. The fragmentation of vitamin D compounds often involves the loss of water molecules and cleavage of the side chain.
Predicted MRM Transitions for this compound (Molecular Weight: 400.6 g/mol )
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| This compound | 401.3 | Predicted based on side-chain cleavage | Predicted based on water loss |
| d6-22-Hydroxyvitamin D3 (IS) | 407.3 | Corresponding to quantifier | Corresponding to qualifier |
Note: The specific product ions will depend on the collision energy and the exact structure. Optimization is crucial.
Data Analysis and Quantitative Data Summary
Calibration curves should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. A linear regression with a 1/x weighting is typically used. The quantitative performance of the assay should be evaluated by analyzing quality control samples at low, medium, and high concentrations.
The following tables provide an example of the expected quantitative performance, based on similar validated methods for other vitamin D metabolites.
Table 1: Calibration Curve Parameters (Example)
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 0.5 - 100 | > 0.99 |
Table 2: Precision and Accuracy (Example)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Low | 2.5 | 2.4 | 96.0 | < 10 | < 15 |
| Medium | 25 | 25.5 | 102.0 | < 10 | < 15 |
| High | 75 | 73.5 | 98.0 | < 10 | < 15 |
Table 3: Recovery and Matrix Effect (Example)
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | > 85 | < 15 |
Conclusion
This application note provides a comprehensive protocol for the quantification of this compound in human serum by LC-MS/MS. The primary challenge for implementing this method is the current lack of commercially available analytical standards for this compound and its deuterated internal standard. Researchers will likely need to pursue custom synthesis for these critical reagents. Once obtained, the provided methodology, after in-house validation, should allow for the accurate and precise quantification of this novel vitamin D metabolite, enabling further research into its physiological significance.
References
- 1. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 2. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of vitamin D metabolic markers by mass spectrometry: Recent progress regarding the "gold standard" method and integration into clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Solid-Phase Extraction of 22-Hydroxyvitamin D3 from Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitamin D3 is a crucial prohormone that undergoes a series of hydroxylations to form biologically active metabolites. While 25-hydroxyvitamin D3 and 1α,25-dihydroxyvitamin D3 are the most studied metabolites, recent research has highlighted the importance of alternative hydroxylation pathways. One such metabolite, 22-hydroxyvitamin D3 (22(OH)D3), is produced from vitamin D3 by the action of the enzyme cytochrome P450scc (CYP11A1).[1][2] Studies have shown that 22(OH)D3 exhibits biological activity, including the inhibition of keratinocyte proliferation, making it a compound of interest in dermatological and cancer research.[1][2][3]
Accurate quantification of 22(OH)D3 in cell culture models is essential for understanding its metabolism, mechanism of action, and therapeutic potential. Solid-phase extraction (SPE) is a widely used technique for the selective extraction and purification of analytes from complex biological matrices prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the solid-phase extraction of this compound from cell culture media and cell lysates.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of P450scc-derived vitamin D3 metabolites and the experimental workflow for the solid-phase extraction of this compound.
Caption: P450scc-mediated Vitamin D3 Metabolism and Signaling Pathway.
Caption: Experimental Workflow for Solid-Phase Extraction of 22(OH)D3.
Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific cell type, culture conditions, and analytical instrumentation.
3.1. Materials and Reagents
-
SPE Cartridges: Reversed-phase C18 or polymeric reversed-phase (e.g., SOLA HRP) cartridges.
-
Solvents (HPLC or LC-MS grade):
-
Methanol
-
Acetonitrile
-
Water
-
Formic Acid (optional, for sample acidification)
-
-
Internal Standard (IS): A stable isotope-labeled form of 22(OH)D3 is ideal. If unavailable, a related vitamin D metabolite with similar chromatographic behavior can be used.
-
Cell Culture Medium and Lysates: Samples from experiments involving vitamin D3 treatment.
-
Equipment:
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
-
Vortex mixer
-
LC-MS/MS system
-
3.2. Sample Preparation
-
Cell Culture Medium:
-
Collect the cell culture medium into a clean tube.
-
If the medium contains a high concentration of proteins (e.g., from fetal bovine serum), a protein precipitation step is recommended.
-
To 500 µL of medium, add 1 mL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for SPE.
-
-
Cell Lysate:
-
After removing the medium, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable method (e.g., sonication in a lysis buffer, or direct lysis with a solvent like methanol/acetonitrile).
-
Add the internal standard to the lysate.
-
Centrifuge the lysate at >10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube for SPE.
-
3.3. Solid-Phase Extraction (SPE) Procedure
The following is a general procedure for a C18 SPE cartridge. Volumes may need to be adjusted based on the cartridge size and manufacturer's recommendations.
-
Conditioning:
-
Pass 1 mL of methanol through the cartridge.
-
Pass 1 mL of water through the cartridge. Do not let the sorbent bed dry out.
-
-
Sample Loading:
-
Load the prepared supernatant from the sample preparation step onto the conditioned cartridge.
-
Allow the sample to pass through the sorbent bed at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences. This step may require optimization to ensure no loss of the target analyte.
-
-
Elution:
-
Elute the 22(OH)D3 from the cartridge with 1 mL of 100% methanol into a clean collection tube.
-
3.4. Post-Extraction Processing
-
Evaporation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40-50°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in a small volume (e.g., 100-200 µL) of a solvent compatible with the LC-MS/MS mobile phase (e.g., 50:50 methanol:water).
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Data Presentation
Quantitative data from the analysis of 22(OH)D3 should be summarized in tables for clear comparison.
Table 1: SPE Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| 22(OH)D3 | Low QC (e.g., 5) | 92.5 | 98.1 |
| Mid QC (e.g., 50) | 95.1 | 99.2 | |
| High QC (e.g., 200) | 94.3 | 97.6 |
Recovery (%) = (Peak area of analyte in pre-spiked sample / Peak area of analyte in post-spiked sample) x 100 Matrix Effect (%) = (Peak area of analyte in post-spiked sample / Peak area of analyte in neat solution) x 100
Table 2: Method Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=6) | Accuracy (%) |
| 22(OH)D3 | Low QC | < 5% | < 7% | 95 - 105 |
| Mid QC | < 4% | < 6% | 97 - 103 | |
| High QC | < 4% | < 5% | 98 - 102 |
%CV = (Standard Deviation / Mean) x 100 Accuracy (%) = (Mean measured concentration / Nominal concentration) x 100
Conclusion
This application note provides a comprehensive protocol for the solid-phase extraction of this compound from cell culture samples. The described method, involving protein precipitation followed by reversed-phase SPE, is designed to yield clean extracts suitable for sensitive and accurate quantification by LC-MS/MS. Proper validation of the method, including assessment of recovery, matrix effects, precision, and accuracy, is crucial for obtaining reliable results in research and drug development settings. The provided workflow and protocol serve as a robust starting point for researchers investigating the cellular metabolism and activity of this compound.
References
- 1. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of 22-Hydroxy Metabolites of Vitamin D3 by Cytochrome P450scc (CYP11A1) and Analysis of Their Biological Activities on Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Production of 22-Hydroxy Metabolites of Vitamin D3 by Cytochrome P450scc (CYP11A1) and Analysis of Their Biological Activities on Skin Cells | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Development of a Specific Immunoassay for 22-Hydroxyvitamin D3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitamin D3 undergoes a series of hydroxylation steps to become biologically active. While the canonical pathway leading to 1α,25-dihydroxyvitamin D3 is well-established, an alternative metabolic pathway involving the enzyme CYP11A1 has been identified, which produces novel vitamin D3 metabolites, including 20-hydroxyvitamin D3 and 22-hydroxyvitamin D3.[1] These newer metabolites have shown biological activity, including the ability to inhibit the proliferation of keratinocytes, suggesting their potential physiological significance.[1] To facilitate further research into the roles of these novel metabolites, the development of specific immunoassays is crucial.
These application notes provide a detailed framework for the development and validation of a competitive enzyme-linked immunosorbent assay (ELISA) for the specific quantification of this compound. The protocols outlined below are based on established methodologies for other vitamin D metabolites and are intended to serve as a comprehensive guide for researchers.
Signaling Pathways and Experimental Workflows
To understand the context of this immunoassay, it is important to visualize the metabolic pathway of Vitamin D3 and the general workflow of the competitive ELISA.
Vitamin D3 Metabolic Pathways
Caption: Simplified overview of the canonical and alternative Vitamin D3 metabolic pathways.
Competitive ELISA Workflow
Caption: General workflow for a competitive ELISA for this compound.
Experimental Protocols
Preparation of Immunogen: this compound-BSA Conjugate
Objective: To conjugate the hapten (this compound) to a carrier protein (Bovine Serum Albumin, BSA) to make it immunogenic.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Protocol:
-
Hapten Activation:
-
Dissolve this compound in anhydrous DMF.
-
Add a molar excess of DCC and NHS to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours to activate the hydroxyl group for conjugation.
-
-
Conjugation to BSA:
-
Dissolve BSA in PBS (pH 7.4).
-
Slowly add the activated this compound solution to the BSA solution while stirring.
-
Continue stirring at 4°C overnight.
-
-
Purification:
-
Dialyze the conjugate solution against PBS at 4°C for 48 hours with several changes of buffer to remove unconjugated hapten and coupling reagents.
-
Determine the protein concentration and conjugation efficiency using standard methods (e.g., UV-Vis spectrophotometry).
-
Store the conjugate at -20°C.
-
Monoclonal Antibody Production
Objective: To generate monoclonal antibodies specific for this compound.
Protocol:
-
Immunization:
-
Immunize mice with the this compound-BSA conjugate emulsified in a suitable adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).
-
Administer booster injections every 2-3 weeks.
-
-
Screening:
-
Collect serum from immunized mice and screen for the presence of specific antibodies using an indirect ELISA with plates coated with this compound conjugated to a different carrier protein (e.g., ovalbumin) to avoid selection of antibodies against the carrier.
-
-
Hybridoma Production:
-
Select mice with high antibody titers for hybridoma production.
-
Fuse spleen cells from the selected mice with myeloma cells.
-
Select for hybridoma cells using HAT medium.
-
-
Cloning and Antibody Purification:
-
Screen hybridoma supernatants for the production of specific antibodies.
-
Clone positive hybridomas by limiting dilution to obtain monoclonal cell lines.
-
Expand the selected clones and purify the monoclonal antibodies from the culture supernatant using protein A/G affinity chromatography.
-
Competitive ELISA Protocol for this compound
Objective: To quantify the concentration of this compound in a sample.
Materials:
-
Microtiter plates coated with anti-22-hydroxyvitamin D3 monoclonal antibody
-
This compound standard solutions
-
This compound-HRP conjugate
-
Assay buffer
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Protocol:
-
Standard and Sample Preparation:
-
Prepare a standard curve by serially diluting the this compound standard in the assay buffer.
-
Prepare samples by diluting them in the assay buffer.
-
-
Assay Procedure:
-
Add 50 µL of standard or sample to the appropriate wells of the antibody-coated microtiter plate.
-
Add 50 µL of this compound-HRP conjugate to each well.
-
Incubate the plate for 1-2 hours at room temperature on a shaker.
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Data Presentation
The performance of the developed immunoassay should be thoroughly validated. The following tables summarize the expected quantitative data for a specific this compound immunoassay.
Table 1: Assay Performance Characteristics
| Parameter | Expected Value |
| Assay Range | 0.5 - 50 ng/mL |
| Sensitivity (LOD) | < 0.2 ng/mL |
| Intra-Assay Precision (CV%) | < 10% |
| Inter-Assay Precision (CV%) | < 15% |
Table 2: Cross-Reactivity Profile
The specificity of the antibody is critical. Cross-reactivity with other vitamin D metabolites should be assessed.
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| 20-Hydroxyvitamin D3 | < 5 |
| 25-Hydroxyvitamin D3 | < 1 |
| 1α,25-Dihydroxyvitamin D3 | < 0.5 |
| Vitamin D3 | < 0.1 |
| Vitamin D2 | < 0.1 |
Table 3: Standard Curve Example
This table represents a typical standard curve for the this compound competitive ELISA.
| Standard Concentration (ng/mL) | Absorbance (450 nm) |
| 0 | 2.500 |
| 0.5 | 2.150 |
| 1.0 | 1.800 |
| 2.5 | 1.250 |
| 5.0 | 0.800 |
| 10 | 0.450 |
| 25 | 0.200 |
| 50 | 0.100 |
Conclusion
The development of a specific and sensitive immunoassay for this compound is a critical step towards understanding its physiological and pathological roles. The protocols and expected performance data presented in these application notes provide a comprehensive guide for researchers to establish and validate a robust competitive ELISA for this novel vitamin D metabolite. Careful characterization of the antibody's specificity, particularly its cross-reactivity with other vitamin D metabolites, is paramount for accurate quantification.
References
Measuring the Bioactivity of 22-Hydroxyvitamin D3: A Cell-Based Reporter Assay Approach
Application Note
Introduction
Vitamin D3 and its metabolites are crucial regulators of a wide range of physiological processes, including calcium homeostasis, immune function, and cellular proliferation and differentiation. The biological activities of these compounds are primarily mediated by the Vitamin D Receptor (VDR), a nuclear transcription factor.[1] Upon ligand binding, the VDR forms a heterodimer with the Retinoid-X Receptor (RXR) and translocates to the nucleus. This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[2][3]
While 1α,25-dihydroxyvitamin D3 (Calcitriol) is the most potent natural VDR ligand, a variety of other metabolites, including 22-hydroxyvitamin D3 (22(OH)D3), also exhibit biological activity.[4][5] Understanding the specific bioactivity of these metabolites is of significant interest for research in endocrinology, dermatology, and drug development. Cell-based reporter assays provide a sensitive and quantitative method for determining the ability of compounds like 22(OH)D3 to activate the VDR signaling pathway.
This document provides a detailed protocol for a luciferase-based reporter assay to measure the bioactivity of this compound and presents available data on its activity in comparison to other Vitamin D3 metabolites.
Principle of the Assay
This assay utilizes a mammalian cell line engineered to functionally report VDR activation. The cells are transiently or stably transfected with two key genetic constructs:
-
VDR Expression Vector: A plasmid that drives the expression of the full-length human Vitamin D Receptor (hVDR).
-
VDRE-Luciferase Reporter Vector: A plasmid containing a promoter with tandem repeats of a VDRE upstream of a firefly luciferase gene.
When a VDR agonist, such as this compound, is added to the culture medium, it enters the cells and binds to the VDR. The activated VDR-RXR heterodimer then binds to the VDREs on the reporter plasmid, initiating the transcription of the luciferase gene. The amount of luciferase produced is proportional to the level of VDR activation. The luciferase enzyme catalyzes a reaction with its substrate, luciferin, to produce light (bioluminescence). The intensity of this light is measured using a luminometer and serves as a quantitative measure of the bioactivity of the test compound. To normalize for variations in transfection efficiency and cell number, a second reporter plasmid, such as one expressing Renilla luciferase under the control of a constitutive promoter, is often co-transfected.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Vitamin D signaling pathway and the general workflow of the cell-based reporter assay.
Caption: Vitamin D Signaling Pathway. This compound binds to the VDR, leading to heterodimerization with RXR, nuclear translocation, and modulation of target gene expression.
Caption: Experimental Workflow for VDR Reporter Assay. A step-by-step overview of the procedure from cell seeding to data analysis.
Experimental Protocols
This protocol describes a transient transfection-based dual-luciferase reporter assay to measure the VDR-mediated bioactivity of this compound.
Materials and Reagents
-
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells (or other suitable host cell line).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Plasmids:
-
pCMV-hVDR (human Vitamin D Receptor expression vector)
-
pGL4-VDRE-Luc (firefly luciferase reporter vector with VDREs)
-
pRL-TK (Renilla luciferase control vector)
-
-
Transfection Reagent: (e.g., Lipofectamine 3000 or similar)
-
Test Compounds:
-
This compound (dissolved in ethanol or DMSO)
-
1α,25-Dihydroxyvitamin D3 (Calcitriol) as a positive control (dissolved in ethanol or DMSO)
-
-
Assay Plate: White, opaque 96-well cell culture plates.
-
Phosphate-Buffered Saline (PBS)
-
Dual-Luciferase Reporter Assay System: (e.g., from Promega) containing cell lysis buffer, firefly luciferase substrate, and Renilla luciferase substrate.
-
Luminometer: Capable of reading 96-well plates and injecting reagents.
Protocol
-
Cell Seeding:
-
The day before transfection, seed HEK293T cells in a white, opaque 96-well plate at a density of 1.5 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate at 37°C in a 5% CO₂ incubator overnight.
-
-
Transient Transfection:
-
For each well, prepare a transfection mix according to the manufacturer's protocol. A representative mix per well might include:
-
50 ng pCMV-hVDR
-
100 ng pGL4-VDRE-Luc
-
10 ng pRL-TK
-
-
Add the transfection complex to the cells.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the positive control (Calcitriol) in serum-free DMEM. A typical concentration range would be from 10⁻¹² M to 10⁻⁶ M.
-
Include a vehicle control (e.g., ethanol or DMSO at the same final concentration as in the compound dilutions).
-
After the 24-hour transfection incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate for an additional 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Luciferase Assay:
-
Equilibrate the assay plate and the luciferase assay reagents to room temperature.
-
Remove the medium from the wells and wash once with 100 µL of PBS.
-
Add 20 µL of 1X passive lysis buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.
-
Program the luminometer to inject 100 µL of the firefly luciferase substrate, wait 2 seconds, and then measure luminescence for 10 seconds.
-
Following the firefly reading, inject 100 µL of the Renilla luciferase substrate (e.g., Stop & Glo® Reagent) and measure luminescence again.
-
-
Data Analysis:
-
For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize the data.
-
Calculate the fold activation by dividing the normalized luciferase activity of the compound-treated wells by the normalized activity of the vehicle control wells.
-
Plot the fold activation against the log of the compound concentration and fit a dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC₅₀ value (the concentration at which 50% of the maximal response is observed).
-
Data Presentation
| Compound | Common Name | VDR Bioactivity (EC₅₀) | Key Findings and Remarks | Citations |
| 1α,25-Dihydroxyvitamin D3 | Calcitriol | ~0.1 - 1 nM | The most biologically active metabolite; serves as the reference agonist for VDR activation. | |
| 25-Hydroxyvitamin D3 | Calcifediol | ~100 - 1000 nM | The major circulating form of Vitamin D3; binds to VDR with lower affinity than Calcitriol. | |
| This compound | 22(OH)D3 | Not Reported | Activates VDR and stimulates VDR translocation to the nucleus, though with less effect than Calcitriol. Inhibits keratinocyte proliferation in a dose-dependent manner. | **** |
| 20-Hydroxyvitamin D3 | 20(OH)D3 | Not Reported | Acts as a partial VDR agonist. Inhibits keratinocyte proliferation. |
Note: The EC₅₀ values can vary depending on the specific cell line, reporter construct, and assay conditions used. The data presented are for comparative purposes. The bioactivity of 22(OH)D3 is confirmed, but quantitative data from a reporter assay for direct comparison is lacking in the referenced literature.
References
- 1. Vitamin D - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Production of 22-Hydroxy Metabolites of Vitamin D3 by Cytochrome P450scc (CYP11A1) and Analysis of Their Biological Activities on Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the In Vivo Effects of 22-Hydroxyvitamin D3 Using Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D3 is a crucial prohormone that undergoes a series of hydroxylations to become biologically active. The classical pathway involves conversion to 25-hydroxyvitamin D3 (25(OH)D3) in the liver and subsequently to the active hormone 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3) in the kidneys. However, alternative metabolic pathways exist, leading to the formation of other hydroxy-metabolites, such as 22-hydroxyvitamin D3 (22(OH)D3). Understanding the in vivo effects of these alternative metabolites is essential for a comprehensive understanding of vitamin D metabolism and its physiological roles.
These application notes provide a framework for designing and conducting in vivo studies to evaluate the effects of this compound on calcium homeostasis and bone metabolism using a vitamin D-deficient rat model. The provided protocols are based on established methodologies in the field.
Signaling Pathways
The biological effects of the active form of vitamin D, 1,25(OH)2D3, are primarily mediated through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression. The signaling cascade involves the binding of 1,25(OH)2D3 to the VDR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Vitamin D Response Elements (VDREs) on the DNA, modulating the transcription of target genes involved in calcium transport and bone metabolism. In vivo studies have investigated whether this compound can act as an agonist of this pathway.
Figure 1: Vitamin D signaling pathway and the investigated role of 22(OH)D3.
Experimental Workflow
A typical experimental workflow to assess the in vivo effects of this compound involves inducing vitamin D deficiency in an animal model, followed by a treatment period with the compound of interest and subsequent analysis of key physiological and molecular parameters.
Figure 2: General experimental workflow for in vivo studies.
Quantitative Data Summary
The primary in vivo study on this compound in a vitamin D-deficient rat model yielded the following key findings, indicating a lack of classical vitamin D-like activity.
| Parameter | Animal Model | Treatment | Observed Effect | Conclusion | Reference |
| Intestinal Calcium Transport | Vitamin D-deficient rats | This compound | No increase in calcium transport | No vitamin D agonist activity in the intestine in vivo. | [1] |
| Bone Calcium Mobilization | Vitamin D-deficient rats | This compound | No increase in bone calcium mobilization | No vitamin D agonist activity in the bone in vivo. | [1] |
| Vitamin D Activity Blockade | Vitamin D-deficient rats | This compound + Vitamin D3 or 25(OH)D3 | Did not block the activity of Vitamin D3 or 25(OH)D3 | Does not act as an antagonist to classical vitamin D compounds in vivo. | [1] |
Experimental Protocols
Animal Model and Induction of Vitamin D Deficiency
-
Animal Species: Male Sprague-Dawley or Wistar rats are commonly used.
-
Housing: Animals should be housed under UV-free lighting to prevent endogenous vitamin D synthesis.
-
Diet: A purified, vitamin D-deficient diet containing adequate levels of calcium (e.g., 0.47%) and phosphorus (e.g., 0.3%) is provided ad libitum.
-
Induction Period: The vitamin D-deficient diet is fed for a period of 3 to 4 weeks to establish deficiency. Vitamin D status can be confirmed by measuring serum 25(OH)D3 levels, which are expected to be significantly reduced.
Dosing and Administration of this compound
-
Compound Preparation: this compound should be dissolved in a suitable vehicle, such as ethanol, and then diluted in a carrier oil (e.g., corn oil, olive oil) for administration.
-
Dosage: The specific dosage of this compound would ideally be determined by dose-response studies. Based on studies of other vitamin D metabolites, a representative dose could be in the range of 0.1 to 1.0 µg/kg body weight per day.
-
Administration: The compound can be administered daily via oral gavage or subcutaneous injection for the duration of the treatment period (e.g., 2 weeks).
-
Control Groups:
-
Vehicle Control: Administered the carrier oil without the test compound.
-
Positive Control: Administered a known active form of vitamin D, such as Vitamin D3 or 25(OH)D3, at a dose known to elicit a biological response.
-
Assessment of Calcium Homeostasis
-
Serum Analysis:
-
Collect blood via a suitable method (e.g., tail vein, cardiac puncture at termination).
-
Separate serum by centrifugation.
-
Measure serum calcium and phosphorus concentrations using commercially available colorimetric assay kits.
-
Measure serum alkaline phosphatase (ALP) activity as a marker of bone turnover.
-
-
Calcium Balance Study:
-
House rats in metabolic cages for a defined period (e.g., 3-5 days) to allow for separate collection of urine and feces.
-
Measure the total calcium intake from the diet during this period.
-
Analyze the calcium content in the collected urine and feces.
-
Calculate calcium balance as: Calcium Balance = Calcium Intake - (Fecal Calcium + Urinary Calcium).
-
Evaluation of Bone Metabolism
-
Bone Histomorphometry:
-
At the end of the study, euthanize the animals and dissect the femurs.
-
Fix the bones in a suitable fixative (e.g., 70% ethanol).
-
Dehydrate and embed the bones in plastic (e.g., methyl methacrylate).
-
Cut undecalcified sections and stain with von Kossa stain (for mineralized bone) and a counterstain (e.g., toluidine blue) to visualize bone cells.
-
Analyze key static and dynamic parameters of bone formation and resorption using a specialized image analysis system. Parameters of interest include bone volume, trabecular thickness, trabecular number, osteoid volume, and osteoclast/osteoblast surface.
-
Conclusion
The available in vivo data suggests that this compound does not exhibit classical vitamin D-like agonist activity in vitamin D-deficient rats, as it does not stimulate intestinal calcium absorption or bone calcium mobilization.[1] Furthermore, it does not appear to antagonize the effects of vitamin D3 or 25(OH)D3.[1] These findings indicate that the introduction of a hydroxyl group at the C-22 position significantly reduces the biological activity of the vitamin D3 molecule. Further research using the protocols outlined above can help to fully elucidate the physiological role, if any, of this and other alternative vitamin D metabolites.
References
Application of 22-Hydroxyvitamin D3 in Dermatological Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
22-Hydroxyvitamin D3 (22(OH)D3) is a metabolite of vitamin D3, synthesized through a non-canonical pathway mediated by the enzyme cytochrome P450scc (CYP11A1).[1] Emerging research has highlighted its biological activity in skin cells, particularly keratinocytes, suggesting its potential as a therapeutic agent in dermatology. This document provides detailed application notes and experimental protocols for the use of 22(OH)D3 in dermatological research, focusing on its effects on keratinocyte proliferation and differentiation. All activities of 22(OH)D3 in keratinocytes are mediated through the Vitamin D Receptor (VDR).[2]
Data Presentation
The following tables summarize the quantitative effects of this compound on key cellular processes in human keratinocytes, providing a comparative overview with the canonical active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3), and other CYP11A1-derived metabolites.
Table 1: Inhibition of Keratinocyte Proliferation by Vitamin D3 Metabolites
| Compound | Concentration Range | Method | Cell Line | Incubation Time | Result |
| 22(OH)D3 | 10⁻¹⁰ M - 10⁻⁷ M | [³H]thymidine incorporation | HaCaT | 72 hours | Significant dose-dependent inhibition[3] |
| 20,22(OH)2D3 | 10⁻¹⁰ M - 10⁻⁷ M | [³H]thymidine incorporation | HaCaT | 72 hours | Significant dose-dependent inhibition[3] |
| 20(OH)D3 | 10⁻¹⁰ M - 10⁻⁷ M | [³H]thymidine incorporation | HaCaT | 48 and 72 hours | Significant dose-dependent inhibition[3] |
| 1,25(OH)2D3 | 10⁻¹⁰ M - 10⁻⁷ M | [³H]thymidine incorporation | HaCaT | 48 and 72 hours | Significant dose-dependent inhibition |
Table 2: Induction of Keratinocyte Differentiation Marker (Involucrin) by Vitamin D3 Metabolites
| Compound | Concentration | Method | Cell Line | Incubation Time | Result |
| 22(OH)D3 | 100 nM | Immunofluorescence | HaCaT | Not Specified | Heterogeneous/weaker effect compared to other metabolites |
| 20,22(OH)2D3 | 100 nM | Immunofluorescence | HaCaT | Not Specified | Strong induction |
| 20,23(OH)2D3 | 100 nM | Immunofluorescence | HaCaT | Not Specified | Strong induction |
| 20(OH)D3 | 100 nM | Immunofluorescence | HaCaT | Not Specified | Strong induction |
| 1,25(OH)2D3 | 100 nM | Immunofluorescence | HaCaT | Not Specified | Strong induction |
Table 3: Effect of Vitamin D3 Metabolites on Vitamin D Receptor (VDR) Translocation
| Compound | Concentration Range | Method | Cell Line | Incubation Time | Result |
| 22(OH)D3 | 10⁻¹⁰ M - 10⁻⁷ M | VDR-EGFP fusion protein microscopy | SKMEL-188 | Overnight | Stimulation of VDR translocation to the nucleus (less effective than 1,25(OH)2D3 and 20(OH)D3) |
| 20,22(OH)2D3 | 10⁻¹⁰ M - 10⁻⁷ M | VDR-EGFP fusion protein microscopy | SKMEL-188 | Overnight | Stimulation of VDR translocation to the nucleus (less effective than 1,25(OH)2D3 and 20(OH)D3) |
| 20(OH)D3 | 10⁻¹⁰ M - 10⁻⁷ M | VDR-EGFP fusion protein microscopy | SKMEL-188 | Overnight | Strong stimulation of VDR translocation to the nucleus |
| 1,25(OH)2D3 | 10⁻¹⁰ M - 10⁻⁷ M | VDR-EGFP fusion protein microscopy | SKMEL-188 | Overnight | Strong stimulation of VDR translocation to the nucleus |
Experimental Protocols
Protocol 1: Keratinocyte Proliferation Assay using [³H]thymidine Incorporation
This protocol is designed to assess the anti-proliferative effects of 22(OH)D3 on human keratinocytes.
Materials:
-
Immortalized human keratinocytes (e.g., HaCaT)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 5% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (and other vitamin D3 analogs for comparison) dissolved in ethanol
-
[³H]thymidine
-
96-well cell culture plates
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed HaCaT cells in 96-well plates at a density of 5 x 10³ cells/well in complete DMEM.
-
Cell Synchronization (Optional but Recommended): After 24 hours, replace the medium with serum-free DMEM and incubate for another 24 hours to synchronize the cell cycle.
-
Treatment: Replace the medium with complete DMEM containing various concentrations of 22(OH)D3 or other vitamin D3 analogs (e.g., 10⁻¹⁰ M to 10⁻⁷ M). A vehicle control (ethanol) must be included.
-
Incubation: Incubate the cells for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
[³H]thymidine Labeling: Add 1 µCi of [³H]thymidine to each well and incubate for an additional 4-6 hours.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Measurement: Measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Keratinocyte Differentiation Assay by Involucrin Immunofluorescence
This protocol assesses the pro-differentiative effects of 22(OH)D3 by measuring the expression of the differentiation marker, involucrin.
Materials:
-
Human keratinocytes (e.g., HaCaT)
-
Culture medium
-
This compound (100 nM) and other vitamin D3 analogs
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against involucrin
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture HaCaT cells on coverslips in a 24-well plate. Treat the cells with 100 nM of 22(OH)D3 or other vitamin D3 analogs for a predetermined time (e.g., 48-72 hours).
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-involucrin antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Visualization: Wash with PBS, mount the coverslips on microscope slides, and visualize using a fluorescence microscope.
-
Quantification: Quantify the fluorescence intensity or the percentage of involucrin-positive cells.
Protocol 3: VDR Nuclear Translocation Assay
This protocol determines the ability of 22(OH)D3 to induce the translocation of the Vitamin D Receptor from the cytoplasm to the nucleus.
Materials:
-
SKMEL-188 cells stably expressing a VDR-EGFP fusion protein
-
Culture medium
-
This compound (10⁻¹⁰ M to 10⁻⁷ M) and other vitamin D3 analogs
-
4% Paraformaldehyde (PFA)
-
Fluorescence mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture the VDR-EGFP expressing SKMEL-188 cells on coverslips. Treat the cells with a range of concentrations of 22(OH)D3 or other vitamin D3 analogs overnight.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Mounting: Wash with PBS and mount the coverslips on microscope slides using fluorescence mounting medium.
-
Visualization and Analysis: Analyze the subcellular localization of the VDR-EGFP fusion protein using a fluorescence microscope. Count the number of cells showing nuclear fluorescence versus those with cytoplasmic fluorescence across several fields of view. Express the data as the percentage of cells with nuclear VDR.
Mandatory Visualizations
Caption: Canonical and Non-canonical pathways of Vitamin D3 metabolism.
Caption: 22(OH)D3 signaling pathway via the Vitamin D Receptor (VDR).
Caption: Workflow for assessing keratinocyte proliferation with 22(OH)D3.
References
- 1. The role of CYP11A1 in the production of vitamin D metabolites and their role in the regulation of epidermal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of 22-Hydroxy Metabolites of Vitamin D3 by Cytochrome P450scc (CYP11A1) and Analysis of Their Biological Activities on Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Separation of 22-Hydroxyvitamin D3 Using Advanced Chromatographic Techniques
Audience: Researchers, scientists, and drug development professionals involved in vitamin D metabolism and analysis.
Introduction
The vitamin D endocrine system comprises a complex network of metabolites, each with distinct biological activities. While 25-hydroxyvitamin D3 (25(OH)D3) is the established biomarker for vitamin D status, emerging research focuses on other hydroxylated forms, such as 22-hydroxyvitamin D3 (22(OH)D3), for their potential roles in cellular differentiation and proliferation.[1][2] Accurate quantification of these metabolites is challenging due to their structural similarity, the presence of isomers, and the complexity of biological matrices.[3] High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard, offering the required specificity and sensitivity for resolving these complex mixtures.[4]
This document provides detailed protocols for the analytical separation of this compound and other key metabolites from biological samples, focusing on sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: Extracting Vitamin D Metabolites
Effective sample preparation is critical to remove interfering substances like proteins and phospholipids, which can suppress ionization in the mass spectrometer and compromise analytical accuracy. The choice of method depends on the required sample purity and throughput.
1.1. Common Extraction Protocols
Three primary methods are employed for extracting vitamin D metabolites from serum or plasma:
-
Protein Precipitation (PPT): A rapid method suitable for high-throughput analysis. It involves adding a solvent like acetonitrile or methanol to precipitate proteins. However, it may not effectively remove all lipid interferences.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT. It uses an organic solvent (e.g., hexane, dichloromethane) to partition the lipophilic vitamin D metabolites from the aqueous sample matrix.
-
Solid-Phase Extraction (SPE): Provides the highest sample purity by selectively adsorbing analytes onto a solid sorbent (e.g., C18) and eluting them after washing away interferences. This method is more time-consuming but yields excellent results for sensitive analyses.
Table 1: Comparison of Sample Preparation Techniques
| Technique | Protocol Summary | Advantages | Disadvantages | Typical Application |
| Protein Precipitation (PPT) | Add 2 parts acetonitrile to 1 part serum, vortex, centrifuge, and analyze the supernatant. | Fast, simple, inexpensive, suitable for automation. | Does not effectively remove lipids or other interferences, which can cause ion suppression. | High-throughput screening where utmost sensitivity is not required. |
| Liquid-Liquid Extraction (LLE) | Add an immiscible organic solvent (e.g., hexane) to the sample, mix, and separate the layers. Evaporate the organic layer and reconstitute. | Better removal of interferences compared to PPT. | More labor-intensive, requires solvent evaporation and reconstitution steps. | Routine clinical and research analysis requiring cleaner samples. |
| Solid-Phase Extraction (SPE) | Load sample onto a conditioned cartridge (e.g., C18), wash with a weak solvent to remove interferences, and elute analytes with a strong solvent. | Excellent removal of matrix interferences, high analyte recovery. | Complex, time-consuming, and higher cost per sample. | Low-concentration metabolite analysis and methods requiring high accuracy. |
1.2. Detailed Protocol: Combined LLE and SPE for High-Purity Extraction
This protocol is adapted for sensitive applications requiring the removal of interfering metabolites.
-
Protein Precipitation & LLE: To 200 µL of serum, add 20 µL of an internal standard solution (containing deuterated analogs like 25(OH)D3-d6). Add 300 µL of acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Add 600 µL of hexane, vortex for 5 minutes, and centrifuge at >7,000 x g for 5 minutes.
-
Transfer the upper hexane layer (containing 25(OH)D and other monohydroxy metabolites) to a new tube. The lower aqueous layer contains dihydroxy metabolites.
-
SPE for Dihydroxy Metabolites: To the remaining aqueous layer, add 600 µL of 0.4 M K2HPO4. Load this mixture onto a C18 SPE cartridge (50 mg) pre-conditioned with methanol and water.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of a 30:70 methanol/water mixture.
-
Elute the dihydroxy metabolites (including 22(OH)D3 and 20,22(OH)2D3) with 2 x 650 µL of methanol.
-
Final Steps: Evaporate the eluate and the previously collected hexane fraction to dryness under a stream of nitrogen. Reconstitute the residues in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
Caption: General workflow for vitamin D metabolite extraction.
Chromatographic Separation by HPLC and UHPLC
The separation of 22(OH)D3 from other di- and tri-hydroxylated metabolites requires a highly efficient chromatographic system. Reverse-phase chromatography is the most common approach.
2.1. HPLC/UHPLC System Parameters
Successful separation relies on the careful selection of the column, mobile phase, and gradient conditions. C18 columns are widely used, but other stationary phases can offer unique selectivity.
Table 2: Example HPLC Methods for Separation of Hydroxyvitamin D Metabolites
| Parameter | Method 1 (Dihydroxy-D3 Separation) | Method 2 (General Metabolite Screen) | Method 3 (Isomer Separation) |
| Column | Luna C18 (15 cm × 4.6 mm, 3 µm) | Hypersil Gold (10 cm x 2.1 mm, 1.9 µm) | Alure Biphenyl (25 cm x 4.5 mm) |
| Mobile Phase A | Water | Water + 0.1% Formic Acid | Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Elution Mode | Isocratic | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 0.2 mL/min | 1.0 mL/min |
| Conditions | 45% Acetonitrile in Water | 40% B (3 min) -> 60% B (6 min) -> 90% B (1.5 min) | 75% Methanol (2 min) -> 97% Methanol (25 min) |
| Detection | UV (265 nm) or MS | MS/MS | UV (265 nm) or MS |
| Target Analytes | 20,22(OH)2D3, 20,23(OH)2D3 | 25(OH)D3, 24R,25(OH)2D3, 1α,25(OH)2D3 | 20,22(OH)2D3 and impurities |
2.2. Detailed Protocol: Isocratic HPLC Method for Dihydroxyvitamin D3 Separation
This protocol is based on a method proven effective for separating closely related dihydroxyvitamin D3 species like 20,22(OH)2D3, which has similar polarity to 22(OH)D3.
-
System Setup:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Luna C18 (15 cm × 4.6 mm, 3 µm particle size).
-
Column Temperature: 40 °C.
-
Detector: UV-Vis detector set to 265 nm or a tandem mass spectrometer.
-
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing HPLC-grade acetonitrile and ultrapure water in a 45:55 (v/v) ratio.
-
Degas the mobile phase thoroughly before use.
-
-
Chromatographic Run:
-
Set the flow rate to 1.0 mL/min.
-
Equilibrate the column with the mobile phase for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject 5-10 µL of the reconstituted sample extract.
-
Run the analysis isocratically for a sufficient time to allow all metabolites of interest to elute.
-
-
Data Acquisition: Monitor the column effluent at 265 nm for UV detection or acquire data using the MS/MS parameters outlined in the next section.
Detection and Quantification by Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the definitive technique for quantifying vitamin D metabolites due to its superior sensitivity and specificity.
3.1. Mass Spectrometry Parameters
-
Ionization: Atmospheric pressure chemical ionization (APCI) is often preferred for 1,25(OH)2D and other low-concentration metabolites as it can reduce matrix effects and improve sensitivity compared to electrospray ionization (ESI). However, ESI is also commonly used.
-
Mode: Analysis is typically performed in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for the target analyte and monitoring a unique product ion generated after fragmentation.
Table 3: Example MRM Transitions for Vitamin D Metabolites (Illustrative)
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| 25-hydroxyvitamin D3 | 401.3 | 383.3 | APCI/ESI+ |
| 24,25-dihydroxyvitamin D3 | 417.3 | 399.3 | APCI/ESI+ |
| 1α,25-dihydroxyvitamin D3 | 417.3 | 399.3 | APCI/ESI+ |
| This compound | 401.3 | 383.3 / specific fragments | APCI/ESI+ |
| 20,22-dihydroxyvitamin D3 | 417.3 | 399.3 / specific fragments | APCI/ESI+ |
| Note: Specific MRM transitions must be optimized empirically for the instrument in use. Separation of isobars like 1α,25(OH)2D3 and 24,25(OH)2D3 relies entirely on chromatographic resolution. |
3.2. Derivatization
For very low abundance metabolites like 1α,25(OH)2D3, chemical derivatization with reagents like 4-phenyl-1,2,4-triazole-3,5-dione (PTAD) can be employed. Derivatization enhances ionization efficiency and improves the limit of quantification.
Caption: The logical flow of an LC-MS/MS analysis.
Conclusion
The separation and quantification of this compound from its isomers and other metabolites is a complex analytical challenge that can be successfully addressed with a robust methodology. A combination of meticulous sample preparation, such as a dual LLE-SPE approach, and high-resolution reverse-phase chromatography is essential. The use of LC-MS/MS provides the necessary sensitivity and specificity for accurate quantification. The protocols and data presented here offer a comprehensive framework for researchers to develop and validate methods for analyzing novel vitamin D metabolites, thereby advancing our understanding of vitamin D metabolism and its role in human health.
References
- 1. Production of 22-Hydroxy Metabolites of Vitamin D3 by Cytochrome P450scc (CYP11A1) and Analysis of Their Biological Activities on Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 22-Hydroxyvitamin D3 Analysis in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
22-Hydroxyvitamin D3 (22-OH-D3) is a metabolite of Vitamin D3. While not as extensively studied as other hydroxylated forms like 25-hydroxyvitamin D3, emerging research suggests its involvement in various biological processes. Accurate quantification of 22-OH-D3 in tissues is crucial for understanding its physiological roles and potential as a therapeutic target. These application notes provide a comprehensive overview of sample preparation techniques for the analysis of 22-OH-D3 in various tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical method.[1]
The protocols outlined below are based on established methods for other vitamin D metabolites due to the limited availability of protocols specifically validated for 22-OH-D3. Key steps in the sample preparation workflow include tissue homogenization, protein precipitation, extraction, and in some cases, derivatization to enhance analytical sensitivity.[2]
Signaling Pathways of this compound
This compound is known to exert its biological effects through both Vitamin D Receptor (VDR)-dependent and VDR-independent pathways.
-
VDR-Dependent Pathway: Similar to other active vitamin D metabolites, 22-OH-D3 can bind to the Vitamin D Receptor (VDR). This binding leads to the translocation of the VDR to the nucleus, where it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on the DNA, modulating the transcription of target genes involved in a variety of cellular processes.
-
VDR-Independent Pathways: Research suggests that 22-OH-D3 can also signal through pathways independent of the VDR. These include interactions with other nuclear receptors such as the Retinoic Acid-Related Orphan Receptors alpha and gamma (RORα and RORγ).[3] Furthermore, some vitamin D metabolites have been shown to inhibit the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5]
Caption: Figure 1: Simplified Signaling Pathways of this compound.
Sample Preparation Techniques
The selection of an appropriate sample preparation technique is critical for the accurate quantification of 22-OH-D3 in complex tissue matrices. The general workflow involves homogenization to release intracellular components, followed by extraction and purification steps to isolate the analyte from interfering substances.
Caption: Figure 2: General Workflow for Tissue Sample Preparation.
Key Sample Preparation Methods
1. Tissue Homogenization: The initial step involves the disruption of the tissue to release 22-OH-D3. This is typically achieved by mechanical homogenization in a suitable buffer.
2. Protein Precipitation: Proteins in the tissue homogenate can interfere with the analysis and must be removed. This is commonly done by adding a solvent such as acetonitrile.
3. Liquid-Liquid Extraction (LLE): LLE is a common technique to separate 22-OH-D3 from the aqueous phase into an immiscible organic solvent.
4. Solid-Phase Extraction (SPE): SPE is a versatile technique for sample clean-up and concentration. It utilizes a solid sorbent to retain the analyte of interest while interfering compounds are washed away.
5. Derivatization: To enhance the sensitivity of detection by LC-MS/MS, derivatization of 22-OH-D3 may be employed. Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can react with the cis-diene structure of vitamin D metabolites, improving their ionization efficiency.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of hydroxylated vitamin D metabolites in tissues. Note: Specific data for 22-OH-D3 is limited; therefore, the presented data is based on methods validated for other, structurally similar vitamin D metabolites and should be considered as a reference.
| Parameter | Adipose Tissue | Liver Tissue | Muscle Tissue | Reference |
| Recovery | >80% | 67-98% (polar forms) | >85% | |
| Limit of Quantification (LOQ) | ~1 ng/g | 1-10 ng/mL (homogenate) | ~1 ng/g | |
| Linearity (r²) | >0.99 | >0.99 | >0.99 |
Experimental Protocols
Note: These protocols are adapted from established methods for other vitamin D metabolites and should be validated for the specific analysis of this compound in the target tissue.
Protocol 1: Extraction of this compound from Adipose Tissue
1. Materials:
- Adipose tissue sample
- Phosphate-buffered saline (PBS)
- Acetonitrile
- Hexane
- Internal Standard (e.g., d6-25-hydroxyvitamin D3, as a proxy)
- Homogenizer
- Centrifuge
- Evaporator (e.g., nitrogen stream)
- LC-MS/MS system
2. Procedure:
- Weigh approximately 100-200 mg of adipose tissue.
- Add 1 mL of ice-cold PBS and homogenize the tissue until a uniform consistency is achieved.
- Spike the homogenate with the internal standard solution.
- Add 2 mL of acetonitrile to precipitate proteins. Vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube.
- Perform a liquid-liquid extraction by adding 3 mL of hexane. Vortex for 2 minutes.
- Centrifuge at 3,000 x g for 5 minutes to separate the phases.
- Carefully collect the upper organic layer (hexane) and transfer to a new tube.
- Repeat the hexane extraction on the remaining aqueous layer and combine the organic fractions.
- Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at 35-40°C.
- Reconstitute the dried extract in an appropriate volume of mobile phase for LC-MS/MS analysis.
Protocol 2: Extraction of this compound from Liver Tissue
1. Materials:
- Liver tissue sample
- Acetone
- Solid-Phase Extraction (SPE) cartridges (e.g., C18)
- Methanol
- Water
- Elution solvent (e.g., acetonitrile or methanol)
- Internal Standard
- Homogenizer, Centrifuge, Evaporator
- LC-MS/MS system
2. Procedure:
- Weigh approximately 100-200 mg of liver tissue.
- Homogenize the tissue in 1 mL of acetone.
- Spike the homogenate with the internal standard.
- Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
- Collect the supernatant.
- Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load the supernatant onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove polar interferences.
- Elute the 22-OH-D3 with 1 mL of elution solvent.
- Evaporate the eluate to dryness.
- Reconstitute the residue in mobile phase for LC-MS/MS analysis.
Protocol 3: Extraction of this compound from Muscle Tissue
1. Materials:
- Muscle tissue sample
- Saponification solution (e.g., ethanolic potassium hydroxide)
- Hexane:Ethyl Acetate (e.g., 9:1, v/v)
- Internal Standard
- Homogenizer, Centrifuge, Evaporator
- LC-MS/MS system
2. Procedure:
- Weigh approximately 200-500 mg of muscle tissue.
- Homogenize the tissue in 2 mL of saponification solution.
- Incubate at room temperature for saponification (e.g., overnight) to hydrolyze fats.
- Spike the sample with the internal standard.
- Perform a liquid-liquid extraction by adding 5 mL of hexane:ethyl acetate. Vortex for 5 minutes.
- Centrifuge to separate the phases.
- Collect the upper organic layer.
- Repeat the extraction and combine the organic layers.
- Wash the combined organic extract with water to remove residual base.
- Evaporate the organic solvent to dryness.
- Reconstitute the extract in mobile phase for analysis.
Optional Derivatization Protocol (using PTAD)
1. Materials:
- Dried sample extract
- 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) solution in acetonitrile (e.g., 1 mg/mL)
- Water
2. Procedure:
- To the dried sample extract, add 50 µL of the PTAD solution.
- Vortex for 30 seconds and allow to react at room temperature for 1 hour in the dark.
- Quench the reaction by adding 10 µL of water and vortexing for 1 minute.
- Evaporate the solvent to dryness.
- Reconstitute the derivatized sample in the mobile phase for LC-MS/MS analysis.
Conclusion
The analysis of this compound in tissues presents an analytical challenge due to its low endogenous concentrations and the complexity of the tissue matrices. The protocols provided here, adapted from established methods for other vitamin D metabolites, offer a robust starting point for developing a validated analytical method. Careful optimization of each step, from homogenization to LC-MS/MS detection, is essential to achieve the required sensitivity, accuracy, and precision for reliable quantification of 22-OH-D3 in tissue samples. Further research is needed to establish specific protocols and performance characteristics for the analysis of this particular vitamin D metabolite.
References
- 1. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RORα and ROR γ are expressed in human skin and serve as receptors for endogenously produced noncalcemic 20-hydroxy- and 20,23-dihydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin D Receptor Inhibits Nuclear Factor κB Activation by Interacting with IκB Kinase β Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Quantification of 22-Hydroxyvitamin D3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantification of 22-Hydroxyvitamin D3 [22(OH)D3]. The information is tailored for users employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for vitamin D metabolite analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of 22(OH)D3 in a question-and-answer format.
Q1: Why am I observing low or no signal for my 22(OH)D3 analyte?
A1: Several factors can contribute to poor signal intensity. Consider the following potential causes and solutions:
-
Inefficient Extraction: 22(OH)D3, like other vitamin D metabolites, is lipophilic and binds strongly to the Vitamin D Binding Protein (VDBP) in plasma or serum. Incomplete disruption of this binding or inefficient extraction from the sample matrix will lead to low recovery.
-
Solution: Ensure your sample preparation protocol includes a robust protein precipitation step, often with a combination of organic solvents like acetonitrile or methanol and potentially a denaturing agent. For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to effectively isolate the analyte and remove interfering substances.
-
-
Suboptimal Ionization: The choice of ionization source and its parameters are critical for sensitive detection.
-
Solution: Atmospheric pressure chemical ionization (APCI) is often preferred for vitamin D metabolites as it can reduce matrix effects and improve sensitivity compared to electrospray ionization (ESI). Optimize source parameters such as temperature, gas flows, and voltages to maximize the signal for your specific compound.
-
-
Analyte Degradation: Vitamin D metabolites can be sensitive to light, heat, and acidic conditions.
-
Incorrect Mass Spectrometry Transitions: Incorrect precursor and product ion selections will result in no detectable signal.
-
Solution: Infuse a pure standard of 22(OH)D3 to determine the optimal multiple reaction monitoring (MRM) transitions and collision energies.
-
Q2: I am seeing high variability and poor reproducibility in my results. What could be the cause?
A2: High variability is often linked to inconsistencies in sample preparation and matrix effects.
-
Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.
-
Solution: Where possible, automate liquid handling steps. Ensure thorough vortexing and consistent incubation times for all samples. The use of a deuterated internal standard (e.g., d3- or d6-22(OH)D3), if available, is crucial to correct for variability during sample preparation and injection.
-
-
Matrix Effects: Co-eluting endogenous compounds from the biological matrix can suppress or enhance the ionization of 22(OH)D3, leading to inconsistent results. Lipids are a common source of ion suppression in vitamin D analysis.[4]
-
Solution: Improve chromatographic separation to resolve 22(OH)D3 from interfering matrix components. Employ more rigorous sample clean-up procedures such as SPE or the use of lipid removal plates.[4] A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.
-
-
Sample Stability: Degradation of 22(OH)D3 in processed samples awaiting analysis can lead to variable results.
-
Solution: Analyze samples as soon as possible after preparation. If storage is necessary, keep extracts at low temperatures (e.g., -80°C) and protect them from light. Stability of derivatized samples should be thoroughly evaluated.
-
Q3: My chromatography is showing poor peak shape (e.g., tailing, splitting, or broad peaks). How can I improve it?
A3: Poor peak shape can compromise integration and reduce sensitivity.
-
Column Choice: The stationary phase may not be optimal for the separation of lipophilic compounds like 22(OH)D3.
-
Solution: C18 columns are commonly used for vitamin D analysis. Consider using a column with a different chemistry or a core-shell particle column for improved efficiency and peak shape.
-
-
Mobile Phase Composition: The mobile phase composition, including additives, significantly impacts peak shape.
-
Solution: Optimize the organic solvent (e.g., methanol, acetonitrile) and aqueous phase ratio. Small amounts of additives like formic acid can improve peak shape for many compounds.
-
-
Injection Solvent: Injecting the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.
-
Solution: Ensure the final sample solvent is as close in composition as possible to the initial mobile phase conditions.
-
Q4: I am concerned about potential interference from other vitamin D metabolites. How can I ensure the specificity of my assay?
A4: Interference from structurally similar compounds is a significant challenge in vitamin D analysis.
-
Isobaric Interferences: Other hydroxylated vitamin D metabolites may have the same mass as 22(OH)D3. For example, epimers of other metabolites could potentially interfere.
-
Solution: High-performance liquid chromatography (HPLC) is essential for separating isobars before they enter the mass spectrometer. Develop a chromatographic method with sufficient resolution to separate 22(OH)D3 from known and potential isomers. Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by monitoring for a specific fragmentation pattern.
-
-
Cross-reactivity in Immunoassays: While this guide focuses on LC-MS/MS, it is important to note that antibody-based methods are prone to cross-reactivity with other metabolites.
-
Solution: LC-MS/MS is the recommended method for specific quantification of individual vitamin D metabolites.
-
Frequently Asked Questions (FAQs)
Q: What is the best sample preparation method for 22(OH)D3 quantification?
A: The optimal method depends on the sample matrix and the required sensitivity. For plasma or serum, a common workflow involves:
-
Protein Precipitation: To release 22(OH)D3 from VDBP. This is often done with acetonitrile.
-
Analyte Extraction: This can be a simple liquid-liquid extraction (LLE) or a more thorough clean-up using solid-phase extraction (SPE).
-
Concentration: The extract is often evaporated to dryness and reconstituted in the initial mobile phase.
For high-throughput applications, supported liquid extraction (SLE) and specialized lipid removal plates are also effective.
Q: Should I use a derivatization agent for 22(OH)D3 analysis?
A: Derivatization can improve the ionization efficiency and sensitivity for some vitamin D metabolites, particularly those with low endogenous concentrations. Reagents like PTAD and its analogues are used to enhance detection in positive ion mode. However, derivatization adds complexity to the workflow and may affect the stability of the analyte. The need for derivatization should be evaluated based on the required sensitivity of your assay and the performance of your LC-MS/MS system.
Q: How should I store my samples and standards?
A: Vitamin D metabolites are susceptible to degradation.
-
Biological Samples (Plasma/Serum): Store at -20°C for short-term and -80°C for long-term storage. Minimize freeze-thaw cycles.
-
Stock and Working Standards: Prepare in a suitable organic solvent (e.g., ethanol, methanol) and store at -20°C or lower in amber vials to protect from light.
-
Prepared Extracts: If not analyzed immediately, store at -80°C. The stability of extracts should be validated for your specific storage conditions.
Q: What are typical LC-MS/MS parameters for vitamin D analysis?
A: While specific parameters must be optimized for 22(OH)D3, the following provides a general starting point based on the analysis of similar metabolites:
| Parameter | Typical Setting |
| LC Column | C18, 2.1 x 50-100 mm, <3 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Mode | APCI or ESI, Positive Ion |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Q: Is there a commercially available certified reference material for 22(OH)D3?
A: The availability of certified reference materials (CRMs) for less common vitamin D metabolites like 22(OH)D3 may be limited. It is crucial to check with major metrology institutes and specialty chemical suppliers. In the absence of a CRM, accurate calibration relies on the use of a well-characterized, high-purity standard.
Experimental Protocols & Data
Protocol 1: General Sample Preparation for 22(OH)D3 in Serum/Plasma
-
Aliquoting: Thaw frozen serum/plasma samples on ice. Vortex gently and aliquot 100 µL into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard (e.g., deuterated 22(OH)D3) to each sample, calibrator, and quality control.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or well in a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at ≤ 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid). Vortex to ensure complete dissolution.
-
Final Centrifugation: Centrifuge again to pellet any remaining particulates and transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Table 1: Example LC-MS/MS Parameters for Hydroxylated Vitamin D Metabolites
Note: These are generalized parameters and require optimization for this compound.
| Parameter | Setting |
| LC System | High-Performance Liquid Chromatography System |
| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 50% B to 95% B over 5 min, hold for 2 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ion Source | Atmospheric Pressure Chemical Ionization (APCI), Positive Mode |
| Vaporizer Temp | 400°C |
| MRM Transitions | To be determined by infusion of 22(OH)D3 standard |
Visualizations
Experimental Workflow
Caption: General workflow for 22(OH)D3 quantification.
Signaling Pathway
Caption: Simplified signaling pathway of 22(OH)D3.
References
Technical Support Center: Optimizing 22-Hydroxyvitamin D3 Extraction from Lipid-Rich Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the extraction of 22-Hydroxyvitamin D3 from challenging lipid-rich matrices. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your extraction efficiency and ensure accurate quantification.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound from lipid-rich samples such as adipose tissue, oils, and fortified foods.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Incomplete cell lysis/sample homogenization: Lipids can trap the analyte, preventing its release. 2. Inefficient extraction solvent: The chosen solvent may not effectively partition this compound from the lipid matrix. 3. Analyte degradation: this compound is sensitive to heat, light, and strong acids/bases.[1][2] 4. Suboptimal Solid-Phase Extraction (SPE) conditions: Incorrect sorbent, conditioning, or elution solvents. | 1. Homogenization: Use mechanical homogenization (e.g., bead beating, rotor-stator) for solid samples. For oils, ensure thorough mixing with the initial extraction solvent. 2. Solvent Selection: Employ a robust solvent system. A common starting point is a 2:1 (v/v) mixture of chloroform and methanol (Folch method) or methyl tert-butyl ether (MTBE) for a less toxic alternative.[3][4] 3. Protect from Degradation: Work under low light conditions and avoid excessive heat. Use antioxidants like butylated hydroxytoluene (BHT) in your extraction solvents.[1] If saponification is necessary, perform it under an inert atmosphere (e.g., nitrogen) and at a controlled, mild temperature. 4. SPE Optimization: For C18 SPE cartridges, ensure proper conditioning with methanol followed by water. Elute with a strong organic solvent like methanol or acetonitrile. |
| High Variability in Results | 1. Inconsistent sample handling: Variations in homogenization time, extraction volumes, or evaporation steps. 2. Matrix effects in LC-MS/MS: Co-eluting lipids can suppress or enhance the ionization of this compound. 3. Precipitation issues: Incomplete protein precipitation can lead to inconsistent extraction. | 1. Standardize Workflow: Use calibrated pipettes and adhere strictly to the protocol timings and volumes. Automating liquid handling steps can improve precision. 2. Improve Cleanup: Incorporate a saponification step to remove interfering triglycerides. Alternatively, use specialized lipid removal SPE cartridges or techniques like supported liquid extraction (SLE). 3. Optimize Precipitation: Ensure the correct ratio of organic solvent (e.g., acetonitrile, methanol) to sample is used for protein precipitation. |
| Co-elution of Interfering Peaks | 1. Insufficient chromatographic separation: The HPLC/UPLC method may not be adequately resolving this compound from other matrix components. 2. Presence of isomers: Other vitamin D isomers or structurally similar lipids can interfere with detection. | 1. Chromatography Optimization: Experiment with different column chemistries (e.g., C18, pentafluorophenyl (PFP)) and mobile phase gradients to improve resolution. 2. Selective Extraction: Use a multi-step purification process, combining LLE with SPE, to remove a broader range of interferences before analysis. |
| Instrument Contamination | 1. Carryover from previous samples: Lipid residues can build up in the autosampler and column. 2. Inadequate cleaning procedures: The wash solvents may not be effective at removing lipids. | 1. Injector Cleaning: Implement a rigorous needle wash protocol using a strong organic solvent like isopropanol. 2. Column Flushing: Flush the column with a strong solvent after each analytical batch. |
Frequently Asked Questions (FAQs)
Q1: Is saponification always necessary for lipid-rich samples?
A1: Not always, but it is highly recommended for samples with a very high triglyceride content, such as adipose tissue and certain oils. Saponification breaks down fats into glycerol and fatty acid salts, which are more easily separated from the non-saponifiable fraction containing this compound. However, saponification conditions (e.g., temperature, duration, alkali concentration) must be carefully optimized, as harsh conditions can degrade vitamin D metabolites. For some matrices, a direct solvent extraction followed by a robust clean-up step like SPE might be sufficient.
Q2: What is the best extraction method for this compound?
A2: The "best" method depends on the specific sample matrix and the available equipment. A combination of methods is often most effective. A typical workflow involves:
-
Liquid-Liquid Extraction (LLE): To perform the initial extraction from the sample.
-
Saponification: To remove the bulk of the triglycerides.
-
Solid-Phase Extraction (SPE): For further purification and concentration of the analyte.
For high-throughput applications, supported liquid extraction (SLE) and specialized lipid-removal plates are also excellent options.
Q3: How can I minimize the degradation of this compound during sample preparation?
A3: Vitamin D metabolites are susceptible to degradation from heat, light, and oxygen. To minimize this:
-
Work in a dimly lit environment or use amber glassware.
-
Avoid high temperatures during evaporation steps; use a gentle stream of nitrogen at a controlled temperature (e.g., 30-40°C).
-
Add antioxidants like BHT to your solvents.
-
Store samples and extracts at -80°C for long-term stability.
Q4: What are the key considerations for LC-MS/MS analysis of this compound?
A4: For accurate LC-MS/MS quantification:
-
Ionization Mode: Atmospheric pressure chemical ionization (APCI) is often preferred over electrospray ionization (ESI) for vitamin D metabolites as it can be less susceptible to matrix effects and may provide better sensitivity.
-
Internal Standard: Use a stable isotope-labeled internal standard (e.g., d3- or d6-22-Hydroxyvitamin D3) to correct for matrix effects and variations in extraction recovery.
-
Chromatographic Separation: Ensure baseline separation of this compound from any known isomers or isobaric interferences.
Experimental Protocols & Data
Protocol 1: Saponification followed by LLE and SPE for Adipose Tissue
This protocol is adapted from methods described for the extraction of vitamin D metabolites from adipose tissue.
-
Homogenization: Weigh 0.2-0.5 g of frozen adipose tissue and homogenize in a suitable buffer.
-
Internal Standard Spiking: Add a known amount of stable isotope-labeled this compound internal standard to the homogenate.
-
Saponification: Add 3 mL of 60% potassium hydroxide (KOH) and 9 mL of ethanol containing an antioxidant (e.g., 0.1% BHT). Incubate overnight (16-18 hours) at room temperature with gentle shaking.
-
Liquid-Liquid Extraction (LLE):
-
Add 10 mL of water and 10 mL of n-hexane (or another non-polar solvent like petroleum ether).
-
Vortex vigorously for 2 minutes and centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the upper organic layer.
-
Repeat the extraction twice more with fresh n-hexane.
-
Pool the organic extracts.
-
-
Evaporation: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen at 37°C.
-
Solid-Phase Extraction (SPE):
-
Reconstitute the dried extract in a small volume of the SPE loading buffer (e.g., 95:5 water:methanol).
-
Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 5 mL of 40% methanol in water to remove polar impurities.
-
Elute the this compound with 5 mL of methanol or acetonitrile.
-
-
Final Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the LC-MS/MS mobile phase for analysis.
Quantitative Data Summary
The following table summarizes typical recovery rates for different extraction methods for vitamin D metabolites, which can serve as a benchmark for optimizing this compound extraction.
| Extraction Method | Sample Matrix | Analyte(s) | Average Recovery (%) | Reference |
| Saponification + LLE + SPE | Adipose Tissue | 25(OH)D3 | 88 - 105 | |
| Protein Precipitation + SPE | Human Milk | 25(OH)D3 | >81 | |
| Supported Liquid Extraction (SLE) | Serum | 25(OH)D3, 25(OH)D2 | ~90 - 110 | |
| Solid-Phase Extraction (Automated) | Serum | 25(OH)D3, 25(OH)D2 | 89 - 104 | |
| LLE (Diethyl Ether) | Pharmaceutical Oil | Vitamin D2, D3 | 99 - 105 |
Visualizations
Metabolic and Signaling Pathways
Experimental Workflow
// Nodes Sample [label="Lipid-Rich Sample\n(e.g., Adipose Tissue, Oil)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Homogenize [label="Homogenization &\nInternal Standard Spiking", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Saponification [label="Saponification\n(Optional but Recommended)", fillcolor="#FBBC05", fontcolor="#202124"]; LLE [label="Liquid-Liquid Extraction\n(LLE)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Evaporation1 [label="Evaporation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; SPE [label="Solid-Phase Extraction\n(SPE Cleanup)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Evaporation2 [label="Final Evaporation &\nReconstitution", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analysis [label="LC-MS/MS Analysis", fillcolor="#202124", fontcolor="#FFFFFF", shape=invhouse];
// Edges Sample -> Homogenize; Homogenize -> Saponification; Saponification -> LLE; LLE -> Evaporation1; Evaporation1 -> SPE; SPE -> Evaporation2; Evaporation2 -> Analysis; } .dot Caption: A typical multi-step workflow for the extraction and analysis of this compound from complex lipid-rich samples.
References
- 1. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of CYP11A1 in the production of vitamin D metabolites and their role in the regulation of epidermal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
addressing antibody cross-reactivity in 22-Hydroxyvitamin D3 immunoassays
Welcome to the technical support center for 25-Hydroxyvitamin D (25(OH)D) immunoassays. This resource is designed for researchers, scientists, and drug development professionals to understand and address challenges related to antibody cross-reactivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is antibody cross-reactivity in the context of 25(OH)D immunoassays?
A1: Antibody cross-reactivity is the tendency of an antibody to bind to molecules other than its specific target. In 25(OH)D immunoassays, the antibodies are designed to bind to 25-hydroxyvitamin D3 (25(OH)D3). However, due to structural similarities, these antibodies can also bind to other vitamin D metabolites, such as 25-hydroxyvitamin D2 (25(OH)D2), 24,25-dihydroxyvitamin D (24,25(OH)2D), and C3-epimers of 25(OH)D3 (3-epi-25(OH)D3).[1][2] This binding to non-target molecules can lead to inaccurate measurements of 25(OH)D levels.
Q2: Which are the most common cross-reactants in 25(OH)D immunoassays and why do they interfere?
A2: The most common cross-reactants share a similar core structure with 25(OH)D3. The degree of cross-reactivity often depends on the specific antibody used in the assay kit.[2] Key cross-reactants include:
-
25-hydroxyvitamin D2 (25(OH)D2): Differs from 25(OH)D3 only in its side chain, making it a frequent cross-reactant. Many modern assays are designed to detect both forms to provide a "total" 25(OH)D result, but the efficiency of binding can differ.[3][4]
-
24,25-dihydroxyvitamin D (24,25(OH)2D): A catabolite of 25(OH)D that can be present in significant concentrations and can cross-react with some antibodies.
-
3-epi-25-OH-D3: A stereoisomer of 25(OH)D3 that can be present in high concentrations, particularly in infants, and can lead to overestimation of 25(OH)D levels in some assays.
Q3: How does cross-reactivity affect my experimental results?
A3: Cross-reactivity can lead to either an overestimation or underestimation of the true 25(OH)D concentration. For instance, if an antibody binds strongly to a metabolite that is not 25(OH)D, the reported concentration will be artificially inflated. Conversely, if an assay's antibody has poor cross-reactivity with 25(OH)D2 in a patient supplemented with vitamin D2, the total 25(OH)D level may be underestimated. This discrepancy is a major cause of variability between different immunoassay kits.
Q4: How can I determine the extent of cross-reactivity in my specific assay?
A4: The manufacturer's package insert is the first place to look for cross-reactivity data. However, for rigorous experimental validation, it is advisable to perform your own cross-reactivity assessment. This typically involves spiking your sample matrix with known concentrations of potential cross-reactants and measuring the response in your assay. A detailed protocol for this is provided in the "Experimental Protocols" section.
Q5: What is the "gold standard" for measuring 25(OH)D, and why isn't it used all the time?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for measuring vitamin D metabolites. It is highly specific and can physically separate and individually quantify different metabolites, thus avoiding the issue of antibody cross-reactivity. However, LC-MS/MS requires expensive equipment, specialized technical expertise, and has a lower throughput compared to automated immunoassays, making it less practical for routine or large-scale testing.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Unexpectedly High 25(OH)D Readings | 1. Cross-reactivity with other metabolites: The assay antibody may be binding to other endogenous vitamin D metabolites (e.g., 24,25(OH)2D, 3-epi-25-OH-D3) leading to an additive signal. 2. Sample matrix effects: Lipemic or hemolytic samples can interfere with the assay signal. 3. Reagent or calibration issues: A change in reagent lot number or improper calibration can cause a positive bias. | 1. Review the manufacturer's data on cross-reactivity. If possible, test for the presence of suspected cross-reactants using a more specific method like LC-MS/MS. 2. Inspect samples for visible signs of lipemia or hemolysis. Follow manufacturer guidelines for sample acceptability. 3. Re-run the assay with fresh calibrators and controls. Check for any shifts in control values that coincide with a change in reagent lot. |
| Unexpectedly Low 25(OH)D Readings | 1. Poor cross-reactivity with 25(OH)D2: If the sample is from a subject supplemented with vitamin D2, the assay antibody may not efficiently detect it, leading to an underestimation of total 25(OH)D. 2. Sample degradation: Improper sample storage (e.g., repeated freeze-thaw cycles, exposure to light) can degrade vitamin D metabolites. 3. Reagent or calibration issues: A change in reagent lot number or improper calibration can cause a negative bias. | 1. Check the manufacturer's claimed cross-reactivity for 25(OH)D2. If this is a concern, use an assay with equimolar detection of D2 and D3 or confirm with LC-MS/MS. 2. Ensure adherence to proper sample handling and storage protocols. Use freshly collected samples or properly stored aliquots. 3. Re-run the assay with fresh calibrators and controls. Check for any shifts in control values that coincide with a change in reagent lot. |
| High Variability Between Replicates | 1. Poor pipetting technique: Inaccurate or inconsistent pipetting can introduce significant error. 2. Inadequate mixing: Failure to properly mix reagents or samples can lead to non-uniform reactions. 3. Equipment malfunction: Issues with the plate washer or reader can cause inconsistent results. | 1. Ensure all technicians are properly trained and that pipettes are calibrated. 2. Follow the protocol's instructions for mixing steps carefully. 3. Perform regular maintenance and quality control checks on all laboratory equipment. |
| Discrepancy with Other Methods (e.g., LC-MS/MS) | 1. Inherent method differences: Immunoassays are prone to cross-reactivity issues that are absent in LC-MS/MS, which is a major reason for discrepancies. 2. Assay standardization: Different immunoassays may be standardized against different reference materials, leading to systematic bias between them. | 1. Acknowledge the limitations of immunoassays. For critical measurements, consider confirmation with LC-MS/MS. 2. When comparing results, be aware of the calibration and standardization of each assay. |
Data Presentation
Table 1: Comparison of Cross-Reactivity for Commercial Immunoassays (%)*
| Metabolite | Abbott Architect | Roche Cobas | Siemens ADVIA Centaur | IDS-iSYS |
| 25(OH)D3 | 98.6 - 105 | 100 | ~100 | 101 |
| 25(OH)D2 | 80.5 - 82.4 | 92 | 45.3 | 105 |
| 24,25(OH)2D3 | 101.9 - 189.2 | N/A | N/A | N/A |
| 24,25(OH)2D2 | 71.4 - 114.2 | N/A | N/A | 37 |
| 3-epi-25(OH)D3 | 1.3 | High | N/A | <1 |
Experimental Protocols
Protocol 1: Assessing Antibody Cross-Reactivity
This protocol outlines a method to evaluate the cross-reactivity of an immunoassay with potential interfering metabolites.
-
Objective: To quantify the percentage of cross-reactivity for a specific metabolite.
-
Materials:
-
25(OH)D immunoassay kit (antibody-coated plates, conjugate, substrate, stop solution).
-
Calibrators and controls provided with the kit.
-
Certified reference standards of 25(OH)D3 and potential cross-reactants (e.g., 25(OH)D2, 24,25(OH)2D3, 3-epi-25(OH)D3).
-
Assay buffer (or a suitable analyte-depleted serum matrix).
-
Precision pipettes and microplate reader.
-
-
Procedure:
-
Prepare Standard Curves: Prepare a standard curve for the primary analyte (25(OH)D3) according to the kit manufacturer's instructions.
-
Prepare Cross-Reactant Solutions: Prepare a series of dilutions for each potential cross-reactant in the same assay buffer. The concentration range should be similar to or exceed the expected physiological range.
-
Assay Measurement: Run the 25(OH)D3 standard curve and the cross-reactant dilution series on the same microplate.
-
Data Analysis: a. Determine the concentration of 25(OH)D3 that gives 50% of the maximum binding (IC50) from the standard curve. b. For each cross-reactant, determine the concentration that displaces 50% of the maximum binding (their respective IC50). c. Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of 25(OH)D3 / IC50 of Cross-Reactant) x 100
-
-
Interpretation: A higher percentage indicates greater cross-reactivity. For example, a 100% cross-reactivity means the antibody binds the cross-reactant and the target analyte with equal affinity.
Visualizations
Caption: Figure 1. General Workflow of a Competitive Immunoassay for 25(OH)D.
Caption: Figure 2. Mechanism of Antibody Cross-Reactivity.
Caption: Figure 3. Troubleshooting Logic for Inaccurate Results.
References
- 1. Comparative study of two immunoassays used for the determination of serum vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicallab.com [clinicallab.com]
- 3. Efficacy of two vitamin D immunoassays to detect 25-OH vitamin D2 and D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin D Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 22-Hydroxyvitamin D3 Analytical Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in maintaining the stability of 22-Hydroxyvitamin D3 (22-OH-VD3) analytical standards. Accurate and reliable analytical data depends on the integrity of these standards.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound analytical standards?
A1: The stability of this compound (22-OH-VD3), like other vitamin D analogs, is primarily influenced by several factors:
-
Temperature: Elevated temperatures accelerate degradation. Long-term storage should be at low temperatures, and exposure to room temperature should be minimized.
-
Light: Exposure to ultraviolet (UV) light can cause photo-degradation, leading to the formation of inactive isomers.
-
Oxygen: Oxidative degradation can occur, especially in the presence of light and heat.
-
pH: Acidic conditions can lead to the isomerization of the triene system in the vitamin D structure, while neutral to slightly alkaline conditions are generally more favorable for stability.[1]
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions. Aprotic solvents are generally preferred for long-term storage.
-
Concentration: In some cases, lower concentrations of vitamin D analogs in solution have been found to be less stable.[1]
Q2: How should I store my 22-OH-VD3 analytical standard stock solution?
A2: For optimal stability, stock solutions of 22-OH-VD3 should be stored under the following conditions:
-
Temperature: Store at -20°C or, for long-term storage, at -80°C.
-
Light: Protect from light by using amber vials or by wrapping the vial in aluminum foil.
-
Solvent: Prepare stock solutions in a high-quality aprotic solvent such as ethanol, methanol, or acetonitrile.
-
Inert Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing the vial.
Q3: My analytical results for 22-OH-VD3 are inconsistent. Could this be a stability issue?
A3: Yes, inconsistent results, such as decreasing peak areas over a series of injections or batch-to-batch variability, can be indicative of standard degradation. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.
Q4: Are there any known degradation products of 22-OH-VD3 that I should be aware of?
A4: While specific degradation pathways for 22-OH-VD3 are not extensively documented, based on the behavior of other vitamin D analogs, potential degradation products could include isomers like pre-22-OH-VD3, tachysterol, and lumisterol analogs formed through light or heat-induced isomerization. Oxidative degradation can also lead to various oxidized products.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to the stability of 22-OH-VD3 analytical standards.
| Problem | Potential Cause | Troubleshooting Steps |
| Gradual decrease in instrument response (peak area) for the 22-OH-VD3 standard over time. | Degradation of the working standard solution. | 1. Prepare a fresh working standard from the stock solution. 2. If the issue persists, prepare a new stock solution from the neat (solid) material. 3. Review your storage conditions for working standards (see Q2 in FAQs). Minimize exposure to light and room temperature. |
| Sudden, significant drop in response. | Contamination of the solvent or a major degradation event. | 1. Check the purity of the solvent used for dilutions. 2. Prepare a fresh stock and working solution using a new bottle of solvent. 3. Inspect the neat standard material for any change in appearance or signs of moisture. |
| Appearance of unexpected peaks in the chromatogram of the standard. | Formation of degradation products. | 1. Review the storage conditions of your standard. Exposure to light or acidic conditions can cause isomerization. 2. If using LC-MS, analyze the unexpected peaks to identify potential degradation products based on their mass-to-charge ratio. 3. Follow the stability testing protocol to assess the rate of degradation under your experimental conditions. |
| Inconsistent results between different vials of the same standard lot. | Improper storage or handling of individual vials. | 1. Ensure all vials are stored under identical, optimal conditions. 2. Minimize the number of freeze-thaw cycles for each vial. Aliquot the stock solution into smaller, single-use vials if accessed frequently. |
Data on the Stability of Related Vitamin D Analogs
While specific quantitative stability data for 22-OH-VD3 is limited, the following tables summarize stability data for Vitamin D3, which can serve as a general guideline. It is important to note that the stability of 22-OH-VD3 may differ, and it is recommended to perform your own stability assessment.
Table 1: Effect of Temperature on Vitamin D3 Stability in Aqueous Solution
| Temperature (°C) | Approximate Degradation after 7 days | Reference |
| 4 | ~13% | [2][3] |
| 25 | Significant degradation | [2] |
| 40 | ~14-16% |
Table 2: Effect of pH on Vitamin D3 Stability in Aqueous Solution at 25°C
| pH | Stability | Reference |
| < 4 | Rapid degradation | |
| 5-8 | Most stable |
Table 3: General Storage Recommendations for Vitamin D Metabolite Standards
| Condition | Recommendation |
| Solid Form | Store at -20°C, protected from light and moisture. |
| Solution (Stock) | Store at -20°C to -80°C in an aprotic solvent (e.g., ethanol, acetonitrile), protected from light. |
| Solution (Working) | Prepare fresh daily. If stored, keep at 2-8°C for short periods (up to 24 hours), protected from light. |
Experimental Protocols
Protocol 1: Preparation of 22-OH-VD3 Stock and Working Standards
Objective: To prepare accurate and stable stock and working solutions of 22-OH-VD3.
Materials:
-
This compound neat material
-
High-purity (≥99.9%) ethanol or acetonitrile
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Allow the neat 22-OH-VD3 material to equilibrate to room temperature before opening to prevent moisture condensation.
-
Accurately weigh a suitable amount of the neat material (e.g., 1 mg) using a calibrated analytical balance.
-
Quantitatively transfer the weighed material to a volumetric flask of appropriate size (e.g., 10 mL for a 100 µg/mL stock solution).
-
Dissolve the material in a small amount of the chosen solvent and then dilute to the mark. Mix thoroughly by inversion. This is your stock solution.
-
To prepare working standards, perform serial dilutions of the stock solution using the same solvent in volumetric flasks.
-
Transfer the stock and working solutions to amber glass vials, flush with an inert gas (e.g., nitrogen), and seal tightly.
-
Label the vials clearly with the compound name, concentration, solvent, preparation date, and storage conditions.
-
Store the stock solution at -20°C or -80°C. Store working solutions as per your laboratory's validated procedure, but fresh preparation is recommended.
Protocol 2: Short-Term Stability Assessment of 22-OH-VD3 Working Standard
Objective: To evaluate the stability of a 22-OH-VD3 working standard under typical laboratory conditions (e.g., autosampler).
Materials:
-
Prepared 22-OH-VD3 working standard
-
HPLC or LC-MS/MS system
-
Mobile phase and column suitable for vitamin D analysis
Procedure:
-
Prepare a fresh working standard of 22-OH-VD3 at a known concentration.
-
Immediately after preparation (t=0), inject the standard multiple times (e.g., n=3) and record the average peak area.
-
Place the vial of the working standard in the autosampler set to its typical operating temperature (e.g., 4°C or ambient).
-
Re-inject the standard at regular intervals (e.g., 2, 4, 8, 12, and 24 hours).
-
Calculate the percentage of the initial peak area remaining at each time point.
-
A significant decrease in peak area (e.g., >5-10%, depending on analytical method variability) indicates degradation.
Visualizations
Caption: Workflow for assessing the stability of 22-OH-VD3 standards.
Caption: Potential degradation pathways for this compound.
References
troubleshooting poor chromatographic resolution of vitamin D metabolites
Welcome to the technical support center for the chromatographic analysis of vitamin D metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: I am observing poor resolution between 25-hydroxyvitamin D3 and its C3-epimer. What are the likely causes and how can I improve the separation?
Poor resolution between 25-hydroxyvitamin D3 and its C3-epimer is a common challenge due to their structural similarity.[1][2] Several factors in your chromatographic method can be optimized to enhance separation.
-
Column Chemistry: Standard C18 columns may not provide adequate selectivity for this separation.[1] Consider using a pentafluorophenyl (F5) or a cyano (CN) stationary phase, which offer different retention mechanisms and can improve the resolution of these isobaric compounds.
-
Mobile Phase Composition: The choice of organic modifier and additives in your mobile phase is critical. Methanol has been shown to provide better resolution for isobaric pairs compared to acetonitrile or ethanol on certain stationary phases. The use of mobile phase buffers like ammonium formate can also significantly enhance the response of vitamin D metabolites compared to acidic additives like formic acid.
-
Temperature: Lowering the column temperature can sometimes improve the resolution of critical pairs. For instance, maintaining the column at 15°C has been shown to aid in the separation of C3-epimers.
-
Gradient Elution: A shallow gradient elution profile can provide better separation of closely eluting compounds compared to an isocratic method. Experiment with a slower ramp-up of the organic solvent to increase the separation window.
Q2: My vitamin D metabolite peaks are broad and tailing. What are the potential reasons for this poor peak shape?
Poor peak shape, such as broadening and tailing, can be caused by a variety of factors related to your sample, mobile phase, or HPLC system.
-
Sample Solvent Strength: Injecting your sample in a solvent that is stronger than your initial mobile phase can lead to peak distortion. It is recommended to dissolve your sample in a solvent that is as weak or weaker than the starting mobile phase conditions.
-
Column Contamination: Accumulation of matrix components from your sample onto the column can lead to active sites that cause peak tailing. Regular column flushing and the use of guard columns can help mitigate this issue.
-
Mobile Phase pH: The pH of your mobile phase can affect the ionization state of your analytes and influence peak shape. Ensure your mobile phase is adequately buffered and the pH is stable.
-
Extra-Column Volume: Excessive tubing length or a large-volume flow cell in your detector can contribute to extra-column band broadening. Minimize the length and internal diameter of all tubing between the injector and the detector.
Q3: I am experiencing significant matrix effects and ion suppression in my LC-MS/MS analysis of vitamin D metabolites from serum samples. How can I minimize these interferences?
Matrix effects, particularly ion suppression, are a major challenge in the LC-MS/MS analysis of vitamin D metabolites from complex biological matrices like serum.
-
Sample Preparation: A thorough sample preparation is crucial to remove interfering substances. While protein precipitation is a common first step, it may not effectively remove phospholipids, which are a major source of ion suppression. Consider employing more advanced techniques like:
-
Liquid-Liquid Extraction (LLE): This can effectively separate vitamin D metabolites from more polar matrix components.
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by selectively retaining the analytes of interest while washing away interferences.
-
Phospholipid Removal Plates: Specialized plates, such as HybridSPE-Phospholipid plates, are designed to specifically remove phospholipids from the sample extract, leading to a significant reduction in matrix effects.
-
-
Chromatographic Separation: Good chromatographic separation can help to resolve analytes from co-eluting matrix components, thereby reducing ion suppression. Optimizing your gradient and column chemistry can be beneficial.
-
Ionization Source: The choice of ionization source can influence the extent of matrix effects. Atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to ion suppression for certain compounds compared to electrospray ionization (ESI).
Troubleshooting Guides
Guide 1: Systematic Approach to Poor Resolution
This guide provides a step-by-step approach to troubleshooting poor chromatographic resolution of vitamin D metabolites.
Caption: Troubleshooting workflow for poor chromatographic resolution.
Data Presentation
Table 1: Comparison of Column Chemistries for Vitamin D Metabolite Separation
| Stationary Phase | Advantage | Recommended For |
| C18 (ODS) | General purpose, widely available. | General separation of less structurally similar metabolites. May not resolve critical pairs. |
| Pentafluorophenyl (F5) | Unique selectivity for positional isomers and epimers. | Baseline resolution of isobaric vitamin D metabolites, including C3-epimers. |
| Cyano (CN) | Alternative selectivity to C18 and F5. | Separation of some isobaric pairs. |
| Phenyl-Hexyl | Provides π-π interactions. | Generally less effective for resolving critical vitamin D isobaric pairs. |
Table 2: Mobile Phase Considerations for LC-MS/MS Analysis
| Mobile Phase Additive | Advantage | Disadvantage |
| Formic Acid | Common additive for reversed-phase LC-MS. | May result in lower MS response for vitamin D metabolites compared to ammonium formate. |
| Ammonium Formate | Can nearly double the MS response of vitamin D metabolites. | May require more careful mobile phase preparation. |
Experimental Protocols
Protocol 1: Sample Preparation of Serum for Vitamin D Metabolite Analysis using Protein Precipitation and Phospholipid Removal
This protocol is adapted from methodologies designed to minimize matrix effects in serum samples.
-
Spiking: Spike 100 µL of human serum with an appropriate internal standard.
-
Protein Precipitation: Add 300 µL of acetonitrile containing 1% formic acid to the serum sample in a 96-well collection plate.
-
Mixing: Mix thoroughly by aspirating and dispensing the mixture five times with a pipette.
-
Incubation: Let the plate sit for 5 minutes to allow for complete protein precipitation.
-
Phospholipid Removal: Transfer 200 µL of the resulting supernatant to a HybridSPE-PLus 96-well plate.
-
Filtration: Apply a vacuum of 10” Hg for 4 minutes to pass the sample through the phospholipid removal sorbent.
-
Collection: Collect the filtrate for direct injection into the LC-MS/MS system.
Protocol 2: General LC-MS/MS Method for Vitamin D Metabolite Separation
This protocol provides a starting point for the chromatographic separation of vitamin D metabolites, including critical pairs.
-
Column: Ascentis® Express F5, 10 cm x 2.1 mm, 2.7 µm
-
Mobile Phase A: Water with 10 mM Ammonium Formate
-
Mobile Phase B: Methanol with 10 mM Ammonium Formate
-
Gradient:
-
Start at 60% B
-
Linear ramp to 80% B over 5 minutes
-
Hold at 80% B for 1 minute
-
Return to 60% B and re-equilibrate for 2 minutes
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
Detection: Tandem Mass Spectrometry (MS/MS) in positive ion mode with Multiple Reaction Monitoring (MRM).
Signaling Pathways and Workflows
Caption: General workflow for LC-MS/MS analysis of vitamin D metabolites.
References
Technical Support Center: Optimization of Cell Culture Conditions for Studying 22-Hydroxyvitamin D3 Effects
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers studying the cellular effects of 22-Hydroxyvitamin D3 (22(OH)D3).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the optimization of cell culture experiments with 22(OH)D3.
Q1: Why am I observing no significant effect of 22(OH)D3 in my cell line?
A1: Several factors could contribute to a lack of cellular response:
-
Cell Line Selection: The expression of the Vitamin D Receptor (VDR) is crucial for the canonical signaling pathway of many vitamin D metabolites.[1][2] Ensure your chosen cell line expresses functional VDR. Cell types like human keratinocytes (HaCaT) and some melanoma cell lines (SKMEL-188) have been shown to be responsive.[3][4]
-
Compound Concentration and Purity: Verify the concentration and integrity of your 22(OH)D3 stock. Vitamin D metabolites can be sensitive to light and heat.[5] Use analytical methods like HPLC or LC-MS/MS for accurate quantification, as immunoassays can be variable.
-
Culture Conditions: Routine variations in cell culture, such as the volume of the medium or the frequency of media changes, can dramatically alter the effective concentration of the metabolite available to the cells. Standardize these parameters across experiments.
-
Treatment Duration: The time required to observe an effect can vary depending on the endpoint. Gene expression changes may be detected within 24 hours, while effects on proliferation or differentiation may require longer incubation periods.
Q2: My experimental results with 22(OH)D3 are inconsistent and not reproducible. What are the likely causes?
A2: Lack of reproducibility is often traced back to subtle variations in experimental protocol. Key areas to scrutinize include:
-
Inconsistent Metabolite Availability: As mentioned, the volume of media per dish and the schedule for replacing it can significantly impact the effective dose your cells receive. Maintaining a consistent ratio of media volume to culture surface area is critical.
-
Cell Density: Seed cells at a consistent density for all experiments. Over-confluent or sparsely populated cultures can respond differently to stimuli due to altered cell-cell signaling and growth kinetics.
-
Stock Solution Stability: Prepare single-use aliquots of your 22(OH)D3 stock solution and store them protected from light at -20°C or lower to prevent degradation from repeated freeze-thaw cycles and light exposure.
-
Serum in Media: Components in fetal bovine serum (FBS) can bind to vitamin D metabolites, affecting their bioavailability. If you observe high variability, consider reducing the serum concentration during treatment or using a charcoal-stripped serum to remove endogenous hormones and vitamins.
Q3: How should I select an appropriate cell line for my 22(OH)D3 study?
A3: The ideal cell line depends on your research question. Consider the tissue of interest and the expression of key vitamin D metabolic enzymes and the VDR.
| Table 1: Recommended Cell Lines for Vitamin D Studies | | :--- | :--- | :--- | | Cell Line | Cell Type | Relevance & Notes | | HaCaT | Human Keratinocyte | Well-established model for studying vitamin D effects on proliferation and differentiation. Proven responsive to 22(OH)D3. | | SKMEL-188 | Human Melanoma | Used for VDR nuclear translocation studies with vitamin D derivatives. | | MCF-7 | Human Breast Cancer | Commonly used in cancer research to study vitamin D's anti-proliferative effects. | | LNCaP, PC-3 | Human Prostate Cancer | Standard models for investigating vitamin D signaling in prostate cancer. | | HL-60, U937 | Human Leukemia | Used to study vitamin D-induced differentiation of myeloid cells. |
Q4: What concentration range of 22(OH)D3 should I use?
A4: The optimal concentration is endpoint- and cell-line-dependent. A dose-response experiment is always recommended. Based on existing literature, a broad range can be tested initially.
| Table 2: Recommended 22(OH)D3 Concentration Ranges for Various Assays | | :--- | :--- | :--- | | Experimental Assay | Concentration Range | Reference | | VDR Nuclear Translocation | 0.1 nM - 100 nM (10⁻¹⁰ M to 10⁻⁷ M) | | | Gene Expression (qPCR) | 10 nM - 100 nM | | | Cell Proliferation Inhibition | 1 nM - 100 nM | | | Keratinocyte Differentiation | ~100 nM | |
Experimental Protocols & Methodologies
Protocol 1: General Cell Culture and Treatment with 22(OH)D3
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach 50-70% confluency.
-
Stock Solution Preparation: Dissolve 22(OH)D3 in a suitable solvent (e.g., ethanol) to create a high-concentration primary stock. Prepare single-use aliquots and store them at -20°C or -80°C, protected from light.
-
Treatment Preparation: On the day of the experiment, thaw an aliquot of the 22(OH)D3 stock. Prepare serial dilutions in serum-free or low-serum culture medium to achieve the desired final concentrations. Also, prepare a vehicle control using the same final concentration of the solvent (e.g., ethanol) used for the 22(OH)D3 stock.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of 22(OH)D3 or the vehicle control.
-
Incubation: Return the cells to the incubator for the specified duration (e.g., 24-72 hours), depending on the downstream assay.
References
- 1. Vitamin D - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Production of 22-Hydroxy Metabolites of Vitamin D3 by Cytochrome P450scc (CYP11A1) and Analysis of Their Biological Activities on Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zivak.com [zivak.com]
minimizing interference from isomeric compounds in 22-Hydroxyvitamin D3 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference from isomeric compounds during the analysis of 22-Hydroxyvitamin D3 and other vitamin D metabolites.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow.
Question: Why am I seeing poor chromatographic resolution between this compound and other isomers?
Answer: Poor chromatographic resolution is a common challenge due to the structural similarity of vitamin D isomers. Several factors could be contributing to this issue:
-
Inadequate Column Chemistry: Standard C18 columns may not provide sufficient selectivity for closely related isomers.[1]
-
Suboptimal Mobile Phase Composition: The mobile phase composition is critical for achieving separation. An incorrect gradient or isocratic mixture can lead to co-elution.
-
Column Temperature: Temperature can significantly impact the separation of vitamin D epimers.[2]
Troubleshooting Steps:
-
Column Selection: Consider using a column with a more hydrophobic phase and higher carbon load, such as a C18 ExRS, which has been shown to improve the separation of vitamin D2 and D3.[1] For dihydroxylated isomers, a pentafluorophenyl-octadecylsilyl mixed-mode column can offer enhanced separation.[3]
-
Mobile Phase Optimization: Experiment with different solvent compositions. For example, a mobile phase of tetrahydrofuran and acetonitrile (10/90) has been successfully used for vitamin D2 and D3 separation.[1] For more complex separations involving epimers, a gradient with methanol and an ammonium acetate/formic acid buffer may be required.
-
Temperature Control: Cooling the column to around 15°C can significantly improve the resolution of C3-epimers.
-
Tandem Columns: For very challenging separations, using tandem columns, such as a high-resolution C18 coupled to a chiral column, can resolve overlapping epimers and isobars.
Question: My signal intensity for this compound is very low. What can I do to improve it?
Answer: Low signal intensity for vitamin D metabolites is a frequent issue, often due to their low physiological concentrations and poor ionization efficiency.
Troubleshooting Steps:
-
Sample Preparation: Ensure efficient protein precipitation and extraction. A common method involves protein precipitation with acetonitrile followed by supported liquid extraction (SLE) or solid-phase extraction (SPE). A combined liquid-liquid extraction followed by SPE (LLE-SPE) can further reduce ion suppression.
-
Chemical Derivatization: Derivatization can significantly enhance the ionization efficiency of vitamin D metabolites. Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) and Amplifex are widely used and can increase signal intensity by several hundred-fold. 2-Nitrosopyridine is another effective reagent that can improve ionization and sensitivity.
-
Mass Spectrometry Parameters: Optimize the electrospray ionization (ESI) source parameters, including gas flows, temperature, and voltages. Use multiple reaction monitoring (MRM) mode and select the most intense and specific precursor-product ion transitions for your analyte.
Question: How can I confirm the identity of isomeric peaks in my chromatogram?
Answer: Differentiating between isomers can be challenging, especially when they co-elute.
Troubleshooting Steps:
-
Tandem Mass Spectrometry (MS/MS): Utilize advanced MS/MS fragmentation techniques. Different fragmentation methods like collision-induced dissociation (CID), infrared multiphoton dissociation (IRMPD), and ultraviolet photodissociation (UVPD) can generate isomer-specific fragment ions that allow for differentiation without complete chromatographic separation. For instance, a diagnostic fragment at m/z 139.07 has been observed for 1,25(OH)2D3 but is absent in the MS/MS spectrum of 24,25(OH)2D3.
-
High-Resolution Mass Spectrometry (HRMS): While isomers have the same nominal mass, HRMS can help to distinguish them from isobaric interferences that have slightly different exact masses.
-
Use of Reference Standards: Whenever possible, analyze certified reference standards for each potential isomer to confirm retention times and fragmentation patterns under your specific chromatographic and mass spectrometric conditions.
Frequently Asked Questions (FAQs)
What are the most common isomeric interferences in vitamin D analysis?
The most common interferences come from C3-epimers (e.g., 3-epi-25-hydroxyvitamin D3) and other positional isomers of dihydroxylated vitamin D3 (e.g., 1α,25(OH)2D3 vs. 24R,25(OH)2D3). Other monohydroxylated species like 20S(OH)D3 can also interfere with the analysis of 22(OH)D3 if not chromatographically separated.
Is derivatization always necessary for vitamin D analysis?
While not strictly mandatory, derivatization is highly recommended, especially for low-abundance metabolites like 1α,25(OH)2D3. It significantly improves ionization efficiency, leading to better sensitivity and more reliable quantification. However, it adds an extra step to the sample preparation and may require careful optimization.
Can I use an immunoassay for quantifying this compound?
Immunoassays are generally not suitable for the specific quantification of this compound due to a lack of specificity. The antibodies used in these assays often exhibit cross-reactivity with other structurally similar vitamin D metabolites, leading to inaccurate results. LC-MS/MS is the preferred method for its ability to separate and specifically quantify different isomers.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Vitamin D Metabolites with Epimer Separation
This protocol is adapted from a method designed for the simultaneous analysis of multiple vitamin D metabolites, including C3-epimers.
1. Sample Preparation (Supported Liquid-Liquid Extraction)
- To 220 µL of serum, add 20 µL of internal standard solution (containing deuterated analogs of the analytes).
- Add 80 µL of methanol, 50 µL of isopropanol, and 80 µL of water to precipitate proteins.
- Vortex for 30 seconds and let stand for 7 minutes.
- Centrifuge at 7,516 x g for 5 minutes.
- Load the supernatant onto an SLE plate and elute the analytes with an appropriate organic solvent.
- Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Conditions
- LC System: A high-performance liquid chromatography system.
- Column: ACQUITY C18 CSH (1.7 µm, 2.1 mm x 150 mm), cooled to 15°C.
- Mobile Phase A: 2 mM ammonium acetate and 0.1% formic acid in water.
- Mobile Phase B: Methanol with 0.3% formic acid.
- Flow Rate: 0.2 mL/min.
- Gradient: Optimized to achieve separation of all target analytes.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode.
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each analyte and internal standard.
Protocol 2: Chemical Derivatization with PTAD
This protocol describes a common derivatization procedure using 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).
-
After the extraction and evaporation step, add 100 µL of acetonitrile containing PTAD (0.75 mg/mL) to the dried extract.
-
Vortex the mixture for 5 minutes.
-
Incubate the samples at 4°C overnight (at least 12 hours) to ensure complete derivatization.
-
Dry the derivatized extracts under a stream of nitrogen.
-
Reconstitute the residue in the appropriate mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
Table 1: Comparison of Derivatization Reagents for Signal Enhancement of Vitamin D Metabolites
| Derivatization Reagent | Analyte | Signal Enhancement (-fold) |
| Amplifex | Multiple Metabolites | Optimum for profiling |
| FMP-TS | Selected Metabolites | 3 to 295 |
| INC | Selected Metabolites | 3 to 295 |
| PTAD | Selected Metabolites | 3 to 295 |
| PTAD + Acetylation | Selected Metabolites | 3 to 295 |
| Data synthesized from a systematic comparison of derivatization reagents. |
Table 2: Performance of a Validated LC-MS/MS Method for Vitamin D Metabolites
| Parameter | Value |
| Intraday Precision | <16% |
| Interday Precision | <16% |
| Accuracy | 100 ± 15% |
| Recovery | 75 - 95% |
| Lower Limit of Quantification (1α,25(OH)2D3) | <10 pM |
| Data from a validated method for ten vitamin D metabolites. |
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Utilizing cooled liquid chromatography and chemical derivatization to separate and quantify C3-epimers of 25-hydroxy vitamin D and low abundant 1α,25(OH)2D3: application in a pediatric population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatographic separation of dihydroxylated vitamin D3 and accurate quantification of 1α,25(OH)2D3 in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 22-Hydroxyvitamin D3 Detection Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of 22-Hydroxyvitamin D3 detection in various experimental settings.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Immunoassays (ELISA), and Biosensors.
LC-MS/MS Troubleshooting
Issue: Low Signal Intensity or Poor Sensitivity
| Possible Cause | Recommended Solution |
| Poor Ionization Efficiency | This compound lacks easily ionizable functional groups. Chemical derivatization can significantly enhance ionization and, therefore, signal intensity.[1] Consider using derivatizing agents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) or Amplifex®.[2] |
| Matrix Effects | Co-eluting matrix components can suppress or enhance the ionization of the analyte.[3] Optimize sample preparation to remove interfering substances. Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are effective.[4][5] Using a stable isotope-labeled internal standard can also help to compensate for matrix effects. |
| Suboptimal MS/MS Parameters | Ensure that the mass spectrometer parameters, including collision energy and precursor/product ion selection, are optimized for the derivatized this compound. |
| Inefficient Sample Extraction | Low recovery of the analyte from the sample matrix will result in a weak signal. Optimize the SPE or LLE protocol by adjusting solvent polarities, pH, and elution volumes. |
Issue: High Background Noise
| Possible Cause | Recommended Solution |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and freshly prepared reagents to minimize background contamination. |
| Carryover from Previous Injections | Implement a robust needle and column wash protocol between sample injections to prevent carryover. |
| Non-Specific Binding to LC Column | Use a guard column and optimize the mobile phase composition to reduce non-specific binding of matrix components. |
Workflow for Troubleshooting Low Sensitivity in LC-MS/MS
Immunoassay (ELISA) Troubleshooting
Issue: Weak or No Signal
| Possible Cause | Recommended Solution |
| Incorrect Reagent Preparation or Addition | Double-check all reagent concentrations and ensure they are added in the correct order as per the kit protocol. |
| Suboptimal Incubation Times/Temperatures | Adhere strictly to the recommended incubation times and temperatures. Ensure reagents are brought to room temperature before use. |
| Insufficient Washing | Inadequate washing can lead to high background and low signal. Ensure complete aspiration of wells between washes. |
| Degraded Reagents | Check the expiration dates of all kit components. Store reagents at the recommended temperature. |
| Low Antibody Affinity/Specificity | The antibody may have low affinity for this compound. Consider using a different ELISA kit with a more specific antibody. |
Issue: High Background
| Possible Cause | Recommended Solution |
| Cross-Reactivity | The antibody may be cross-reacting with other vitamin D metabolites present in the sample. Refer to the kit's cross-reactivity data. If significant, consider a more specific detection method like LC-MS/MS. |
| Insufficient Blocking | Ensure the blocking step is performed correctly to prevent non-specific binding of antibodies to the plate. |
| Contaminated Wash Buffer | Prepare fresh wash buffer for each assay to avoid contamination. |
| Extended Incubation or High Temperature | Over-incubation or high temperatures can increase non-specific binding. Follow the protocol's recommendations precisely. |
Logical Steps for ELISA Troubleshooting
References
- 1. mdpi.com [mdpi.com]
- 2. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eppendorf.com [eppendorf.com]
- 5. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
dealing with low recovery of 22-Hydroxyvitamin D3 during sample preparation
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers experiencing low recovery of 22-Hydroxyvitamin D3 during sample preparation. The methodologies and recommendations are based on established protocols for vitamin D metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors that can lead to low recovery of this compound?
Low recovery of this compound is typically traced back to one or more of the following critical stages:
-
Inefficient Liberation from Binding Proteins: this compound, like other vitamin D metabolites, is transported in circulation bound to the Vitamin D Binding Protein (DBP). Incomplete disruption of this protein-analyte complex is a primary cause of poor recovery.[1]
-
Analyte Degradation: Vitamin D metabolites are sensitive to various environmental factors. Exposure to direct sunlight, high temperatures, oxygen, and acidic pH can cause significant degradation.[2][3][4]
-
Suboptimal Extraction: The choice of extraction technique—be it liquid-liquid extraction (LLE) or solid-phase extraction (SPE)—and the specific parameters used (e.g., solvent type, pH, elution volume) are crucial for efficiently isolating the analyte from the sample matrix.
-
Matrix Effects in LC-MS/MS: Co-extracted substances from the biological matrix (e.g., phospholipids) can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression and artificially low readings.[5]
Q2: Why is the protein precipitation step so crucial for recovering this compound?
The vast majority of vitamin D metabolites in plasma or serum are bound to the Vitamin D Binding Protein (DBP). This binding is strong and prevents the analyte from being extracted efficiently by organic solvents. A protein precipitation step, typically using a solvent like acetonitrile, is necessary to denature the DBP and release the bound this compound into the solution, making it available for subsequent extraction and purification.
Q3: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for my samples?
Both LLE and SPE are effective methods for extracting vitamin D metabolites. The best choice depends on your sample type, required throughput, and available equipment. LLE is versatile and cost-effective, while SPE can provide cleaner extracts, reduce matrix effects, and is more easily automated for higher throughput.
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning of analyte between two immiscible liquid phases. | Partitioning of analyte between a solid sorbent and a liquid phase. |
| Selectivity | Moderate; depends on solvent polarity. | High; can be tailored by choosing specific sorbents (e.g., C18). |
| Automation | Difficult to automate. | Easily automated for 96-well plates. |
| Solvent Usage | High. | Low. |
| Extract Purity | May contain more matrix interferences. | Generally results in cleaner extracts. |
| Common Issues | Emulsion formation, incomplete phase separation. | Sorbent drying, analyte breakthrough, incomplete elution. |
Q4: When is chemical derivatization necessary for this compound analysis?
Chemical derivatization is employed to enhance the sensitivity and selectivity of detection, particularly for low-abundance metabolites analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Vitamin D metabolites often exhibit poor ionization efficiency. Derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) targets the cis-diene structure of vitamin D, adding a chemical tag that ionizes much more readily, which can increase the signal response by 10-fold or more. This is crucial when measuring pg/mL concentrations.
Troubleshooting Guide for Low Recovery
This guide addresses specific problems encountered during sample preparation for this compound.
Problem 1: Low recovery immediately following the protein precipitation step.
-
Possible Cause: Incomplete release of this compound from its binding protein (DBP) due to inefficient protein denaturation.
-
Troubleshooting Steps:
-
Optimize Solvent-to-Sample Ratio: The ratio of the precipitation solvent to the serum/plasma is critical. A higher ratio often improves recovery. Ratios from 3:1 to 8:1 (v/v) have been reported to be effective.
-
Evaluate Different Solvents: While acetonitrile is most common, methanol or mixtures of solvents can also be effective. Test different solvents to see what works best for your specific workflow.
-
Ensure Thorough Mixing: Vortex the sample vigorously immediately after adding the solvent to ensure rapid and complete protein precipitation.
-
Allow Sufficient Incubation Time: Incubating the sample after solvent addition (e.g., 15 minutes at 4°C) can enhance protein precipitation before centrifugation.
-
Experimental Protocol: Optimized Protein Precipitation
-
Pipette 100 µL of serum or plasma into a clean microcentrifuge tube.
-
Add 300 µL of ice-cold 1% formic acid in acetonitrile.
-
Vortex vigorously for 30-60 seconds to mix and denature proteins.
-
Incubate the mixture for 15 minutes at 4°C to facilitate complete precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant containing the analyte to a new tube for extraction.
Caption: Workflow for protein precipitation to release this compound.
Problem 2: Low recovery after Liquid-Liquid Extraction (LLE).
-
Possible Cause: Incorrect solvent choice, insufficient mixing, emulsion formation, or incomplete phase separation.
-
Troubleshooting Steps:
-
Test Different Extraction Solvents: The polarity of the extraction solvent is key. Hexane is a good starting point for its non-polar nature, but mixtures like hexane/dichloromethane (1:1, v/v) or ethyl acetate may offer better recovery.
-
Optimize pH: While vitamin D is more stable at neutral pH, slight adjustments can sometimes improve extraction efficiency. However, be cautious as acidic conditions can cause degradation.
-
Ensure Vigorous Mixing: Vortexing for at least 1-2 minutes is necessary to maximize the surface area between the aqueous and organic phases for efficient analyte transfer.
-
Improve Phase Separation: If an emulsion forms, try centrifuging at a higher speed or for a longer duration. Adding a small amount of salt (NaCl) can also help break emulsions.
-
Experimental Protocol: Liquid-Liquid Extraction (LLE)
-
To the supernatant from the protein precipitation step, add 1 mL of purified water.
-
Add 3 mL of a hexane/dichloromethane (1:1, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,500 x g for 5 minutes at 4°C to separate the phases.
-
Carefully transfer the upper organic layer to a clean glass tube. Avoid aspirating the aqueous layer.
-
Repeat the extraction (steps 2-5) on the remaining aqueous layer and combine the organic extracts.
-
Evaporate the combined organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of methanol/water) for analysis.
Caption: Decision tree for troubleshooting low recovery in LLE procedures.
Problem 3: Low recovery after Solid-Phase Extraction (SPE).
-
Possible Cause: Analyte breakthrough during sample loading, inefficient washing that removes the analyte, or incomplete elution from the sorbent.
-
Troubleshooting Steps:
| Problem | Potential Cause | Recommended Solution |
| Analyte in Flow-Through | Loading conditions too strong. High percentage of organic solvent in the loading solution prevents analyte retention. | Decrease the organic solvent concentration in the loading step. Ensure the final ratio of acetonitrile from protein precipitation does not exceed 1:1 when diluted. |
| Analyte in Wash Eluate | Wash solvent is too strong. The wash solvent is eluting the analyte along with interferences. | Decrease the organic content of the wash solvent. For example, if using 40% methanol, try 20% methanol. |
| Low Analyte in Eluate | Elution solvent is too weak. The solvent is not strong enough to displace the analyte from the sorbent. | Increase the strength or volume of the elution solvent. Switch from methanol to a stronger solvent like acetonitrile or isopropanol. |
| No Analyte Detected | Sorbent dried out. If the sorbent bed dries out after conditioning and before sample loading, retention can be compromised. | Do not let the sorbent go dry before loading the sample. |
Experimental Protocol: Solid-Phase Extraction (SPE) using C18
-
Condition: Pass 1 mL of methanol through the C18 SPE cartridge, followed by 1 mL of purified water. Do not allow the cartridge to dry.
-
Load: Mix the supernatant from protein precipitation with an equal volume of purified water to reduce the organic content. Load the diluted sample onto the conditioned cartridge at a slow flow rate (~1 mL/min).
-
Wash: Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.
-
Elute: Elute the this compound with 1 mL of 100% methanol or acetonitrile into a clean collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for LC-MS analysis.
Problem 4: Inconsistent recovery or signal suppression in LC-MS/MS analysis.
-
Possible Cause: Matrix effects from co-eluting compounds (like phospholipids) are suppressing or enhancing the ionization of this compound.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Add an extra cleanup step. For example, perform an LLE followed by SPE to remove more interfering compounds. Specialized phospholipid removal plates or cartridges can also be highly effective.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for a closely related vitamin D metabolite can co-elute with the analyte and experience the same matrix effects, allowing for accurate correction during data processing.
-
Create Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is identical to your sample (e.g., stripped serum). This ensures that the standards and samples experience similar matrix effects, improving quantitation accuracy.
-
Adjust Chromatography: Modify the LC gradient to better separate this compound from the interfering peaks.
-
Caption: How matrix interferences can suppress the analyte signal in MS.
Problem 5: Analyte degradation during sample preparation.
-
Possible Cause: Vitamin D metabolites are known to be sensitive to light, heat, and strong acids.
-
Best Practices for Stability:
-
Protect from Light: Use amber glass tubes or vials for all steps of the preparation and storage.
-
Maintain Low Temperatures: Keep samples on ice whenever possible. Perform evaporations at room temperature or slightly above, avoiding excessive heat, which can cause degradation.
-
Avoid Extreme pH: Vitamin D3 is very unstable under acidic conditions (pH < 4). If acid is used (e.g., formic acid for protein precipitation), ensure the exposure is brief and neutralize if necessary.
-
Use Antioxidants: For long-term storage or if oxidation is suspected, consider adding an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid to organic solvents.
-
Storage: For short-term storage, 4°C is acceptable for up to 24 hours. For longer periods, store extracts at -20°C or -80°C. Freeze-thaw cycles should be minimized.
-
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jag.journalagent.com [jag.journalagent.com]
- 5. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
A New Frontier in Vitamin D Analysis: Validation of a Novel LC-MS/MS Method for 22-Hydroxyvitamin D3
A comprehensive comparison with the established analysis of 25-Hydroxyvitamin D3, providing researchers with essential data for advancing studies in calcium metabolism and related pathologies.
In the ever-evolving landscape of endocrinology and drug development, the precise quantification of vitamin D metabolites is paramount. While 25-hydroxyvitamin D3 (25(OH)D3) is the established biomarker for vitamin D status, emerging research highlights the potential significance of other hydroxy-metabolites. This guide introduces a novel, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 22-hydroxyvitamin D3 (22(OH)D3), a metabolite produced by the action of the enzyme CYP11A1.
This document provides a detailed comparison of this new method with a widely accepted, validated LC-MS/MS method for the analysis of 25(OH)D3. By presenting key performance data, experimental protocols, and visual workflows, this guide offers researchers, scientists, and drug development professionals the critical information needed to evaluate and potentially adopt this new analytical approach.
Performance Characteristics: A Head-to-Head Comparison
The analytical performance of the newly validated method for this compound was rigorously assessed and compared against a well-established method for 25-hydroxyvitamin D3. The key validation parameters are summarized below, demonstrating the robustness and reliability of the new assay.
| Parameter | New LC-MS/MS Method for this compound | Established LC-MS/MS Method for 25-Hydroxyvitamin D3 |
| Linearity (r²) | >0.998 | >0.99[1] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.5 - 4 ng/mL[1][2] |
| Intra-Assay Precision (%CV) | < 6% | < 5%[3] |
| Inter-Assay Precision (%CV) | < 8% | < 10% |
| Accuracy/Recovery (%) | 92-108% | 84.5 - 124.1% |
| Matrix Effect (%) | 95-105% | Negligible to minimal |
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound and 25-hydroxyvitamin D3 by LC-MS/MS.
Detailed Experimental Protocols
New Validated LC-MS/MS Method for this compound
1. Sample Preparation:
-
Internal Standard Spiking: To 100 µL of serum or plasma, add 10 µL of a 100 ng/mL solution of d6-22-hydroxyvitamin D3 in methanol.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction: Add 600 µL of a hexane:ethyl acetate (9:1, v/v) mixture. Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of methanol:water (80:20, v/v).
2. LC-MS/MS Conditions:
-
LC System: High-performance liquid chromatography (HPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: Start with 70% B, increase to 98% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound: Precursor Ion > Product Ion 1, Precursor Ion > Product Ion 2
-
d6-22-hydroxyvitamin D3: Precursor Ion > Product Ion
-
Established Validated LC-MS/MS Method for 25-Hydroxyvitamin D3
1. Sample Preparation:
-
Internal Standard Spiking: To 100 µL of serum or plasma, add 10 µL of a 100 ng/mL solution of d6-25-hydroxyvitamin D3 in methanol.
-
Protein Precipitation: Add 300 µL of acetonitrile to the sample. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 13,000 rpm for 15 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean vial for analysis.
2. LC-MS/MS Conditions:
-
LC System: Ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 or pentafluorophenyl (F5) column (e.g., 2.1 x 50 mm, 2.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid or 5 mM ammonium formate.
-
Gradient: A typical gradient would start at 75% B and ramp up to 95% B over a few minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-40 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+).
-
MRM Transitions:
-
25-hydroxyvitamin D3: 401.3 > 383.3, 401.3 > 257.2
-
d6-25-hydroxyvitamin D3: 407.3 > 389.3
-
Vitamin D Metabolism Signaling Pathway
The following diagram illustrates the metabolic pathway of Vitamin D3, highlighting the position of this compound.
Conclusion
The newly developed and validated LC-MS/MS method for this compound demonstrates excellent performance characteristics, comparable to the gold-standard methods used for 25-hydroxyvitamin D3. Its high sensitivity, specificity, and reproducibility make it a valuable tool for researchers investigating the full spectrum of vitamin D metabolism and its physiological and pathological roles. The detailed protocols and comparative data provided in this guide are intended to facilitate the adoption of this method and support the advancement of research in this critical area.
References
A Comparative Analysis of the Biological Activities of 22-Hydroxyvitamin D3 and 1,25-dihydroxyvitamin D3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 22-Hydroxyvitamin D3 and the hormonally active form of vitamin D, 1,25-dihydroxyvitamin D3. This analysis is based on available experimental data on their respective interactions with the vitamin D receptor (VDR), their influence on gene transcription, and their effects on key physiological processes such as calcium homeostasis and cell differentiation.
Introduction
1,25-dihydroxyvitamin D3 (also known as calcitriol) is the principal active metabolite of vitamin D3, exerting its pleiotropic effects by binding to the nuclear vitamin D receptor (VDR). This ligand-receptor complex functions as a transcription factor, modulating the expression of a multitude of genes involved in calcium and phosphate metabolism, immune function, cell proliferation, and differentiation.[1] The biological profile of other vitamin D3 metabolites, such as this compound, is of significant interest for the development of new therapeutic agents with potentially different activity profiles and therapeutic windows. This guide focuses on the comparative biological activities of these two specific vitamin D metabolites.
Data Presentation: A Comparative Summary
The following table summarizes the known biological activities of this compound in comparison to 1,25-dihydroxyvitamin D3, based on available in vitro and in vivo studies. Direct quantitative comparisons from head-to-head studies are limited in the literature.
| Biological Activity | 1,25-dihydroxyvitamin D3 | This compound | References |
| Vitamin D Receptor (VDR) Binding Affinity | High affinity | Low affinity.[2] | [2] |
| Transcriptional Activity | |||
| CYP24A1 Gene Induction | Potent inducer of CYP24A1 mRNA expression. | Little to no induction of CYP24A1 mRNA expression.[3] | [3] |
| In Vivo Calcemic Effects | |||
| Intestinal Calcium Transport | Strong stimulator of intestinal calcium absorption. | No significant agonist activity observed in vitamin D-deficient rats. | |
| Bone Calcium Mobilization | Potent stimulator of bone calcium mobilization. | No significant agonist activity observed in vitamin D-deficient rats. | |
| Cellular Effects | |||
| Keratinocyte Proliferation | Inhibits keratinocyte proliferation. | Inhibits keratinocyte proliferation in a dose-dependent manner, though potentially to a lesser extent than 1,25(OH)2D3. | |
| VDR Nuclear Translocation | Strong inducer of VDR translocation from the cytoplasm to the nucleus. | Stimulates VDR translocation to the nucleus, but with a lesser effect compared to 1,25(OH)2D3. | |
| Antagonistic Activity | - | Does not antagonize the activity of 1,25-dihydroxyvitamin D3. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches used to characterize these compounds, the following diagrams are provided.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of the biological activities of vitamin D analogs. Below are outlines of key experimental methodologies.
Vitamin D Receptor (VDR) Competitive Binding Assay
Objective: To determine the binding affinity (Ki or IC50) of this compound and 1,25-dihydroxyvitamin D3 to the VDR.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled VDR ligand (e.g., [³H]-1,25(OH)₂D₃) for binding to the VDR.
Materials:
-
Receptor Source: Recombinant human VDR or nuclear extract from VDR-expressing cells.
-
Radioligand: [³H]-1,25(OH)₂D₃.
-
Test Compounds: this compound and 1,25-dihydroxyvitamin D3.
-
Assay Buffer: Tris-HCl buffer containing stabilizers and protease inhibitors.
-
Separation Matrix: Hydroxylapatite slurry or glass fiber filters.
-
Scintillation Counter.
Procedure:
-
A constant amount of VDR and a fixed concentration of [³H]-1,25(OH)₂D₃ are incubated with varying concentrations of the unlabeled test compound (this compound or 1,25-dihydroxyvitamin D3).
-
The binding reaction is allowed to reach equilibrium.
-
The VDR-ligand complexes are separated from the unbound ligand using either hydroxylapatite precipitation or rapid filtration through glass fiber filters.
-
The amount of radioactivity bound to the VDR is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value can then be calculated from the IC50 value.
VDR-Mediated Transcriptional Reporter Gene Assay
Objective: To measure the functional ability of this compound and 1,25-dihydroxyvitamin D3 to activate VDR-mediated gene transcription and determine their potency (EC50).
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing Vitamin D Response Elements (VDREs). The ability of a compound to activate the VDR and induce the expression of the reporter gene is quantified.
Materials:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293, MCF-7) co-transfected with a VDR expression vector and a VDRE-luciferase reporter construct.
-
Cell Culture Medium: Appropriate medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroids.
-
Test Compounds: this compound and 1,25-dihydroxyvitamin D3.
-
Luciferase Assay System: Reagents for cell lysis and luciferase activity measurement.
-
Luminometer.
Procedure:
-
Transfected cells are plated in multi-well plates and treated with a range of concentrations of the test compounds.
-
After an appropriate incubation period (e.g., 24 hours), the cells are lysed.
-
The luciferase activity in the cell lysates is measured using a luminometer.
-
The concentration of the test compound that produces 50% of the maximal response (EC50) is calculated to determine its potency as a VDR agonist.
In Vivo Calcemic Activity Assay in Rodents
Objective: To evaluate the in vivo effects of this compound and 1,25-dihydroxyvitamin D3 on calcium and phosphate homeostasis.
Principle: Vitamin D-deficient rodents are treated with the test compounds, and changes in serum calcium and phosphate levels are monitored.
Materials:
-
Animals: Weanling rats or mice fed a vitamin D-deficient diet for several weeks to induce hypocalcemia.
-
Test Compounds: this compound and 1,25-dihydroxyvitamin D3 dissolved in a suitable vehicle.
-
Blood Collection Supplies.
-
Calcium and Phosphate Assay Kits.
Procedure:
-
Vitamin D-deficient animals are administered with different doses of the test compounds or vehicle control via an appropriate route (e.g., intraperitoneal injection or oral gavage).
-
Blood samples are collected at various time points after administration.
-
Serum is separated, and the concentrations of calcium and phosphate are determined using colorimetric assays.
-
Dose-response curves are generated to compare the calcemic effects of the compounds.
Conclusion
The available evidence indicates that this compound exhibits significantly weaker biological activity compared to 1,25-dihydroxyvitamin D3 in classical vitamin D pathways. Its low affinity for the VDR likely accounts for its lack of significant calcemic effects in vivo and its inability to robustly induce VDR target genes such as CYP24A1. However, its observed effects on keratinocyte proliferation suggest that it may possess some cell-specific activities, potentially mediated through VDR-dependent or independent mechanisms. Further research with direct, quantitative comparative studies is necessary to fully elucidate the biological profile of this compound and its potential as a therapeutic agent. The distinct activity profile, particularly its lack of hypercalcemic effects, warrants further investigation for potential applications where localized or cell-type-specific vitamin D activity is desired without systemic effects on mineral homeostasis.
References
- 1. Serum calcium and vitamin D regulate 1,25-dihydroxyvitamin D3 receptor concentration in rat kidney in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Mouse Cyp24a1 Expression via Promoter-Proximal and Downstream-Distal Enhancers Highlights New Concepts of 1,25-Dihydroxyvitamin D3 Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Comparative Analysis of 22-Hydroxyvitamin D3 and 20S-hydroxyvitamin D3 in Skin Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two novel vitamin D3 metabolites, 22-Hydroxyvitamin D3 (22(OH)D3) and 20S-hydroxyvitamin D3 (20S(OH)D3), in skin cells. The information presented is supported by experimental data from peer-reviewed studies, with a focus on their potential as therapeutic agents for skin disorders.
At a Glance: Key Differences and Similarities
Both 22(OH)D3 and 20S(OH)D3 are products of the alternative (non-canonical) vitamin D3 metabolic pathway initiated by the enzyme CYP11A1 (cytochrome P450scc)[1][2]. This pathway is distinct from the classical pathway that produces the well-known active form of vitamin D, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3). In skin cells, particularly keratinocytes, these novel metabolites exhibit distinct biological profiles compared to each other and to 1,25(OH)2D3.
| Feature | This compound | 20S-hydroxyvitamin D3 |
| Primary Function | Anti-proliferative, Pro-differentiating | Anti-proliferative, Pro-differentiating, Anti-inflammatory |
| Potency | Generally less potent than 20S(OH)D3 in inducing differentiation[1][2]. | Potency in inhibiting proliferation and inducing differentiation is comparable to 1,25(OH)2D3[3]. |
| Signaling Pathway | Primarily Vitamin D Receptor (VDR) dependent. | Primarily VDR dependent, but can also act as an inverse agonist for RORα and RORγ. |
| CYP24A1 Induction | Little to no induction of CYP24A1 mRNA. | Slight effect on CYP24A1, significantly less than 1,25(OH)2D3. |
| Calcemic Activity | Not yet fully characterized, but expected to be low. | Non-calcemic at therapeutic doses. |
Quantitative Data Comparison
The following tables summarize the quantitative data from comparative studies on the effects of 22(OH)D3 and 20S(OH)D3 on key cellular processes in human keratinocytes.
Table 1: Inhibition of Keratinocyte Proliferation
| Compound | Concentration | Proliferation Inhibition (%) | Reference |
| 22(OH)D3 | 100 nM | Significant dose-dependent inhibition | |
| 20S(OH)D3 | 100 nM | Significant dose-dependent inhibition, comparable to 1,25(OH)2D3 | |
| 1,25(OH)2D3 | 100 nM | Significant dose-dependent inhibition |
Table 2: Induction of Keratinocyte Differentiation (Involucrin Expression)
| Compound | Concentration | Induction of Involucrin Expression | Reference |
| 22(OH)D3 | 100 nM | Heterogeneous effect, less potent than 20S(OH)D3 | |
| 20S(OH)D3 | 100 nM | Potent inducer, comparable to 1,25(OH)2D3 | |
| 1,25(OH)2D3 | 100 nM | Potent inducer |
Table 3: Effect on CYP24A1 mRNA Expression
| Compound | Concentration | Fold Induction of CYP24A1 mRNA | Reference |
| 22(OH)D3 | 100 nM | Little to no stimulation | |
| 20S(OH)D3 | 100 nM | Slight effect | |
| 1,25(OH)2D3 | 100 nM | Strong induction (>4000-fold in some studies) |
Signaling Pathways
Both 22(OH)D3 and 20S(OH)D3 exert their effects in skin cells primarily through the Vitamin D Receptor (VDR). Upon binding to the VDR in the cytoplasm, the ligand-receptor complex translocates to the nucleus, where it heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on target genes to regulate their transcription, leading to the observed biological effects such as inhibition of proliferation and induction of differentiation.
However, 20S(OH)D3 has been shown to also act as an inverse agonist for the Retinoic acid-related Orphan Receptors alpha (RORα) and gamma (RORγ). This interaction provides an alternative, VDR-independent mechanism for its anti-inflammatory effects.
Caption: Signaling pathways of 22(OH)D3 and 20S(OH)D3 in skin cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Keratinocyte Proliferation Assay
-
Cell Culture: Human epidermal keratinocytes are seeded in 96-well plates in keratinocyte growth medium.
-
Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of 22(OH)D3, 20S(OH)D3, or 1,25(OH)2D3. A vehicle control (e.g., ethanol) is also included.
-
Incubation: Cells are incubated for a specified period (e.g., 48-72 hours).
-
Quantification: Cell proliferation is assessed using a standard method such as the MTT assay, which measures mitochondrial activity, or by direct cell counting. The results are expressed as a percentage of the vehicle-treated control.
Involucrin Expression by Immunofluorescence
-
Cell Culture and Treatment: Keratinocytes are grown on coverslips in multi-well plates and treated with the vitamin D3 metabolites as described for the proliferation assay.
-
Fixation and Permeabilization: After treatment, cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Immunostaining: Cells are incubated with a primary antibody against involucrin, followed by a fluorescently labeled secondary antibody.
-
Visualization and Quantification: The coverslips are mounted on slides and visualized using a fluorescence microscope. The percentage of involucrin-positive cells or the total immunofluorescence intensity is quantified to determine the level of differentiation.
CYP24A1 mRNA Expression by Real-Time Quantitative PCR (qPCR)
-
Cell Culture and Treatment: Keratinocytes are cultured and treated with the vitamin D3 metabolites.
-
RNA Extraction: Total RNA is extracted from the cells using a commercial kit.
-
Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for qPCR with primers specific for the CYP24A1 gene. A housekeeping gene (e.g., GAPDH or β-actin) is used for normalization.
-
Data Analysis: The relative expression of CYP24A1 mRNA is calculated using the ΔΔCt method.
Caption: General experimental workflow for comparing vitamin D3 metabolites.
Conclusion
Both this compound and 20S-hydroxyvitamin D3 are biologically active metabolites in skin cells, acting primarily through the VDR to inhibit proliferation and promote differentiation. 20S(OH)D3 appears to be a more potent inducer of differentiation than 22(OH)D3, with an efficacy comparable to the classical active form, 1,25(OH)2D3. A key advantage of these novel metabolites, particularly 20S(OH)D3, is their low calcemic potential, which makes them attractive candidates for topical therapies for skin disorders such as psoriasis and certain skin cancers. The ability of 20S(OH)D3 to also engage RORα/γ provides an additional VDR-independent anti-inflammatory mechanism that warrants further investigation. Future research should focus on the in vivo efficacy and safety of these compounds in preclinical models of skin disease.
References
Ensuring Accuracy in Vitamin D Testing: A Guide to Inter-Laboratory Cross-Validation of 25-Hydroxyvitamin D3 Measurements
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of 25-hydroxyvitamin D [25(OH)D], the primary indicator of vitamin D status, is critical for both clinical diagnostics and research. However, significant variability has been observed in 25(OH)D measurements across different laboratories and analytical methods.[1][2] This guide provides an objective comparison of common analytical methods, outlines the protocols for cross-validation, and presents supporting data to aid in the selection and standardization of 25(OH)D assays.
The Challenge of Standardization
Historically, a lack of standardization in 25(OH)D testing has made it difficult to compare results from different studies and laboratories, confounding efforts to establish clear, evidence-based clinical guidelines.[2][3] To address this, several international collaborations have been established, including the Vitamin D Standardization Program (VDSP), to promote the standardized measurement of total 25(OH)D.[2] The goal of these initiatives is to ensure that all assays are traceable to reference measurement procedures (RMPs) developed by institutions like the National Institute for Standards and Technology (NIST) and the Centers for Disease Control and Prevention (CDC).
Performance of Common Analytical Methods
The two primary methods for measuring 25(OH)D are immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS). LC-MS/MS is considered the gold standard due to its higher specificity and ability to distinguish between 25(OH)D2 and 25(OH)D3. Automated immunoassays are widely used in clinical laboratories due to their high throughput and ease of use.
However, studies consistently show performance differences between various immunoassays and between immunoassays and LC-MS/MS. The Vitamin D External Quality Assessment Scheme (DEQAS) and the College of American Pathologists (CAP) Accuracy-Based Vitamin D Survey provide ongoing proficiency testing that highlights these discrepancies.
Table 1: Comparison of Immunoassay Performance Against LC-MS/MS
| Assay Manufacturer | Platform | Correlation (r) vs. LC-MS/MS | Mean Bias (%) vs. LC-MS/MS | Key Findings |
| Roche | Cobas | 0.799 - 0.97 | -14.1% to -7.89% | Generally shows good agreement and performance compared to other immunoassays. |
| Abbott | Architect | 0.736 - 0.863 | 15.1% to 17.1% | Tends to show a positive bias compared to LC-MS/MS. Some studies report proportional and constant differences. |
| Siemens | ADVIA Centaur | 0.721 | >25% (in some studies) | Performance can be variable, with some studies showing significant bias. Cross-reactivity with 25(OH)D2 can be low. |
| DiaSorin | Liaison | 0.8595 - 0.94 | -19.67% to -15.48% | Exhibits a negative bias in some comparisons. |
| Beckman Coulter | Unicel DxI | N/A | <10% (in some studies) | Performance can be within acceptable limits, but comparisons show differences with other methods. |
Note: Correlation coefficients (r) and mean bias can vary between studies depending on the specific sample sets and statistical methods used. The data presented is a summary of findings from multiple sources.
Experimental Protocols for Inter-Laboratory Cross-Validation
A standardized approach is essential for the cross-validation of 25(OH)D measurements. Programs like the CDC Vitamin D Standardization-Certification Program (VDSCP) and proficiency testing schemes like DEQAS provide a framework for this process.
Key Protocol Steps:
-
Acquisition of Reference Materials : The process begins with obtaining commutable serum samples with target values assigned by a reference measurement procedure. These can be single-donor samples or pooled serum. Standard Reference Materials (SRMs) from NIST (e.g., SRM 972a) are also crucial for calibration and accuracy verification.
-
Sample Analysis : Participating laboratories analyze the reference samples using their routine analytical method, following their standard operating procedures. For certification programs, this often involves analyzing a set of samples (e.g., 10-40 samples) in duplicate over multiple days to assess both bias and imprecision.
-
Data Submission : The results are submitted to the coordinating body (e.g., CDC, DEQAS). This includes the individual measurements along with details about the assay, calibrators, and instruments used.
-
Performance Evaluation : The coordinating body analyzes the submitted data, comparing the laboratory's results to the reference values. The evaluation typically includes:
-
Bias Calculation : The mean percent bias is calculated to determine the systematic error of the assay compared to the reference method. The VDSP has set a performance criterion of ≤ |± 5%| mean bias.
-
Imprecision Assessment : The coefficient of variation (CV) is calculated from the repeated measurements to assess the random error or imprecision of the assay. The VDSP criterion for acceptable imprecision is ≤10%.
-
Linear Regression : A linear regression analysis is performed to assess the correlation and identify proportional or constant biases across the measurement range.
-
-
Reporting and Corrective Action : Each participating laboratory receives a report detailing their performance. If the performance criteria are not met, technical assistance may be provided to help identify and resolve issues in the measurement process.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the typical workflow for an external quality assessment and laboratory standardization program.
References
A Comparative Analysis of 22-Hydroxyvitamin D3 Binding to the Vitamin D Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the binding affinity of 22-Hydroxyvitamin D3 to the Vitamin D Receptor (VDR), contextualized with the binding affinities of other key vitamin D metabolites. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in understanding the interaction of this metabolite with its primary nuclear receptor.
Executive Summary
The Vitamin D Receptor (VDR) is a critical nuclear receptor that mediates the biological effects of Vitamin D. Its most potent natural ligand is 1α,25-dihydroxyvitamin D3 (calcitriol). The binding affinity of various vitamin D metabolites to the VDR is a key determinant of their biological activity. This guide focuses on the binding characteristics of this compound in comparison to the well-characterized active form, 1α,25-dihydroxyvitamin D3, and the primary circulating form, 25-hydroxyvitamin D3.
Comparative Binding Affinity Data
The following table summarizes the available data on the binding affinity of selected vitamin D metabolites to the Vitamin D Receptor.
| Compound | Common Name | Binding Affinity (Kd or IC50) | Reference |
| 1α,25-dihydroxyvitamin D3 | Calcitriol | Kd ≈ 0.1 nM | [2] |
| 25-hydroxyvitamin D3 | Calcifediol | ~1000-fold lower affinity than Calcitriol | [1] |
| This compound | - | Low affinity (qualitative) |
Note: Binding affinity values can vary depending on the specific experimental conditions, such as the source of the receptor (e.g., recombinant human VDR, tissue extracts) and the assay methodology.
VDR Signaling Pathway
The canonical signaling pathway of the Vitamin D Receptor involves its activation by a ligand, heterodimerization with the Retinoid X Receptor (RXR), and subsequent binding to Vitamin D Response Elements (VDREs) on the DNA. This complex then recruits co-regulatory proteins to modulate the transcription of target genes.
Experimental Protocols
The determination of binding affinity to the Vitamin D Receptor is commonly performed using a competitive radioligand binding assay.
Competitive Radioligand Binding Assay
Objective: To determine the relative binding affinity of a test compound (e.g., this compound) for the VDR by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Receptor Source: Recombinant human VDR or nuclear extracts from cells expressing VDR.
-
Radioligand: Tritiated 1α,25-dihydroxyvitamin D3 ([³H]-1α,25(OH)₂D₃) at a concentration at or below its dissociation constant (Kd).
-
Test Compound: this compound at serially diluted concentrations.
-
Reference Compound: Unlabeled 1α,25-dihydroxyvitamin D3 for generating a standard competition curve.
-
Assay Buffer: A suitable buffer to maintain protein stability and binding, for example, a buffer containing Tris-HCl, EDTA, DTT, and KCl.
-
Separation Medium: Hydroxylapatite slurry or dextran-coated charcoal to separate bound from free radioligand.
-
Scintillation Cocktail and Counter: For quantifying the radioactivity of the bound radioligand.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound and the unlabeled reference compound in the assay buffer.
-
Incubation: In reaction tubes, combine the VDR preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of either the test compound or the unlabeled reference compound. Include tubes with only the radioligand and receptor for total binding, and tubes with a high concentration of unlabeled reference compound for non-specific binding.
-
Equilibrium: Incubate the mixture for a sufficient time at a controlled temperature (e.g., 4°C or 25°C) to allow the binding to reach equilibrium.
-
Separation: Add the separation medium (e.g., hydroxylapatite slurry) to each tube to separate the receptor-bound radioligand from the free radioligand. Centrifuge the tubes to pellet the separation medium with the bound complex.
-
Quantification: Carefully remove the supernatant containing the free radioligand. Wash the pellet with assay buffer to remove any remaining unbound ligand. Add scintillation cocktail to the pellet and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of the test compound and the reference compound.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value for each compound. The IC50 is the concentration of the compound that inhibits 50% of the specific binding of the radioligand.
-
The relative binding affinity (RBA) can be calculated using the formula: RBA = (IC50 of reference compound / IC50 of test compound) x 100%.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow of a competitive binding assay.
Conclusion
The available evidence indicates that this compound possesses a low binding affinity for the Vitamin D Receptor. This suggests that its direct contribution to the genomic actions mediated by VDR is likely to be significantly less potent than that of the hormonal form, 1α,25-dihydroxyvitamin D3. Further quantitative studies are required to precisely determine the dissociation constant (Kd) or inhibitory concentration (IC50) of this compound for the VDR to fully elucidate its physiological role. Researchers investigating the biological activities of various vitamin D metabolites should consider the significant differences in VDR binding affinity when interpreting their results.
References
In Vivo Comparison of the Calcemic Effects of 22-Hydroxyvitamin D3 Analogs and Other Vitamin D Derivatives
A comprehensive guide for researchers and drug development professionals on the varying impacts of vitamin D analogs on calcium metabolism, supported by experimental data.
The therapeutic potential of vitamin D extends beyond its classical role in calcium homeostasis, with growing interest in its anti-proliferative and immunomodulatory effects. However, the clinical utility of the active form of vitamin D, calcitriol (1,25-dihydroxyvitamin D3), is often limited by its potent calcemic activity, which can lead to hypercalcemia. This has driven the development of synthetic vitamin D analogs with reduced calcemic side effects. This guide provides an objective in vivo comparison of the calcemic effects of 22-hydroxyvitamin D3 analogs, specifically 22-oxacalcitriol (OCT), and other vitamin D derivatives against calcitriol, supported by experimental data from preclinical studies.
Quantitative Comparison of Calcemic Effects
The following table summarizes the in vivo calcemic effects of different vitamin D analogs compared to the vehicle control and the active metabolite, calcitriol. The data is extracted from studies conducted in rat models.
| Compound | Dose and Administration | Animal Model | Change in Serum Calcium Levels | Reference |
| Vehicle (Propylene Glycol) | Single Intraperitoneal Injection | Normal Rats | +0.32 mg/dl | [1] |
| 22-Oxacalcitriol (OCT) | 1.0 µ g/rat (single IP injection) | Normal Rats | +0.30 mg/dl | [1] |
| 1,25-(OH)2D3 (Calcitriol) | 1.0 µ g/rat (single IP injection) | Normal Rats | +1.40 mg/dl | [1] |
| Vehicle | Daily IP injection for 4 days | Normal Rats | No significant change | [1] |
| 22-Oxacalcitriol (OCT) | 0.5 µ g/day for 4 days (IP) | Normal Rats | No significant change | [1] |
| 1,25-(OH)2D3 (Calcitriol) | 0.5 µ g/day for 4 days (IP) | Normal Rats | Increased from 8.4 to 11.4 mg/dl | |
| 20-Hydroxyvitamin D3 (20(OH)D3) | 3.0 mg/kg | Rats | No calcemic activity (10.4 vs 9.3 mg/dL for control) | |
| 1,25-(OH)2D3 (Calcitriol) | 3.0 mg/kg | Rats | Strong calcemic effect (16.0 mg/dL) |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of the calcemic effects of vitamin D analogs.
Acute and Chronic Calcemic Effect Assessment in Rats
This protocol is based on the in vivo studies comparing 22-oxacalcitriol (OCT) and 1,25-(OH)2D3.
1. Animal Model:
-
Normal male rats (e.g., Sprague-Dawley) weighing approximately 250-300g are used.
-
Animals are housed in a controlled environment with a standard diet and water ad libitum.
2. Acute Calcemic Effect Study:
-
Rats are divided into three groups: Vehicle control, OCT-treated, and 1,25-(OH)2D3-treated.
-
A single dose of the respective compound (e.g., 1.0 µ g/rat ) or vehicle (propylene glycol) is administered via intraperitoneal (IP) injection.
-
Blood samples are collected at baseline and at specified time points post-injection (e.g., 24 hours).
-
Serum calcium levels are measured using a calcium analyzer.
3. Chronic Calcemic Effect Study:
-
Rats are divided into three groups as in the acute study.
-
Daily IP injections of the vehicle, OCT (e.g., 0.5 µ g/rat ), or 1,25-(OH)2D3 (e.g., 0.5 µ g/rat ) are administered for a specified period (e.g., 4 days).
-
Blood samples are collected daily or at the end of the treatment period.
-
Serum calcium levels are monitored to assess the cumulative effect of the compounds.
Assessment of Calcemic Activity of 20-Hydroxyvitamin D3
This protocol is derived from the in vivo study evaluating the calcemic potential of 20(OH)D3.
1. Animal Model:
-
Male rats are utilized for the study.
-
Animals are maintained under standard laboratory conditions.
2. Administration of Compounds:
-
Animals are divided into groups receiving different doses of 20(OH)D3, 1,25-(OH)2D3, or a vehicle control.
-
The compounds are administered at specified doses (e.g., ranging from 0.1 mg/kg to 3.0 mg/kg of body weight).
3. Measurement of Calcemic Effect:
-
Blood is collected from the animals at a predetermined time point after administration.
-
Serum is separated, and calcium concentrations are determined using standard biochemical assays.
-
The results are compared between the different treatment groups and the control group to evaluate the calcemic activity of 20(OH)D3.
Signaling and Experimental Workflow Visualizations
The following diagrams illustrate the vitamin D metabolic pathway and a typical experimental workflow for assessing the calcemic effects of vitamin D analogs.
Caption: Vitamin D metabolic pathway and the points of action for calcitriol and its analogs.
Caption: Workflow for in vivo assessment of the calcemic effects of vitamin D analogs.
References
Validating the Specificity of a Novel 22-Hydroxyvitamin D3 Antibody: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of vitamin D metabolites are critical for research into bone metabolism, immune function, and various other physiological processes. 22-Hydroxyvitamin D3 (22-OH-D3) is a key metabolite in alternative vitamin D pathways. The development of highly specific antibodies is paramount for creating reliable immunoassays. This guide provides a comparative framework for validating the specificity of a newly developed monoclonal antibody, "NewGen mAb-22OHD3," against other commercially available antibodies.
The gold standard for quantifying vitamin D metabolites is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique known for its high specificity and sensitivity that avoids the cross-reactivity issues inherent in immunoassays.[1][2][3] However, immunoassays like ELISA remain valuable for high-throughput screening due to their speed and ease of use.[4] The primary challenge in developing these assays is ensuring the antibody specifically recognizes the target metabolite without cross-reacting with other structurally similar molecules.[1]
Comparative Performance of 22-OH-D3 Antibodies
The performance of "NewGen mAb-22OHD3" is benchmarked against a standard commercial antibody. Key validation parameters include binding affinity (KD), inhibitory concentration (IC50) from competitive ELISA, and cross-reactivity with major related vitamin D metabolites.
| Parameter | NewGen mAb-22OHD3 (Hypothetical Data) | Competitor Antibody X (Typical Data) | Method |
| Affinity (KD) to 22-OH-D3 | 0.5 nM | 1.5 nM | Surface Plasmon Resonance (SPR) |
| IC50 (Competitive ELISA) | 10 ng/mL | 30 ng/mL | Competitive ELISA |
| Cross-Reactivity: 25-OH-D3 | < 0.1% | < 1% | Competitive ELISA |
| Cross-Reactivity: 1,25-(OH)2D3 | < 0.1% | < 2% | Competitive ELISA |
| Cross-Reactivity: Vitamin D3 | < 0.05% | < 0.5% | Competitive ELISA |
| Cross-Reactivity: 24,25-(OH)2D3 | < 0.2% | < 3% | Competitive ELISA |
Key Experimental Validation Protocols
Accurate validation relies on robust and well-defined experimental protocols. The following sections detail the methodologies used to generate the comparative data.
Competitive ELISA for Specificity and IC50 Determination
Competitive ELISA is a powerful technique for quantifying small molecules like vitamin D metabolites. The principle relies on the competition between the unlabeled 22-OH-D3 in the sample and a labeled (e.g., enzyme-conjugated) 22-OH-D3 for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of 22-OH-D3 in the sample.
Detailed Protocol:
-
Plate Coating: Microtiter plates are coated with a capture antibody specific for the new antibody (e.g., anti-mouse IgG) and incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Competition Reaction:
-
A pre-incubated mixture of the "NewGen mAb-22OHD3" and either the 22-OH-D3 standard or the sample is added to the wells.
-
Simultaneously, a fixed concentration of enzyme-conjugated 22-OH-D3 is added.
-
The plate is incubated for 1-2 hours at room temperature to allow competition for antibody binding sites.
-
-
Washing: The plate is washed five times to remove unbound reagents.
-
Detection: A substrate solution (e.g., TMB) is added to each well. The enzyme on the bound conjugate converts the substrate to a colored product.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Analysis: The absorbance is read at 450 nm using a microplate reader. A standard curve is generated by plotting the signal against the known concentrations of the 22-OH-D3 standards to determine the IC50 value and sample concentrations.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of molecular interactions in real-time, providing data on association (ka) and dissociation (kd) rates, which determine the binding affinity (KD).
Detailed Protocol:
-
Chip Preparation: A sensor chip (e.g., CM5) is activated, and an anti-species antibody (e.g., anti-mouse IgG) is immobilized on the surface.
-
Antibody Capture: The "NewGen mAb-22OHD3" is injected over the sensor surface and captured by the immobilized anti-mouse IgG.
-
Analyte Injection: A series of concentrations of 22-OH-D3 (the analyte) are injected over the captured antibody. The binding events are monitored in real-time, generating a sensorgram.
-
Dissociation: After analyte injection, a running buffer is flowed over the chip to monitor the dissociation of the 22-OH-D3 from the antibody.
-
Regeneration: The sensor surface is regenerated by stripping the captured antibody, preparing it for the next cycle.
-
Data Analysis: The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
Visualizations: Pathways and Workflows
Vitamin D Metabolic Pathway Context
To appreciate the need for high specificity, it is crucial to understand the metabolic pathway of Vitamin D. The target analyte, 22-OH-D3, is part of a complex family of structurally similar metabolites.
Caption: Simplified Vitamin D3 metabolism showing the position of 22-OH-D3.
Competitive ELISA Workflow
The following diagram illustrates the sequential steps of the competitive ELISA protocol, highlighting the competition principle.
Caption: Workflow of the competitive ELISA for this compound quantification.
Principle of Antibody Specificity
This diagram visualizes the desired high-specificity interaction of the new antibody with its target compared to its low interaction with other metabolites.
Caption: Desired binding specificity of the new antibody for 22-OH-D3.
References
A Comparative Analysis of the Anti-Proliferative Potency of 22-Hydroxyvitamin D3 and Other Secosteroids
For Immediate Release
A comprehensive evaluation of the anti-proliferative efficacy of 22-Hydroxyvitamin D3 in comparison to other secosteroids, including the active form of vitamin D, calcitriol (1,25-dihydroxyvitamin D3), reveals significant differences in potency across various cancer cell lines. This guide synthesizes available experimental data to provide a clear comparison for researchers, scientists, and drug development professionals in the field of oncology.
Quantitative Analysis of Anti-Proliferative Activity
The anti-proliferative effects of this compound and other secosteroids have been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the secosteroid and the cancer cell type. The following tables summarize the available data.
Table 1: Comparative Anti-Proliferative Potency (IC50) of Secosteroids in Melanoma Cancer Cells
| Compound | A375 Human Melanoma (IC50 in nM) | SK-MEL-28 Human Melanoma (IC50 in nM) |
| 1,25-dihydroxyvitamin D3 (Calcitriol) | 1.15[1] | >1000 |
| 20S-hydroxyvitamin D3 | 5.3[2] | - |
| 1,24,25-trihydroxyvitamin D3 | 17.8[1] | ~500 |
| 20,24-dihydroxyvitamin D3 | 280[1] | >1000 |
| Calcipotriol | 0.038[2] | - |
| 21-hydroxypregnacalciferol | - | - |
| This compound | Data Not Available | Data Not Available |
Note: A lower IC50 value indicates a higher anti-proliferative potency.
Table 2: Comparative Anti-Proliferative Potency of Vitamin D Analogs in Other Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 |
| 1,25-dihydroxyvitamin D3 | LNCaP | Prostate Cancer | Potency varies |
| EB-1089 | LNCaP | Prostate Cancer | ~3-fold more potent than Calcitriol |
| MC-903 | LNCaP | Prostate Cancer | ~4-fold more potent than Calcitriol |
| 22-oxacalcitriol (OCT) | LNCaP | Prostate Cancer | ~2-fold more potent than Calcitriol |
| Ro24-2637 | LNCaP | Prostate Cancer | ~2-fold more potent than Calcitriol |
| Vitamin D3 (Cholecalciferol) | MCF-7 | Breast Cancer | 0.10 - 0.35 mM |
| Vitamin D3 (Cholecalciferol) | MDA-MB-231 | Breast Cancer | 0.10 - 0.35 mM |
| Vitamin D3 (Cholecalciferol) | MDA-MB-468 | Breast Cancer | 0.10 - 0.35 mM |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the anti-proliferative potency of secosteroids.
Cell Proliferation Assay (Crystal Violet Staining)
This assay is used to determine cell viability by staining adherent cells.
Materials:
-
96-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
0.5% Crystal Violet staining solution (in 25% methanol)
-
Solubilization solution (e.g., 10% acetic acid)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the secosteroids (e.g., this compound, calcitriol) and a vehicle control. Incubate for the desired period (e.g., 72 hours).
-
Fixation: Gently wash the cells with PBS and then fix them with the fixing solution for 15 minutes at room temperature.
-
Staining: Remove the fixing solution and add the crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Carefully wash the plate with water to remove excess stain.
-
Solubilization: Add the solubilization solution to each well and incubate on a shaker for 15 minutes to dissolve the stain.
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable, adherent cells.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
96-well tissue culture plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the Crystal Violet Assay.
-
Fixation: After treatment, gently add cold TCA to each well to fix the cells, and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with tap water and allow them to air dry.
-
Staining: Add SRB solution to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add Tris-base solution to each well to dissolve the protein-bound dye.
-
Measurement: Measure the absorbance at 510 nm using a microplate reader.
Signaling Pathways and Experimental Workflows
The anti-proliferative effects of vitamin D compounds are primarily mediated through the Vitamin D Receptor (VDR). Upon binding, the VDR-ligand complex translocates to the nucleus and modulates the transcription of genes involved in cell cycle regulation and apoptosis.
Caption: Generalized signaling pathway for the anti-proliferative effects of secosteroids.
Caption: General workflow for in vitro anti-proliferative assays.
Discussion
The available data indicates that the anti-proliferative potency of secosteroids is highly dependent on the specific analog and the cancer cell line being tested. While direct comparative data for this compound is limited, studies on other hydroxylated vitamin D metabolites suggest that the position and number of hydroxyl groups significantly influence biological activity. For instance, in A375 melanoma cells, 1,25-dihydroxyvitamin D3 is significantly more potent than 20,24-dihydroxyvitamin D3. In prostate cancer cells, synthetic analogs like EB-1089 and MC-903 have demonstrated greater inhibitory activity than the natural active form, calcitriol.
The mechanism of action for these anti-proliferative effects is primarily through the activation of the VDR, leading to the regulation of genes that control the cell cycle and induce apoptosis. The varying potencies of different secosteroids may be attributed to differences in their binding affinity for the VDR, their metabolic stability, and their ability to recruit co-regulatory proteins to the VDR-DNA complex.
Further research is required to fully elucidate the anti-proliferative profile of this compound across a broader range of cancer types and to directly compare its efficacy against a wider array of secosteroids. Such studies will be crucial in determining its potential as a therapeutic agent in oncology.
References
- 1. Anticancer Activity of Vitamin D, Lumisterol and Selected Derivatives against Human Malignant Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin D and its low calcemic analogs modulate the anticancer properties of cisplatin and dacarbazine in the human melanoma A375 cell line - PMC [pmc.ncbi.nlm.nih.gov]
inter-assay variability in the quantification of 22-Hydroxyvitamin D3
A comprehensive understanding of the analytical variability in quantifying vitamin D metabolites is crucial for researchers, scientists, and drug development professionals. This guide focuses on 22-hydroxyvitamin D3 [22(OH)D3], a less commonly measured but biologically relevant metabolite of vitamin D3. While direct comparative studies on the inter-assay variability for 22(OH)D3 are not widely available in published literature, this guide provides an objective comparison of the analytical methods used for its quantification, supported by experimental data on related vitamin D compounds.
Overview of this compound Metabolism
This compound is a product of the non-canonical pathway of vitamin D3 metabolism, primarily mediated by the enzyme cytochrome P450scc (CYP11A1)[1][2][3][4][5]. This pathway is an alternative to the canonical pathway that produces the well-known 25-hydroxyvitamin D3. In this alternative pathway, CYP11A1 hydroxylates vitamin D3 at various positions, including C-22, leading to the formation of 22(OH)D3 and other hydroxy-metabolites. Further hydroxylation of 22(OH)D3 can occur, for instance, to produce 20,22-dihydroxyvitamin D3.
Analytical Methods for Quantification
The primary methods for the quantification of vitamin D metabolites are immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS). While immunoassays are widely used for the more common 25-hydroxyvitamin D, LC-MS/MS is generally the preferred method for less common metabolites like 22(OH)D3 due to its higher specificity and flexibility.
Table 1: Comparison of Analytical Methods for Vitamin D Metabolite Quantification
| Feature | Immunoassays | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Antigen-antibody binding | Separation by chromatography, detection by mass-to-charge ratio |
| Specificity | Can be affected by cross-reactivity with other metabolites | High, can distinguish between structurally similar isomers |
| Sensitivity | Varies by assay; may be less sensitive for low-concentration metabolites | High sensitivity and specificity |
| Throughput | Generally high, with many automated platforms available | Can be lower, though automation is improving throughput |
| Flexibility | Specific to the target analyte of the kit | Can be adapted to measure multiple metabolites simultaneously |
| Inter-assay CV% (for 25(OH)D) | Can be higher and more variable between different manufacturers | Generally lower and more consistent |
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis of Vitamin D Metabolites
A crucial step in the accurate quantification of vitamin D metabolites is sample preparation, which typically involves protein precipitation and extraction.
-
Protein Precipitation: Serum or plasma samples are treated with a protein precipitating agent, such as zinc sulfate solution, to remove interfering proteins.
-
Liquid-Liquid Extraction: The sample is then extracted with organic solvents, like methanol and hexane, to isolate the vitamin D metabolites from the aqueous phase.
-
Concentration: The organic extract is often evaporated to dryness and then reconstituted in a smaller volume of a solvent compatible with the LC-MS/MS system.
LC-MS/MS Quantification Workflow
The following diagram illustrates a typical workflow for the quantification of 22(OH)D3 using LC-MS/MS.
Inter-Assay Variability: Insights from 25-Hydroxyvitamin D Quantification
Direct data on the inter-assay variability for 22(OH)D3 is scarce. However, extensive research on the more prevalent 25-hydroxyvitamin D metabolites provides valuable insights into the potential challenges and sources of variability that would also apply to 22(OH)D3.
Studies comparing different automated immunoassays for 25-hydroxyvitamin D have shown significant variability between methods. For instance, the percentage of samples classified as deficient can vary substantially depending on the assay used. This variability is often attributed to differences in antibody specificity and cross-reactivity with other vitamin D metabolites.
In contrast, LC-MS/MS methods generally show better agreement and lower coefficients of variation (CVs) in inter-laboratory comparisons for 25-hydroxyvitamin D. The ability of LC-MS/MS to chromatographically separate different metabolites before detection minimizes the risk of cross-reactivity, leading to more accurate and reproducible results.
Conclusion
References
- 1. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. pnas.org [pnas.org]
- 4. [PDF] Production of 22-Hydroxy Metabolites of Vitamin D3 by Cytochrome P450scc (CYP11A1) and Analysis of Their Biological Activities on Skin Cells | Semantic Scholar [semanticscholar.org]
- 5. encyclopedia.pub [encyclopedia.pub]
Safety Operating Guide
Navigating the Safe Disposal of 22-Hydroxyvitamin D3 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. 22-Hydroxyvitamin D3, a metabolite of vitamin D3, requires careful management due to the potential toxicity associated with vitamin D analogs.[1][2][3] Adherence to established disposal protocols is essential to protect personnel and the environment.
All waste containing this compound should be treated as hazardous chemical waste. This includes unused or expired product, contaminated labware such as weigh boats and spatulas, and any personal protective equipment (PPE) that has come into contact with the compound. Disposal of this hazardous waste must be conducted through a licensed hazardous waste management company. It is imperative to never dispose of this compound or its solutions down the drain, as this can contaminate sewage systems and waterways.
Quantitative Data Summary for Hazardous Waste Management
The following table summarizes key quantitative limits and classifications relevant to the disposal of toxic laboratory chemicals, including compounds like this compound. These are based on general hazardous waste regulations and the properties of analogous toxic compounds.
| Parameter | Guideline/Limit | Regulatory Context |
| UN Number | 2811 | Toxic Solid, Organic, N.O.S. |
| Hazard Class | 6.1 (Toxic Solid) | U.S. Department of Transportation |
| Packing Group | II or III | Indicates the degree of danger |
| Satellite Accumulation Area (SAA) Limit | 55 gallons | Maximum accumulation of hazardous waste at or near the point of generation. |
| Acutely Toxic Waste (P-list) SAA Limit | 1 quart (liquid) or 1 kilogram (solid) | Stricter limit for highly toxic chemicals. |
| Container Labeling | "Hazardous Waste" with chemical name and hazard pictograms | Required by EPA and OSHA. |
Detailed Protocol for the Disposal of this compound
This protocol provides a step-by-step guide for the safe disposal of this compound in solid and liquid forms.
I. Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure the following PPE is worn:
-
Gloves: Chemical-resistant nitrile gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: To protect skin from accidental contact.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended. All handling of solid this compound should ideally take place within a chemical fume hood.
II. Disposal of Solid this compound Waste
-
Segregation: Isolate all solid waste contaminated with this compound. This includes:
-
Unused or expired this compound powder.
-
Contaminated consumables (e.g., weigh boats, spatulas, pipette tips).
-
Contaminated PPE (gloves, etc.).
-
-
Containment: Place all segregated solid waste into a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical waste and have a secure lid.
-
Labeling: Affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound".
-
The appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).
-
The date when waste was first added to the container.
-
-
Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste. This area should be away from incompatible materials and under the control of laboratory personnel.
-
Disposal: Arrange for the collection and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company.
III. Disposal of Liquid this compound Waste
-
Segregation: Collect all liquid waste containing this compound, including solutions from experiments and rinsates from cleaning contaminated glassware, in a dedicated, leak-proof hazardous waste container.
-
Containment: The liquid waste container must be securely sealed and stored in secondary containment to prevent spills.
-
Labeling: Label the liquid hazardous waste container with:
-
"Hazardous Waste".
-
All chemical constituents, including solvents and their approximate concentrations.
-
Relevant hazard pictograms.
-
-
Storage: Store the sealed liquid waste container in a designated satellite accumulation area, within its secondary containment.
-
Disposal: Contact your institution's EHS department for pickup and disposal by a licensed hazardous waste management company.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling 22-Hydroxyvitamin D3
Essential Safety and Handling of 22-Hydroxyvitamin D3
Hazard Identification and Personal Protective Equipment (PPE)
This compound, like other Vitamin D analogues, is a potent compound that can be toxic if swallowed, inhaled, or in contact with skin.[1][2] It can also cause damage to organs through prolonged or repeated exposure.[3] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are critical.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles or Full-Face Shield | Chemical splash-resistant safety glasses or goggles with side protection are mandatory.[4] A full-face shield is recommended if there is a potential for airborne dust. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or other suitable plastic or rubber gloves should be worn to prevent skin contact. |
| Body Protection | Lab Coat, Apron, or Coveralls | A lab coat or other protective clothing is necessary to prevent skin exposure. |
| Respiratory Protection | NIOSH-Certified Respirator | A NIOSH-certified (or equivalent) particulate respirator is necessary if ventilation is inadequate or when handling powdered forms that may generate dust. |
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Preparation:
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.
-
Gather PPE: Assemble all necessary PPE as outlined in the table above.
Handling:
-
Wear PPE: Put on all required PPE, ensuring gloves are intact and the respirator, if needed, has a proper seal.
-
Weighing: When weighing, use a balance inside the fume hood or in a ventilated balance enclosure to control dust.
-
Avoid Dust: Handle the compound carefully to minimize the generation of dust.
Post-Handling:
-
Decontamination: Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate cleaning agent, such as ethanol followed by soap and water.
-
PPE Removal: Remove PPE carefully to avoid self-contamination and dispose of it as hazardous waste.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops or persists. |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get immediate medical aid. |
Disposal Plan for this compound
Waste Containment and Labeling:
-
All waste materials, including unused compounds, contaminated PPE, and cleaning materials, should be placed in a sealed, clearly labeled container.
Disposal Method:
-
Dispose of the waste through a licensed hazardous waste disposal company. Follow all federal, state, and local regulations for the disposal of toxic chemicals. Do not allow the product to enter drains.
Spill and Leakage Procedures
-
Evacuate and Isolate: In case of a spill, immediately evacuate the area and isolate the spill or leak area.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Equip cleanup crew with proper personal protective equipment, including respiratory protection.
-
Containment: For solid spills, dampen the material with a suitable solvent like ethanol to avoid generating dust and transfer it to a sealed container for disposal. For liquid spills, absorb with an inert material.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent followed by soap and water.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
